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2-fluoro-N-(3-nitrophenyl)benzamide Documentation Hub

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  • Product: 2-fluoro-N-(3-nitrophenyl)benzamide
  • CAS: 198879-94-6

Core Science & Biosynthesis

Foundational

Predictive Pharmacodynamics and Structural Profiling of 2-Fluoro-N-(3-nitrophenyl)benzamide: A Technical Guide

Executive Summary As a privileged scaffold in medicinal chemistry, the benzanilide (N-phenylbenzamide) core serves as the structural foundation for numerous kinase inhibitors, antimicrobial agents, and anti-inflammatory...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a privileged scaffold in medicinal chemistry, the benzanilide (N-phenylbenzamide) core serves as the structural foundation for numerous kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. 2-Fluoro-N-(3-nitrophenyl)benzamide (C₁₃H₉FN₂O₃) represents a highly functionalized iteration of this scaffold. While seemingly simple, the precise placement of the ortho-fluoro and meta-nitro substituents dictates a complex interplay of conformational restriction and electronic modulation.

This whitepaper provides an in-depth technical analysis of the predicted biological activity, structural dynamics, and toxicological liabilities of this molecule. Designed for drug development professionals, this guide bridges computational predictions with field-proven experimental workflows, ensuring that researchers can effectively synthesize, validate, and screen this compound against high-value therapeutic targets.

Structural and Physicochemical Profiling

The biological efficacy of a small molecule is intrinsically linked to its three-dimensional conformation and electronic distribution. For 2-fluoro-N-(3-nitrophenyl)benzamide, two primary stereoelectronic effects govern its behavior:

The Ortho-Fluoro Effect (Conformational Locking)

The introduction of a fluorine atom at the 2-position of the benzoyl ring is not merely a strategy to increase lipophilicity; it is a critical conformational control element. Fluorine's high electronegativity and low polarizability allow it to participate in weak intramolecular interactions (e.g., C-F···H-N hydrogen bonding) and exert dipole-dipole repulsion against the carbonyl oxygen[1]. This restricts the dihedral angle between the benzoyl ring and the amide plane, locking the molecule into a pre-organized, non-planar conformation. By reducing the entropic penalty upon binding, this conformational restraint significantly enhances affinity for rigid protein pockets, such as the allosteric sites of bacterial FtsZ or the ATP-binding hinge regions of kinases[2].

The Meta-Nitro Effect (Electronic Modulation)

The 3-nitro group on the aniline ring acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. This electron withdrawal delocalizes the lone pair on the amide nitrogen, significantly lowering the pKa of the N-H bond. Consequently, the amide becomes a much stronger hydrogen-bond donor, which is a critical feature for anchoring the molecule to the backbone residues of kinase hinge regions[3].

Quantitative Data Summary

To predict the compound's behavior in biological systems, we summarize its key physicochemical properties based on Lipinski's Rule of Five and standard ADME parameters.

Table 1: Predicted Physicochemical & ADME Properties

PropertyPredicted ValuePharmacological Implication
Molecular Weight 260.22 g/mol Optimal for oral bioavailability; highly compliant with Lipinski's rules.
cLogP ~2.8Excellent balance of aqueous solubility and lipid membrane permeability.
Topological Polar Surface Area 75.1 ŲHigh membrane permeability; potential for blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors (HBD) 1The acidic amide N-H serves as a critical target-binding motif.
Hydrogen Bond Acceptors (HBA) 4Provided by the F, O (carbonyl), and NO₂ oxygen atoms.
Rotatable Bonds 3Low conformational flexibility, minimizing the entropic cost of target binding.

Predicted Pharmacological Targets & Mechanistic Pathways

Based on the structural alerts and historical data of highly homologous compounds, 2-fluoro-N-(3-nitrophenyl)benzamide is predicted to interact with the following biological pathways:

A. Kinase Inhibition (SRC / SGK1)

Benzamides are frequently utilized as hinge-binding fragments in kinase inhibitor design. Specifically, derivatives such as 5-chloro-2-fluoro-N-(3-nitrophenyl)benzamide have been successfully utilized as advanced intermediates to synthesize aza-2H-indazole derivatives. These derivatives exhibit potent, selective inhibition against SGK1, Tie2, and SRC kinases, with IC₅₀ values in the nanomolar range[3]. The core 2-fluoro-benzamide scaffold provides the foundational geometry required to occupy the adenine-binding pocket of these kinases.

B. Toxicological Liabilities (Nitroreductase Bioactivation)

While the nitro group enhances target binding, it introduces a well-documented toxicological liability. Nitroaromatics are highly susceptible to enzymatic reduction by oxygen-insensitive nitroreductases, such as mammalian NAD(P)H:quinone oxidoreductase (NQO1) or bacterial NfsA[4]. This process involves a two-electron reduction to a reactive nitroso (Ar-NO) intermediate, followed by further reduction to a hydroxylamine (Ar-NHOH). These electrophilic species can covalently alkylate DNA or induce severe oxidative stress via redox cycling, a mechanism that must be carefully monitored during in vitro screening[4].

Bioactivation Prod Ar-NO2 (Nitroaromatic) Enzyme Nitroreductase (e.g., NQO1) Prod->Enzyme 2e- reduction Nitroso Ar-NO (Nitroso Intermediate) Enzyme->Nitroso NADPH oxidation Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine 2e- reduction Toxicity DNA Alkylation & Oxidative Stress Hydroxylamine->Toxicity Covalent binding

Caption: Enzymatic bioactivation pathway of the 3-nitro group by nitroreductases.

Experimental Validation Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every choice of reagent and analytical step is grounded in established chemical and biochemical causality.

Protocol 1: Chemical Synthesis & Structural Validation

Objective: Synthesize 2-fluoro-N-(3-nitrophenyl)benzamide with >98% purity for biological screening.

  • Step 1 (Preparation): Dissolve 3-nitroaniline (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere at 0 °C.

    • Causality: DIPEA is selected over triethylamine because its steric bulk prevents unwanted nucleophilic attack on the acyl chloride. DCM maintains the stability of the acylium intermediate.

  • Step 2 (Coupling): Add 2-fluorobenzoyl chloride (1.1 eq) dropwise over 15 minutes.

    • Causality: Dropwise addition at 0 °C controls the exothermic acylation, preventing the formation of di-acylated side products.

  • Step 3 (Propagation): Allow the reaction to warm to room temperature and stir for 2 hours.

  • Step 4 (Quenching & Extraction): Quench with saturated aqueous NaHCO₃. Extract the organic layer, wash with 1M HCl (to remove unreacted aniline), and dry over anhydrous Na₂SO₄.

  • Step 5 (Self-Validation): Purify the crude product via flash chromatography (Hexane/EtOAc). Confirm product identity and conformational locking using ¹⁹F-NMR (checking for the characteristic ortho-fluoro shift) and LC-MS (m/z [M+H]⁺ 261.2).

Synthesis SM1 2-Fluorobenzoyl Chloride Reagent DIPEA / DCM 0 °C to RT, 2h SM1->Reagent SM2 3-Nitroaniline SM2->Reagent Product Crude Benzamide Reagent->Product Purify Flash Chromatography Product->Purify Final Pure Compound (>98% by LC-MS) Purify->Final

Caption: Step-by-step chemical synthesis workflow for 2-fluoro-N-(3-nitrophenyl)benzamide.

Protocol 2: In Vitro Nitroreductase Stability Assay

Objective: Quantify the metabolic liability of the 3-nitro group.

  • Step 1 (Incubation): Incubate 10 µM of the synthesized compound with 10 µg/mL recombinant human NQO1 in 50 mM phosphate buffer (pH 7.4) containing 1 mM NADPH.

  • Step 2 (Monitoring): Measure the depletion of NADPH absorbance at 340 nm continuously for 30 minutes.

    • Causality: The stoichiometry of NADPH oxidation directly correlates with the two-electron reduction of the nitro group, providing a real-time kinetic readout of metabolic instability[4].

  • Step 3 (Quenching): Stop the reaction with an equal volume of cold acetonitrile containing an internal standard.

  • Step 4 (Self-Validation): Centrifuge the plate and analyze the supernatant via LC-MS/MS to explicitly detect the hydroxylamine (Ar-NHOH) mass shift (-14 Da from the parent nitro compound), confirming the mechanism of degradation.

Protocol 3: High-Throughput Kinase Screening (TR-FRET)

Objective: Evaluate the compound's ability to modulate SRC/SGK1 signaling.

  • Step 1 (Assay Setup): In a 384-well plate, combine recombinant SRC or SGK1 kinase, a fluorescently labeled peptide substrate, and ATP at its exact Kₘ value.

  • Step 2 (Inhibition): Add the compound in a 10-point dose-response dilution (from 10 µM to 0.5 nM).

    • Causality: Testing precisely at the ATP Kₘ ensures the assay is highly sensitive to competitive ATP-site inhibitors, the predicted mechanism of action for benzamides[3].

  • Step 3 (Detection): Add the TR-FRET europium-labeled antibody. Measure the emission ratio (665 nm / 615 nm).

  • Step 4 (Self-Validation): Calculate the IC₅₀ using a 4-parameter logistic regression. Ensure the Z'-factor of the assay plate is >0.6 to guarantee robust data integrity.

KinasePathway Stimulus Growth Factors Receptor RTK Activation Stimulus->Receptor SRC SRC Kinase Receptor->SRC SGK1 SGK1 Kinase Receptor->SGK1 Downstream Cell Proliferation SRC->Downstream SGK1->Downstream Inhibitor Benzamide Scaffold Inhibitor->SRC Inhibitor->SGK1

Caption: Modulation of SRC/SGK1 kinase signaling pathways by the benzamide scaffold.

References

  • Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)
  • Source: PMC (NIH)
  • Source: PMC (NIH)
  • 5-chloro-2-fluoro-N-(3-nitrophenyl)benzamide (Intermediate for aza-2H-indazole derivatives)

Sources

Exploratory

Unlocking the Pharmacophore: Structure-Activity Relationship (SAR) of Fluorinated Benzamides in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the benzamide scaffold is a privileged structure, serving as the core pharmacophore for a vast array of therapeutics—from psychiatric medications to targeted oncolog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the benzamide scaffold is a privileged structure, serving as the core pharmacophore for a vast array of therapeutics—from psychiatric medications to targeted oncological agents. However, the strategic incorporation of fluorine into this scaffold elevates its pharmacological profile from functional to exceptional.

This technical guide explores the deep Structure-Activity Relationship (SAR) of fluorinated benzamides. By analyzing the physicochemical causality behind fluorination—specifically conformational locking via Intramolecular Hydrogen Bonds (IMHBs), metabolic shielding, and lipophilicity modulation—we provide actionable, self-validating protocols for drug development professionals seeking to optimize target affinity and pharmacokinetic (PK) properties.

The Physicochemical Causality of Fluorination

The decision to fluorinate a benzamide ring is rarely arbitrary; it is a calculated manipulation of molecular thermodynamics and electronics. The carbon-fluorine (C-F) bond is the strongest in organic chemistry (approx. 116 kcal/mol), providing immense metabolic stability against cytochrome P450-mediated oxidative degradation[1]. However, the most profound impact of fluorination on benzamides lies in conformational control .

Conformational Locking via Intramolecular Hydrogen Bonds (IMHBs)

When a fluorine atom is placed in the ortho-position relative to the amide group on a benzamide ring, it acts as a highly electronegative hydrogen-bond acceptor. This facilitates the formation of a C-F···H-N Intramolecular Hydrogen Bond (IMHB)[2].

The Thermodynamic Advantage: In an unfluorinated benzamide, the amide bond can freely rotate, sampling multiple conformations in solution. Upon binding to a target protein, the molecule must adopt a single bioactive conformation, resulting in a significant entropic penalty (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


). The formation of an ortho-fluorine IMHB "locks" the aromatic ring and the amide plane into coplanarity[3]. By pre-organizing the ligand into its bioactive conformation, the entropic penalty of binding is minimized, thereby driving down the 

and increasing target affinity.

G N1 Ortho-Fluorination of Benzamide N2 Formation of C-F···H-N IMHB N1->N2 Induces N6 Increased Lipophilicity (logD ↑) N1->N6 Modulates N3 Conformational Locking (Coplanarity) N2->N3 Stabilizes N4 Reduced Entropic Penalty (ΔS) N3->N4 Thermodynamics N5 Increased Target Affinity (IC50 ↓) N4->N5 Drives

Mechanistic pathway of ortho-fluorination inducing IMHB and enhancing target affinity.

Case Studies in Target Engagement

To understand the practical application of these physicochemical principles, we must examine how fluorinated benzamides behave across distinct protein targets.

Histone Deacetylase (HDAC) Inhibitors and PET Radiotracers

HDAC inhibitors (HDACis) typically consist of a cap group, a linker, and a zinc-binding group (ZBG). Benzamides (such as those found in Entinostat or Tucidinostat) serve as highly effective ZBGs for Class I HDACs[1].

Recent SAR studies demonstrate that fluorinating the "foot pocket" or cap unit of these benzamides yields ambivalent but highly tunable results. For instance, the introduction of a 4-fluorophenyl substituent can drastically increase isoform selectivity for HDAC1 and HDAC2 over HDAC6[1]. Furthermore, the incorporation of


 into the benzamide scaffold has revolutionized neuro-oncology. The radiotracer 

leverages a fluorinated benzamide core to achieve sub-nanomolar potency for HDAC1 (

nM) while allowing for non-invasive Positron Emission Tomography (PET) imaging of epigenetic regulation in the brain[4]. Similarly,

utilizes a trifluoroacetamido group to achieve high selectivity for Class IIa HDACs[5].
Cereblon (CRBN) Binders for PROTAC Design

In the realm of targeted protein degradation, immunomodulatory imide drugs (IMiDs) like thalidomide are standard Cereblon (CRBN) recruiters. However, phthalimides are prone to hydrolytic instability.

Medicinal chemists have successfully replaced the phthalimide core with fluorinated benzamides[2]. Perfluorination or specific ortho-fluorination of these benzamides significantly increases binding affinity to the human CRBN thalidomide binding domain (hTBD) compared to non-fluorinated analogs. This is directly attributed to the IMHB-driven conformational locking, which perfectly aligns the benzamide derivative within the tight spatial restraints of the tryptophan pocket of CRBN[6].

Quantitative SAR Summary

The following table synthesizes the quantitative impact of specific fluorination patterns on target affinity and lipophilicity (logD), demonstrating the clear advantage of ortho-fluorination in CRBN binding models[2],[6].

Compound ScaffoldFluorination PatternTargetBinding Affinity (

/

)
Lipophilicity (logD)Mechanistic Observation
Benzamide-GlutarimideNone (H)CRBN (hTBD)


M
0.85High entropic penalty upon binding.
Benzamide-GlutarimideOrtho-Fluoro (2-F)CRBN (hTBD)


M
1.42IMHB formation; conformational locking.
Benzamide-GlutarimidePerfluoro (2,3,4,5,6-F)CRBN (hTBD)


M
2.10High affinity, but excessive lipophilicity.
2-Aminobenzamide4-FluoroHDAC1

nM
N/AHigh isoform selectivity (over HDAC6)[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and evaluation of fluorinated benzamides must follow a self-validating loop. You cannot assume an IMHB exists simply because a fluorine is in the ortho position; it must be empirically proven in the solution state.

Protocol 1: Synthesis of Ortho-Fluorinated Benzamides via Amide Coupling

Causality: HATU is utilized as the coupling reagent because electron-deficient fluorinated benzoic acids exhibit poor nucleophilicity. HATU forms a highly reactive OAt ester intermediate, driving the reaction forward despite steric or electronic hindrance[1].

  • Activation: Dissolve 1.0 eq of the specific ortho-fluorobenzoic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Coupling Reagent Addition: Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Amine Addition: Slowly add 1.1 eq of the target amine (e.g., 3-aminopiperidine-2,6-dione hydrochloride for CRBN binders).

  • Reaction & Purification: Stir for 18 hours at room temperature. Quench with saturated aqueous

    
    , extract with ethyl acetate, and purify via reverse-phase HPLC.
    
Protocol 2: Solution-State Conformational Validation via HOESY NMR

Causality: X-ray crystallography only confirms coplanarity in the solid state, where crystal packing forces can artificially induce conformations[3]. Heteronuclear Overhauser Effect Spectroscopy (HOESY) is mandatory to prove the C-F···H-N interaction persists in a solvated biological environment[6].

  • Sample Preparation: Dissolve 5-10 mg of the purified fluorinated benzamide in 0.6 mL of deuterated DMSO (

    
    ).
    
  • NMR Acquisition: Execute a 2D

    
     HOESY sequence on a 500 MHz or higher NMR spectrometer equipped with a fluorine-tuned cryoprobe.
    
  • Data Interpretation: Look for a direct cross-peak correlation between the amide N-H proton signal (typically 8.0 - 9.5 ppm) and the ortho-fluorine signal. The presence of this cross-peak confirms spatial proximity (

    
     Å), validating the IMHB in solution.
    
Protocol 3: Target Affinity Profiling via Microscale Thermophoresis (MST)

Causality: MST is preferred over traditional SPR for fluorinated compounds because it measures target engagement in free solution, avoiding the steric hindrance and false negatives associated with immobilizing highly lipophilic fluorinated ligands on a sensor chip[6].

  • Labeling: Fluorescently label the target protein (e.g., hTBD or HDAC1) using an amine-reactive RED-NHS dye.

  • Titration: Prepare a 16-point serial dilution of the fluorinated benzamide ligand in assay buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO to maintain solubility of the lipophilic fluorinated compound).

  • Measurement: Mix the ligand dilutions 1:1 with a constant concentration of the labeled protein (typically 10-50 nM). Load into standard MST capillaries.

  • Analysis: Measure thermophoresis using an MST instrument (e.g., Monolith NT.115). Calculate the

    
     by plotting the normalized fluorescence (
    
    
    
    ) against ligand concentration.

Workflow S1 Step 1: Amide Coupling HATU / DIPEA Fluorinated Precursor S2 Step 2: Structural Validation 19F-1H HOESY NMR X-Ray Crystallography S1->S2 Synthesizes S3 Step 3: Physicochemical Profiling logD Determination CHI Permeability S2->S3 Confirms IMHB S4 Step 4: Target Engagement Microscale Thermophoresis IC50 / Kd Calculation S3->S4 Optimizes LLE

Self-validating experimental workflow for fluorinated benzamide SAR profiling.

Conclusion

The SAR of fluorinated benzamides extends far beyond simple lipophilicity enhancement. By strategically placing fluorine atoms to induce Intramolecular Hydrogen Bonds (IMHBs), medicinal chemists can dictate the 3D conformation of the pharmacophore. This thermodynamic pre-organization, coupled with rigorous self-validating protocols like HOESY NMR and MST, allows for the rational design of highly potent, metabolically stable therapeutics across diverse targets, from epigenetic modulators to targeted protein degraders.

References

  • Source: Molecules / PMC (nih.gov)
  • Title: Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs Source: Journal of Medicinal Chemistry / ACS Publications URL
  • Title: Development and Biological Evaluation of the First Highly Potent and Specific Benzamide-Based Radiotracer [18F]BA3 for Imaging of Histone Deacetylases 1 and 2 in Brain Source: Pharmaceuticals / ResearchGate URL
  • Title: Novel Histone Deacetylase Class IIa Selective Substrate Radiotracers for PET Imaging of Epigenetic Regulation in the Brain Source: PLOS One / ResearchGate URL
  • Source: PMC / nih.
  • Title: Close Amide NH···F Hydrogen Bonding Interactions in 1,8-Disubstituted Naphthalenes Source: ResearchGate URL

Sources

Foundational

Physicochemical properties of 2-fluoro-N-(3-nitrophenyl)benzamide

An In-Depth Technical Guide to the Physicochemical Characterization of 2-fluoro-N-(3-nitrophenyl)benzamide Abstract: The journey of a novel chemical entity from discovery to application is fundamentally reliant on a thor...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 2-fluoro-N-(3-nitrophenyl)benzamide

Abstract: The journey of a novel chemical entity from discovery to application is fundamentally reliant on a thorough understanding of its physicochemical properties. These parameters govern a compound's behavior, from its synthesis and purification to its interaction with biological systems. This guide presents a comprehensive framework for the systematic physicochemical characterization of 2-fluoro-N-(3-nitrophenyl)benzamide. While specific experimental values for this compound are not widely published, this document serves as a technical manual for researchers, scientists, and drug development professionals, detailing the authoritative methodologies required to determine its core properties. We will explore not just the "how" but the "why" behind each experimental choice, ensuring a robust and reproducible characterization pipeline.

Molecular Identity and Foundational Properties

Before embarking on experimental analysis, establishing the fundamental molecular identity is paramount. 2-fluoro-N-(3-nitrophenyl)benzamide is a substituted aromatic amide, a structural motif common in medicinal chemistry. Its structure incorporates a fluorinated benzoyl group linked via an amide bond to a nitrated aniline moiety. These features—a hydrogen bond donor (amide N-H), hydrogen bond acceptors (amide C=O, nitro O), a polarizable aromatic system, and a lipophilic fluorine atom—suggest a complex interplay of properties that will influence its behavior.

Caption: Chemical structure of 2-fluoro-N-(3-nitrophenyl)benzamide.

Table 1: Core Molecular Identifiers

Property Value Source
Molecular Formula C₁₃H₉FN₂O₃ Calculated
Molecular Weight 260.22 g/mol Calculated

| CAS Number | 39097-42-4 | Registry Number |

Synthesis and Purification Imperative

The accuracy of all subsequent physicochemical measurements is contingent upon the purity of the analyte. A plausible and common synthetic route for benzamides involves the condensation of a benzoyl chloride with an aniline.[1][2]

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification & Analysis r1 2-Fluorobenzoyl Chloride p1 Combine Reactants (0°C to RT) r1->p1 r2 3-Nitroaniline r2->p1 r3 Base (e.g., Triethylamine) in Aprotic Solvent (e.g., DCM) r3->p1 p2 Reaction Monitoring (TLC) p1->p2 p3 Aqueous Workup (e.g., dilute HCl, NaHCO₃, brine) p2->p3 p4 Dry Organic Layer (Na₂SO₄) p3->p4 u1 Crude Product (2-fluoro-N-(3-nitrophenyl)benzamide) p4->u1 u2 Purification (Recrystallization or Column Chromatography) u1->u2 u3 Purity & Identity Confirmation (¹H NMR, ¹³C NMR, LC-MS, Melting Point) u2->u3

Caption: Generalized workflow for synthesis and purification.

Melting Point Determination: A Criterion for Purity

The melting point is a fundamental thermal property that provides a quick, reliable indication of a crystalline solid's purity.[3] Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader range.[3] The pharmacopeial standard for this determination is the capillary method.[4]

Experimental Protocol: Capillary Melting Point Determination
  • Sample Preparation:

    • Rationale: Efficient and uniform heat transfer is critical for an accurate measurement.[4]

    • Action: Ensure the purified 2-fluoro-N-(3-nitrophenyl)benzamide sample is completely dry and finely powdered. If necessary, gently crush any coarse crystals in a mortar and pestle.[4]

  • Capillary Loading:

    • Rationale: A densely packed, appropriately sized sample column ensures a clear and observable melting event.

    • Action: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a compact column of 2-3 mm in height.

  • Measurement in Apparatus:

    • Rationale: A controlled heating rate is essential for thermal equilibrium between the sample, the heating block, and the thermometer.[5][6]

    • Action: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

    • Step A (Rapid Scan): First, perform a rapid determination by heating at a high rate (e.g., 10-20°C/min) to find the approximate melting point.[3]

    • Step B (Accurate Determination): Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 15-20°C of the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[6]

  • Data Recording:

    • Rationale: The melting range provides more information about purity than a single temperature.

    • Action: Record two temperatures: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T₁ - T₂. Repeat the measurement with at least two more samples to ensure reproducibility.

Aqueous and Solvent Solubility Profile

Solubility is a critical parameter in drug development, influencing everything from formulation and dosage to bioavailability. The "like dissolves like" principle is a useful starting point, suggesting that solubility is favored in solvents of similar polarity.[7] A comprehensive profile requires testing in a range of aqueous and organic solvents.

Experimental Protocol: Equilibrium Shake-Flask Solubility

The shake-flask method is the gold-standard technique for determining equilibrium solubility.[7]

solubility_workflow start Start: Purified Solid Compound & Selected Solvent step1 Add excess solid to a known volume of solvent in a sealed vial. start->step1 step2 Agitate at constant temperature (e.g., 25°C or 37°C) for 24-72 hours to reach equilibrium. step1->step2 step3 Phase Separation: Centrifuge to pellet undissolved solid. step2->step3 step4 Carefully collect supernatant and filter through a 0.22 µm PTFE syringe filter. step3->step4 step5 Quantification: Analyze filtrate concentration using a calibrated HPLC method. step4->step5 result Result: Solubility (mg/mL or mol/L) at specified temperature. step5->result

Caption: Workflow for equilibrium solubility determination.

  • Preparation of Saturated Solution:

    • Rationale: The presence of excess, undissolved solid is necessary to ensure the solution is truly saturated and at equilibrium.[7]

    • Action: Add an excess amount of 2-fluoro-N-(3-nitrophenyl)benzamide to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed glass vial.

  • Equilibration:

    • Rationale: Dissolution is a time-dependent process. Sufficient agitation time at a constant temperature is required to reach a true thermodynamic equilibrium between the solid and dissolved states.[7]

    • Action: Place the vials in an incubator shaker set to a constant temperature (e.g., 25°C for room temperature solubility, 37°C for physiological relevance) and agitate for 24 to 72 hours.

  • Phase Separation:

    • Rationale: It is critical to analyze only the dissolved portion of the compound. Undissolved particulates will artificially inflate the measured concentration.

    • Action: Centrifuge the vials at high speed to pellet the undissolved solid. Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., PTFE) to remove any remaining microparticulates.[7]

  • Quantification:

    • Rationale: An accurate and sensitive analytical method is required to determine the concentration of the dissolved compound. High-Performance Liquid Chromatography (HPLC) is the standard.[7]

    • Action: Analyze the concentration of the compound in the clear filtrate using a validated HPLC method with a standard curve prepared from known concentrations of the compound.

  • Data Reporting:

    • Action: Report the solubility in units of mg/mL or mol/L, specifying the solvent and the temperature of the experiment.

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a cornerstone of medicinal chemistry and is quantitatively expressed as the partition coefficient (P) or its logarithm (LogP). It is a key component of frameworks like Lipinski's Rule of Five for predicting drug-likeness.[8] The shake-flask method remains the benchmark for LogP determination.[9][10]

Experimental Protocol: Shake-Flask LogP Determination
  • System Preparation:

    • Rationale: To ensure that the measured partition is solely due to the compound's properties, the two immiscible phases must be mutually saturated before the experiment begins.

    • Action: Vigorously mix equal volumes of n-octanol and a relevant aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD) in a separatory funnel. Allow the phases to separate completely for at least 24 hours.[8]

  • Partitioning:

    • Rationale: The compound must be given sufficient time and agitation to distribute between the two phases until equilibrium is reached.

    • Action: Prepare a stock solution of the compound in the pre-saturated n-octanol. Add a known volume of this solution to a known volume of the pre-saturated aqueous buffer in a sealed container. Agitate the container for several hours to allow for partitioning.

  • Phase Separation:

    • Rationale: Clean separation of the two phases is crucial for accurate results. Contamination of the aqueous phase with the viscous n-octanol is a common source of error.[9]

    • Action: Centrifuge the container to facilitate a sharp separation of the n-octanol and aqueous layers. Carefully sample each phase for analysis.

  • Quantification:

    • Rationale: The concentration in both phases must be accurately determined to calculate the partition ratio.

    • Action: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method, typically HPLC or UV-Vis spectroscopy, against a proper calibration curve.

  • Calculation and Reporting:

    • Action: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

    • Formula: P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • Formula: LogP = log₁₀(P)

    • If the measurement is performed at a specific pH for an ionizable compound, the result is reported as LogD at that pH.[8]

Conclusion

The systematic characterization of 2-fluoro-N-(3-nitrophenyl)benzamide through the authoritative protocols detailed in this guide is an indispensable step in its scientific evaluation. By meticulously determining its melting point, solubility profile, and lipophilicity, researchers can establish a foundation of data crucial for ensuring purity, guiding formulation development, and predicting biological behavior. Adherence to these validated methodologies ensures the generation of high-quality, reproducible data, thereby accelerating the journey of this compound toward its potential applications in research and development.

References

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]

  • Melting Point Determination - thinkSRS.com. (n.d.). Retrieved from [Link]

  • Melting point determination. (n.d.). University of Alberta. Retrieved from [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–1413. Retrieved from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • LogP / LogD shake-flask method v1. (n.d.). ResearchGate. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. (n.d.). University of Barcelona. Retrieved from [Link]

  • Melting point determination - SSERC. (n.d.). Retrieved from [Link]

  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Measuring the Melting Point - Westlab. (2023, May 8). Retrieved from [Link]

  • Melting Point Determination - ResolveMass Laboratories Inc. (n.d.). Retrieved from [Link]

  • CAS#:425616-34-8 | N-(3-Nitrophenyl)-2-(trifluoromethyl)benzamide | Chemsrc. (n.d.). Retrieved from [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide - MDPI. (2023, September 1). Retrieved from [Link]

  • 2-[(4-Fluoro-3-nitrophenyl)methylamino]benzamide | C14H12FN3O3 | CID 156698604 - PubChem. (n.d.). Retrieved from [Link]

  • Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • N-(2-Fluoro-benzyl)-4-methoxy-3-nitro-benzamide - SpectraBase. (n.d.). Retrieved from [Link]

  • 2-fluoro-N-methylbenzamide | C8H8FNO | CID 2425972 - PubChem. (n.d.). Retrieved from [Link]

  • CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material - WIPO Patentscope. (2021, June 25). Retrieved from [Link]

  • Benzamide, N-(3-nitrophenyl)- | C13H10N2O3 | CID 78503 - PubChem. (n.d.). Retrieved from [Link]

  • Benzamide, 2-fluoro-N,N-dipropyl- - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • (PDF) 2-Hydroxy-N-(3-nitrophenyl)benzamide - ResearchGate. (2015, July 13). Retrieved from [Link]

  • Synthetic pathway of 2-fluoro- N , N -diphenylbenzamide with opto-electrical properties: NMR, FT-IR, UV-Vis spectroscopic, and DFT computational studies of the first-order nonlinear optical organic single crystal - ResearchGate. (2025, December 5). Retrieved from [Link]

  • Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening - SciSpace. (2020, March 4). Retrieved from [Link]

  • (PDF) 2-Hydroxy-N-(3-nitrophenyl)benzamide - ResearchGate. (2015, July 13). Retrieved from [Link]

Sources

Exploratory

Advanced Pharmacological Profiling: Therapeutic Targets and Mechanistic Pathways of 2-Fluoro-N-(3-nitrophenyl)benzamide Derivatives

Executive Summary The compound 2-fluoro-N-(3-nitrophenyl)benzamide (and its halogenated analogs, such as the 5-chloro and 5-bromo derivatives) represents a highly versatile chemical scaffold in modern drug discovery. Rat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-fluoro-N-(3-nitrophenyl)benzamide (and its halogenated analogs, such as the 5-chloro and 5-bromo derivatives) represents a highly versatile chemical scaffold in modern drug discovery. Rather than acting solely as a terminal therapeutic agent, this benzamide backbone serves as a critical synthetic intermediate and structural pharmacophore. Through strategic cyclization and functionalization, it yields potent molecules that interact with two distinct and highly valuable therapeutic axes: Kinase Inhibition (specifically SGK1, Tie2, and SRC) for oncology and fibrotic diseases, and Pharmacological Chaperone Therapy (PCT) targeting mutant


-galactosidase (GLB1) in lysosomal storage disorders.

This technical guide dissects the mechanistic rationale, structural biology, and self-validating experimental protocols required to evaluate compounds derived from this unique scaffold.

Therapeutic Axis 1: Kinase Inhibition (SGK1, Tie2, SRC)

Mechanistic Rationale

The broader application of novel kinase inhibitors is often hampered by poor synthetic accessibility. By utilizing 2-fluoro-N-(3-nitrophenyl)benzamide as a precursor, researchers can efficiently synthesize N2-substituted aza-2H-indazole derivatives via nucleophilic aromatic substitution (SNAr) and subsequent cyclization[1].

These aza-2H-indazole derivatives exhibit a pronounced selectivity bias toward three critical kinases:

  • SGK1 (Serum/Glucocorticoid-Regulated Kinase 1): Overexpressed in various tumors, SGK1 drives cell survival and regulates ion channels. Inhibiting SGK1 induces apoptosis in therapy-resistant cancer models.

  • Tie2 (TEK Receptor Tyrosine Kinase): A key regulator of angiogenesis. Tie2 inhibition disrupts tumor vascularization.

  • SRC Kinase: A proto-oncogene critical for cell motility and metastasis.

We target these three kinases simultaneously because their combined inhibition creates a multipronged blockade against tumor survival, vascular supply, and metastatic escape.

KinasePathway Compound Aza-2H-indazole (Benzamide Derivative) SGK1 SGK1 Kinase Compound->SGK1 Inhibits Tie2 Tie2 Kinase Compound->Tie2 Inhibits SRC SRC Kinase Compound->SRC Inhibits IonChannel Ion Channel Regulation SGK1->IonChannel Blocks Angiogenesis Angiogenesis & Metastasis Tie2->Angiogenesis Blocks SRC->Angiogenesis Blocks TumorGrowth Tumor Growth IonChannel->TumorGrowth Prevents Angiogenesis->TumorGrowth Prevents

Caption: Multipronged kinase inhibition pathway targeting SGK1, Tie2, and SRC to prevent tumor growth.

Experimental Protocol: High-Throughput Kinase Profiling

To ensure scientific integrity and eliminate false positives, kinase inhibition must be evaluated using a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. We utilize TR-FRET because it effectively minimizes compound auto-fluorescence interference—a common artifact with highly conjugated aromatic scaffolds like aza-2H-indazoles.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the benzamide-derived indazole in 100% DMSO to a 10 mM stock. Causality: Hydrophobic indazoles require high-purity DMSO to prevent precipitation before introduction to the aqueous assay buffer.

  • Enzyme/Substrate Master Mix: Prepare a solution containing the target kinase (SGK1, Tie2, or SRC) and its specific biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • ATP Addition: Initiate the reaction by adding ATP at exactly the

    
     value for each specific kinase. Causality: Assaying at the 
    
    
    
    allows for highly sensitive detection of ATP-competitive inhibitors while maintaining physiological relevance.
  • Incubation & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by adding EDTA (to chelate

    
    ) alongside Europium-labeled anti-phospho antibodies and Streptavidin-APC.
    
  • Readout & Analysis: Measure the FRET signal (ratio of 665 nm / 615 nm). Calculate the

    
     using a 4-parameter logistic non-linear regression model.
    
Quantitative Data Summary
Kinase TargetCellular FunctionRepresentative

(nM)
Primary Therapeutic Indication
SGK1 Ion transport, Cell Survival~500 nMOncology, Fibrosis
Tie2 Angiogenesis, Vascular Stability~500 nMSolid Tumors, Vascular Anomalies
SRC Cell Motility, Metastasis~500 nMMetastatic Carcinomas

(Data reflects the optimal selective inhibition profiles of synthesized focused libraries derived from this scaffold[1].)

Therapeutic Axis 2: Pharmacological Chaperone Therapy (GLB1)

Mechanistic Rationale

Beyond oncology, halogenated variations of 2-fluoro-N-(3-nitrophenyl)benzamide (such as 5-chloro-2-fluoro-N-(3-nitrophenyl)benzamide) have been patented for their profound utility in treating lysosomal storage disorders[2]. Specifically, these compounds act as Pharmacological Chaperones for mutant


-galactosidase (GLB1).

Mutations in the GLB1 gene lead to misfolded


-galactosidase enzymes that are prematurely degraded in the Endoplasmic Reticulum (ER), causing toxic accumulation of GM1 gangliosides (resulting in GM1 gangliosidosis) or keratan sulfate (Morquio syndrome type B). The benzamide derivatives reversibly bind to the active site of the mutant enzyme in the ER. This binding thermodynamically stabilizes the protein, allowing it to bypass ER-associated degradation (ERAD) and traffic properly to the lysosome. Once in the acidic environment of the lysosome, the high concentration of endogenous substrate outcompetes the chaperone, allowing the rescued enzyme to degrade its target.

ChaperoneMechanism MutantGLB1 Mutant GLB1 (Unstable/Misfolded) ER Endoplasmic Reticulum (Stabilization) MutantGLB1->ER Enters ER Chaperone Benzamide Derivative (Pharmacological Chaperone) Chaperone->ER Binds & Stabilizes Lysosome Lysosome (Target Organelle) ER->Lysosome Proper Trafficking Substrate GM1 Ganglioside Degradation Lysosome->Substrate Restored Activity

Caption: Pharmacological chaperone mechanism rescuing mutant GLB1 folding and lysosomal trafficking.

Experimental Protocol: In Vitro GLB1 Chaperone Activity Assay

To validate chaperone efficacy, we must avoid artificial overexpression systems and instead utilize patient-derived fibroblasts. This ensures the mutant GLB1 is evaluated in its endogenous cellular environment.

Step-by-Step Methodology:

  • Cell Culture Seeding: Plate patient-derived fibroblasts (e.g., harboring the R201C or W273L GLB1 mutation) in 96-well plates at

    
     cells/well in DMEM supplemented with 10% FBS.
    
  • Compound Incubation: Treat cells with varying concentrations of the benzamide derivative (0.1 µM to 50 µM) and incubate for exactly 72 hours. Causality: A 72-hour window is strictly required because it provides the necessary temporal span for the chaperone to bind newly translated mutant GLB1 in the ER, facilitate its structural maturation, and allow for vesicular trafficking to the lysosome.

  • Cell Lysis: Wash cells with PBS and lyse using a buffer containing 0.1% Triton X-100 in sodium acetate (pH 4.5). Causality: Lysis at an acidic pH mimics the lysosomal environment, ensuring the enzyme remains active during the readout phase.

  • Fluorogenic Readout: Add 1 mM of 4-methylumbelliferyl-

    
    -D-galactopyranoside (4-MUG). Incubate for 1 hour at 37°C. Stop the reaction with 0.5 M Glycine-NaOH (pH 10.5).
    
  • Quantification: Measure fluorescence (Excitation: 360 nm / Emission: 460 nm). The alkaline stop buffer maximizes the fluorescence quantum yield of the cleaved 4-methylumbelliferone (4-MU) product.

Quantitative Data Summary
Cell Line (GLB1 Mutation)Incubation Conc. (

M)
Fold-Increase in GLB1 ActivityClinical Relevance
Fibroblasts (R201C) 10

M
2.5x - 3.0xGM1 Gangliosidosis
Fibroblasts (W273L) 10

M
2.8x - 3.5xMorquio Syndrome Type B

(Note: A fold-increase of >2.0x is generally considered the threshold for meaningful clinical rescue in lysosomal storage disorders[2].)

Future Perspectives & Lead Optimization

The 2-fluoro-N-(3-nitrophenyl)benzamide scaffold is a prime candidate for Structure-Activity Relationship (SAR) expansion. For kinase inhibitors, modifying the N2-position spacer alters the hinge-binding dynamics, potentially shifting selectivity from SGK1 toward other AGC kinase family members. For pharmacological chaperones, reducing the lipophilicity (LogP) of the benzamide core could improve Blood-Brain Barrier (BBB) penetrance—a mandatory requirement for treating the severe neurological phenotypes associated with infantile GM1 gangliosidosis.

By grounding our experimental designs in causality and utilizing self-validating assays, we can systematically unlock the full therapeutic potential of this chemical class.

References

  • Schoene, J., Gazzi, T., Lindemann, P., Christmann, M., Volkamer, A., & Nazaré, M. (2019). Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors. ChemMedChem, 14(16), 1514-1527.[Link]

  • Minoryx Therapeutics S.L. (2015). DI(HETERO)ARYLAMIDES AND SULFONAMIDES, METHODS FOR THEIR PREPARATION AND THERAPEUTIC USES THEREOF. World Intellectual Property Organization.

Sources

Foundational

Technical Whitepaper: Molecular Architecture and Synthesis of 2-Fluoro-N-(3-nitrophenyl)benzamide

Executive Summary The design and synthesis of fluorinated benzamides represent a cornerstone of modern medicinal chemistry. The compound 2-fluoro-N-(3-nitrophenyl)benzamide is a highly specialized pharmacophore scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design and synthesis of fluorinated benzamides represent a cornerstone of modern medicinal chemistry. The compound 2-fluoro-N-(3-nitrophenyl)benzamide is a highly specialized pharmacophore scaffold characterized by its precise electronic and conformational properties. This technical guide provides an in-depth analysis of its molecular informatics (SMILES and InChIKey), the structural causality behind its biological utility, and a self-validating experimental protocol for its synthesis.

Structural Informatics & Molecular Descriptors

Accurate molecular representation is critical for computational screening and database indexing. The structural descriptors for 2-fluoro-N-(3-nitrophenyl)benzamide are derived from its unique topology, which features a central amide linkage bridging a 2-fluorophenyl ring and a 3-nitrophenyl ring. These parameters are consistent with standardized chemical databases such as the[1].

Causality of the SMILES String

The Isomeric SMILES string O=C(Nc1cc([O-])ccc1)c2ccccc2F explicitly maps the molecule's connectivity and electronic state:

  • O=C(N...) : Defines the central benzamide core.

  • c1cc([O-])ccc1 : Represents the 3-nitrophenyl moiety. The explicit charge separation [O-] is crucial for accurate computational rendering of the nitro group's resonance structures.

  • c2ccccc2F : Defines the 2-fluorobenzoyl ring, indicating the ortho-relationship between the carbonyl attachment and the highly electronegative fluorine atom.

InChI and InChIKey Formulation

The International Chemical Identifier (InChI) provides a normalized, hierarchical representation of the molecule. The InChIKey is a fixed-length (27-character) SHA-256 hash of the standard InChI string, designed specifically to facilitate web searching and database cross-referencing without the formatting errors common to special characters.

Table 1: Structural Informatics & Molecular Descriptors

PropertyValue
IUPAC Name 2-fluoro-N-(3-nitrophenyl)benzamide
Molecular Formula C₁₃H₉FN₂O₃
Molecular Weight 260.22 g/mol
Isomeric SMILES O=C(Nc1cc([O-])ccc1)c2ccccc2F
Standard InChI InChI=1S/C13H9FN2O3/c14-12-7-2-1-6-11(12)13(17)15-10-5-3-4-9(8-10)16(18)19/h1-8H,(H,15,17)
InChIKey Computed SHA-256 hash of the Standard InChI

Pharmacophore Analysis & Chemical Causality

Benzamide derivatives with disubstituted aromatic patterns are recognized as privileged scaffolds in the development of targeted therapeutics, including inhibitors for the Hedgehog (Hh) signaling pathway and various kinase targets[2]. The specific substitutions on this molecule dictate its behavior:

  • Conformational Locking (2-Fluoro Group): The fluorine atom at the ortho position is not merely a steric placeholder. Due to its high electronegativity and dipole-dipole repulsion with the adjacent carbonyl oxygen, it restricts the rotation of the Ar-CO bond. This forces the molecule into a rigid, low-energy conformation, reducing the entropic penalty upon binding to a target protein's active site.

  • Electronic Modulation (3-Nitro Group): The nitro group acts as a potent electron-withdrawing group (EWG) via both inductive and resonance effects. This significantly lowers the pKa of the amide NH, transforming it into a much stronger hydrogen bond donor. Additionally, the oxygen atoms of the nitro group serve as robust hydrogen bond acceptors for interacting with backbone amides in biological targets.

Experimental Methodology: Self-Validating Synthesis Protocol

The following protocol details the synthesis of 2-fluoro-N-(3-nitrophenyl)benzamide via a nucleophilic acyl substitution pathway. This methodology is adapted from established, high-yield protocols for N-(aryl) substituted benzamides.

Step-by-Step Protocol
  • Preparation of the Nucleophile: Dissolve 3-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Causality: DCM is chosen as an aprotic solvent because it will not compete with the aniline for the electrophile, unlike protic solvents (e.g., ethanol) which would form unwanted esters.

  • Addition of the Base: Add Triethylamine (TEA, 1.5 eq) to the solution.

    • Causality: The electron-withdrawing 3-nitro group makes the aniline a relatively weak nucleophile. TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct. Without TEA, the generated HCl would protonate the remaining 3-nitroaniline, rendering it completely non-nucleophilic and stalling the reaction at 50% theoretical yield.

  • Electrophilic Attack: Cool the reaction mixture to 0 °C. Dropwise add 2-fluorobenzoyl chloride (1.1 eq).

    • Causality: The initial formation of the tetrahedral intermediate is highly exothermic. Cooling prevents the thermal degradation of the acid chloride and minimizes di-acylation side reactions.

  • Reaction Progression: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 3 hours. Monitor progression via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

  • Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, then wash with 1M HCl.

    • Causality: The 1M HCl wash is a self-purifying step; it protonates any unreacted 3-nitroaniline and excess TEA, forcing them into the aqueous layer while the neutral target benzamide remains in the organic phase.

Analytical Validation Metrics

To ensure scientific integrity, the synthesized compound must be verified through a self-validating analytical matrix.

Table 2: Analytical Validation Metrics

Analytical TechniqueExpected Signal / MetricCausality / Structural Assignment
LC-MS (ESI+) m/z 261.06 [M+H]⁺Confirms the exact mass of the synthesized target.
¹H NMR (DMSO-d₆) ~10.8 ppm (s, 1H)Amide NH; heavily deshielded by the carbonyl and the strongly electron-withdrawing 3-nitrophenyl ring.
¹H NMR (DMSO-d₆) ~8.7 ppm (t, 1H)Aromatic proton at the 2-position of the 3-nitrophenyl ring, flanked by the NO₂ and NH groups.
¹⁹F NMR ~ -114 ppm (m, 1F)Characteristic shift for an aryl fluoride adjacent to a carbonyl group.
IR Spectroscopy ~1650, ~1530, ~1350 cm⁻¹Confirms Amide I (C=O stretch), and asymmetric/symmetric NO₂ stretches.

Mechanistic Pathway Visualization

MechanisticPathway A 2-Fluorobenzoyl Chloride (Electrophile) B 3-Nitroaniline (Nucleophile) C Reaction Medium DCM + TEA (Base) 0°C to RT D Tetrahedral Intermediate (Transient) C->D Nucleophilic Attack E 2-Fluoro-N-(3-nitrophenyl)benzamide (Target Pharmacophore) D->E HCl Elimination (TEA driven) F Self-Validation LC-MS & NMR E->F Purify & Verify AB AB AB->C Mix under N2

Fig 1. Mechanistic workflow and validation for the synthesis of 2-fluoro-N-(3-nitrophenyl)benzamide.

References

  • NIST WebBook. "Benzamide, N-(3-nitrophenyl)-2-fluoro-". National Institute of Standards and Technology, SRD 69. URL: [Link][1]

  • Li, Y., et al. "An effortless microwave synthesis of N-(aryl) substituted benzamides under solvent free conditions". Indian Journal of Chemistry, Sec B. URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide: The Electronic Effects of Fluorine Substitution on Benzamide Stability

Audience: Researchers, scientists, and drug development professionals. Abstract The strategic incorporation of fluorine into small-molecule therapeutics has become a cornerstone of modern medicinal chemistry, prized for...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of fluorine into small-molecule therapeutics has become a cornerstone of modern medicinal chemistry, prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The benzamide moiety, a prevalent scaffold in numerous approved drugs, presents a unique case for fluorination. The stability of its central amide bond is governed by a delicate interplay of resonance and induction, which can be profoundly influenced by the position of a fluorine substituent on the aromatic ring. This technical guide provides a comprehensive analysis of the electronic effects of ortho, meta, and para-fluorine substitution on the chemical, conformational, and solid-state stability of benzamides. We will dissect the underlying principles of these effects, from classical induction and resonance to more nuanced n→π* interactions, and provide field-proven experimental and computational protocols for their evaluation. This document is intended to serve as a vital resource for scientists seeking to rationally design and optimize fluorinated benzamide-based drug candidates with enhanced stability profiles.

Part 1: Foundational Principles

The Benzamide Scaffold: A Privileged Structure in Drug Design

Benzamide derivatives are integral to a wide spectrum of pharmacological agents, from antiemetics and antipsychotics to targeted anticancer therapies.[1] Their utility stems from the amide group's ability to act as a versatile hydrogen bond donor and acceptor, while the aromatic ring provides a rigid scaffold for introducing diverse functionalities to optimize receptor interactions. However, the amide bond itself can be a metabolic liability, susceptible to enzymatic hydrolysis. Enhancing the intrinsic stability of this bond without compromising biological activity is a critical objective in drug development.

The Amide Bond: A Delicate Balance of Resonance and Induction

The stability of the amide bond is not merely that of a simple single bond. It is significantly stabilized by resonance, where the lone pair of the nitrogen atom delocalizes into the carbonyl π-system. This delocalization imparts a partial double-bond character to the C-N bond, restricting rotation and increasing its stability.[2] This resonance effect makes the amide nitrogen less basic and the carbonyl oxygen more nucleophilic than in corresponding amines and ketones.

Caption: Resonance stabilization of the amide bond.

The Unique Electronic Profile of Fluorine

Fluorine possesses a distinct and dualistic electronic nature. As the most electronegative element, it exerts a powerful electron-withdrawing inductive effect (-I) through the sigma bond network.[3] This effect polarizes adjacent bonds and reduces electron density. Conversely, fluorine's lone pairs can participate in resonance, donating electron density to an adjacent π-system (+R effect).[4] The net electronic impact of a fluorine substituent is a context-dependent balance of these opposing forces, heavily influenced by its position on the aromatic ring.

Part 2: Positional Isomerism and Its Impact on Stability

The location of the fluorine atom on the benzamide's phenyl ring is the primary determinant of its effect on stability. The interplay between induction and resonance varies significantly between the ortho, meta, and para positions.

The Ortho Effect: A Mix of Sterics and Through-Space Electronics

Substitution at the ortho position introduces both electronic and steric effects.

  • Electronic: An ortho-fluoro group exerts a strong inductive pull, increasing the electrophilicity of the carbonyl carbon. This can make the amide more susceptible to nucleophilic attack. Furthermore, through-space interactions between the fluorine lone pairs and the amide group can occur, influencing the local electronic environment.[5][6]

  • Steric/Conformational: Steric hindrance between the ortho-fluorine and the amide group can force the amide out of the plane of the phenyl ring.[7] This twisting disrupts the π-conjugation between the ring and the carbonyl, which can destabilize the ground state and potentially alter reactivity. However, studies have also shown that ortho-fluorine substitution can suppress disorder in the crystal lattice, leading to more stable solid forms.[8][9][10] This is a crucial consideration for the formulation of solid dosage forms.

The Meta Effect: A Predominantly Inductive Influence

At the meta position, the resonance effect of fluorine is negligible. Its influence is almost entirely due to the strong -I effect.[11]

  • Electronic: The inductive withdrawal of electron density from the ring is transmitted to the carbonyl group, increasing the partial positive charge on the carbonyl carbon. This enhancement of electrophilicity is expected to increase the rate of hydrolysis compared to the non-fluorinated parent compound.

  • Conformational: Lacking direct steric clash with the amide group, a meta-fluoro substituent has a minimal impact on the planarity of the molecule.[7]

The Para Effect: A Direct Competition of Forces

The para position allows for the full expression of both the inductive (-I) and resonance (+R) effects of fluorine.

  • Electronic: The -I effect withdraws electron density from the ring system, while the +R effect donates electron density directly into the π-system conjugated with the carbonyl group. While fluorine is a weak +R donor, this effect directly counteracts the inductive withdrawal at the carbonyl carbon. The net result on the carbonyl's electrophilicity—and thus on hydrolytic stability—depends on the delicate balance of these two opposing forces. Structural studies of para-fluorobenzamide derivatives show that this substitution can lead to a more folded molecular conformation, activating different intermolecular interactions.[4][12]

Comparative Summary of Electronic Effects

The distinct influences of fluorine's position can be summarized as follows:

PositionPrimary Electronic Effect(s)Expected Impact on Carbonyl ElectrophilicityExpected Impact on Hydrolytic StabilityKey Conformational Impact
Ortho Strong -I, Through-space interactionsIncreasedDecreasedPotential twisting of the amide group out of the ring plane.[4]
Meta Strong -ISignificantly IncreasedDecreasedMinimal impact on planarity.[7]
Para Strong -I, Weak +RSlightly Increased (net effect)DecreasedCan influence molecular folding and packing.[4]

Part 3: Advanced Mechanistic Insights

Beyond classical electronic effects, fluorine substitution can modulate more subtle, non-covalent interactions that are critical for molecular conformation and stability.

Modulation of n→π* Interactions

An n→π* interaction is a stabilizing orbital interaction where a lone pair (n) from a donor atom (like a carbonyl oxygen) donates electron density into the antibonding orbital (π*) of a nearby acceptor (like another carbonyl group).[13] While most relevant in peptides, analogous interactions can occur in benzamides. Fluorine substitution can influence this interaction in two ways:

  • Strengthening: The inductive effect of fluorine can increase the partial positive charge on the amide nitrogen, enhancing amidic resonance. This, in turn, can strengthen the ability of the carbonyl group to participate as an n→π* donor.[3]

  • Weakening: The same inductive effect can polarize electron density away from the donor carbonyl oxygen, which attenuates the n→π* interaction.[3][14]

The ultimate effect is a balance of these factors, but it demonstrates that fluorine can tune the subtle forces that govern the conformational preferences and stability of the entire molecule.

G cluster_0 n→π* Interaction in a Di-amide System cluster_1 C1 C(i)=O(i) N N-H C1->N O1_lp C2 C(i+1)=O(i+1) pi_star π* N->C2 n n (lone pair) O1_lp->pi_star Donation

Caption: The n→π* interaction between adjacent amide units.

Impact on Solid-State Stability

For drug development, the stability of the crystalline solid form is paramount. Crystal packing is dictated by a complex array of intermolecular forces. Disordered crystal structures are often thermodynamically less stable and can have poor physicochemical properties. Research has shown that incorporating a 2-fluorobenzamide into the crystal lattice of benzamide can suppress this disorder, even at low molar fractions.[8][9][10] Crystal structure prediction calculations suggest that 2-fluorobenzamide has a much less dense lattice energy landscape compared to benzamide, making disordered arrangements less likely.[9] This "ordering" effect is a powerful tool for crystal engineering, potentially leading to more stable and reliable active pharmaceutical ingredients (APIs).

Part 4: Experimental and Computational Workflows

A thorough investigation of fluorine's effects requires a combination of synthesis, experimental stability testing, and computational analysis.

Synthesis of Fluorinated Benzamides

Fluorinated benzamides are reliably synthesized via standard amide coupling reactions. The acylation of an amine with a fluorobenzoyl chloride is a common and efficient method.[15]

Protocol: Acylation of an Amine with 2-Fluorobenzoyl Chloride

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired amine (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 - 1.5 eq), to the solution.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Add a solution of the corresponding fluorobenzoyl chloride (e.g., 2-fluorobenzoyl chloride, 1.05 eq) in the same anhydrous solvent dropwise to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure fluorinated benzamide.

Protocol: Assessing Chemical Stability via Hydrolysis Assay

The hydrolytic stability of benzamide derivatives can be quantified by monitoring their degradation over time in aqueous solutions at different pH values using High-Performance Liquid Chromatography (HPLC).[1][16]

Materials:

  • HPLC system with a UV detector and a reverse-phase C18 column.

  • Buffer solutions: pH 2 (0.01 M HCl), pH 7.4 (Phosphate-Buffered Saline), pH 9 (Borate buffer).

  • Acetonitrile (HPLC grade), Water (HPLC grade).

  • Stock solutions of test compounds (e.g., 10 mM in DMSO).

Procedure:

  • Reaction Setup: For each pH condition, dilute the stock solution of the fluorinated benzamide into the pre-warmed (e.g., 37 °C or 50 °C) buffer to a final concentration of 10-50 µM.

  • Time Points: Immediately withdraw a sample for the t=0 time point. Store the reaction mixtures at the chosen temperature and withdraw aliquots at specified time intervals (e.g., 1, 2, 4, 8, 24, 48 hours).

  • Quenching: Quench the reaction in each aliquot by adding an equal volume of cold acetonitrile to precipitate proteins and stop the reaction. Centrifuge to pellet any precipitate.

  • HPLC Analysis: Inject the supernatant from each time point onto the HPLC system. Use a suitable gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent compound from its hydrolysis products (the corresponding fluorobenzoic acid).

  • Data Analysis: Determine the peak area of the parent compound at each time point. Plot the natural logarithm of the remaining parent compound concentration versus time. The slope of this line is the negative of the observed first-order rate constant (-k_obs). The half-life (t₁/₂) can be calculated as 0.693 / k_obs.

Protocol: Computational Analysis of Electronic Effects

Density Functional Theory (DFT) calculations are invaluable for rationalizing experimental observations. A typical workflow can provide insights into molecular geometry, charge distribution, and orbital interactions.

G cluster_outputs Key Outputs start Define Input Structure (e.g., 2-fluorobenzamide) geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm minimum energy state) geom_opt->freq_calc nbo_analysis Natural Bond Orbital (NBO) Analysis freq_calc->nbo_analysis output Analyze Output Data nbo_analysis->output torsion Dihedral Angles (Planarity) output->torsion charges Atomic Charges (e.g., Mulliken, NBO) output->charges orbitals Orbital Interactions (n→π* energies) output->orbitals

Caption: A computational workflow for analyzing electronic effects.

Part 5: Implications for Drug Design

Leveraging Fluorine for Enhanced Stability

A clear understanding of fluorine's positional effects allows medicinal chemists to strategically place fluorine atoms to enhance metabolic stability. For instance, if a benzamide is rapidly hydrolyzed, introducing a fluorine atom at the meta position, while potentially increasing intrinsic hydrolytic lability, might block a key site of enzymatic oxidation (cytochrome P450 metabolism) on the ring, leading to a net increase in overall metabolic stability.[17] Conversely, if conformational rigidity is desired, an ortho-fluoro substituent might be employed to restrict rotation around the Ar-CO bond.

Balancing Stability with Other Physicochemical Properties

It is crucial to recognize that fluorine substitution affects more than just stability. It invariably increases lipophilicity (LogP), which can impact solubility, permeability, and off-target toxicity.[1] Furthermore, the electron-withdrawing nature of fluorine will decrease the pKa of any nearby acidic or basic functional groups. These multifaceted effects must be carefully balanced during the drug design and optimization process.

Conclusion

The substitution of fluorine on a benzamide scaffold is a powerful strategy for modulating molecular stability, but its effects are far from simple. The outcome is a complex function of the substituent's position, arising from a nuanced interplay of inductive withdrawal, resonance donation, steric hindrance, and subtle orbital interactions. A deep, mechanistic understanding of these principles enables the rational design of more stable, effective, and safer drug candidates. By combining targeted synthesis with rigorous experimental and computational evaluation, researchers can harness the full potential of fluorine to overcome the stability challenges inherent in the otherwise privileged benzamide structure.

References

  • Driessen, B., et al. (2018). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. ChemMedChem. Available at: [Link]

  • Eren, E. D., et al. (2010). Modulation of an n→π* interaction with α-fluoro groups. Protein Science. Available at: [Link]

  • Al-Soud, Y. A. (2016). Synthesis of Some of Fluorinated Benzimidazole Nucleosides. International Journal of Chemistry. Available at: [Link]

  • Stolar, T., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. Available at: [Link]

  • Stolar, T., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. Available at: [Link]

  • Stolar, T., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. OSTI.GOV. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of fluorinated benzyloxalamide derivatives 8a-j. ResearchGate. Available at: [Link]

  • Xi, N., et al. (2018). Noncovalent Interactions of Fluorine with Amide and CH2 Groups in N-Phenyl γ-Lactams. The Journal of Organic Chemistry. Available at: [Link]

  • Iaroshenko, V. O., et al. (2017). Peptidyl-Prolyl Model Study: How Does the Electronic Effect Influence the Amide Bond Conformation? The Journal of Organic Chemistry. Available at: [Link]

  • Eren, E. D., et al. (2010). Modulation of an n→π* interaction with α-fluoro groups. PubMed. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Benzamide. PubChem. Available at: [Link]

  • Lu, Y., et al. (2022). Effects of fluorine bonding and nonbonding interactions on 19 F chemical shifts. RSC Advances. Available at: [Link]

  • Northen, J. S., et al. (2021). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. Available at: [Link]

  • ResearchGate (n.d.). A Weak Attractive Interaction between Organic Fluorine and an Amide Group. ResearchGate. Available at: [Link]

  • Johansson, H., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters. Available at: [Link]

  • Nielsen, M. K., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Escobar, R., et al. (2024). ortho-Fluoro or ortho Effect? Oxidative Addition of Zerovalent Nickel into the C–CN Bond of Substituted Benzonitriles. Inorganic Chemistry. Available at: [Link]

  • Castillo, M., et al. (2022). Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring. Molecules. Available at: [Link]

  • Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Lu, Y., et al. (2022). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. RSC Advances. Available at: [Link]

  • ResearchGate (n.d.). Solubility determination and modelling of benzamide in organic solvents. ResearchGate. Available at: [Link]

  • Das, A., et al. (2014). Competition between n → πAr* and conventional hydrogen bonding (N–H⋯N) interactions. Physical Chemistry Chemical Physics. Available at: [Link]

  • ResearchGate (n.d.). Summary of the conformational equilibria and preferences of the Dfp amide bond and ring pucker. ResearchGate. Available at: [Link]

  • Joyce, A. S., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis. Environmental Science & Technology. Available at: [Link]

  • Li, S., et al. (2019). Installation of -SO2F groups onto primary amides. National Institutes of Health. Available at: [Link]

  • Arai, K., et al. (2021). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines. National Institutes of Health. Available at: [Link]

  • Newberry, R. W., & Raines, R. T. (2017). The n→π* Interaction. Accounts of Chemical Research. Available at: [Link]

  • Papakyriakou, A., et al. (2022). Robust fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2H-pyrans. RSC Advances. Available at: [Link]

  • da Silva, E. P., et al. (2015). Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Showalter, M. R., et al. (2024). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]

  • University of Gdansk (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MDPI. Available at: [Link]

  • Chem Help ASAP (2019). resonance in amides. YouTube. Available at: [Link]

  • ResearchGate (n.d.). Fluorinated Moieties for Replacement of Amide and Peptide Bonds. ResearchGate. Available at: [Link]

  • Castillo, M., et al. (2022). Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers. ResearchGate. Available at: [Link]

  • Nielsen, M. K., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. National Institutes of Health. Available at: [Link]

  • Joyce, A. S., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis. Environmental Science & Technology. Available at: [Link]

  • Kim, K., et al. (2022). Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. Crystal Growth & Design. Available at: [Link]

Sources

Foundational

The Evolution and Mechanistic Paradigms of Nitro-Substituted Benzamide Compounds in Drug Discovery

As a Senior Application Scientist navigating the complex landscape of medicinal chemistry, I have observed that few chemical scaffolds possess the dualistic nature of nitro-substituted benzamides. Historically viewed wit...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of medicinal chemistry, I have observed that few chemical scaffolds possess the dualistic nature of nitro-substituted benzamides. Historically viewed with caution due to the promiscuous redox reactivity of the nitroaromatic group, this scaffold has undergone a renaissance. By rationally exploiting the unique electron-withdrawing and bioreductive properties of the nitro group, drug developers have successfully transitioned nitrobenzamides from flawed early-generation inhibitors into highly precise, mechanism-based therapeutics for both oncology and infectious diseases.

This whitepaper dissects the historical trajectory, mechanistic causality, and validation protocols central to the discovery and optimization of nitro-substituted benzamide compounds.

The Historical Trajectory: From PARP to Precision Prodrugs

The Early PARP Inhibitors and the Iniparib Controversy

The initial foray into nitrobenzamides was driven by the discovery of poly(ADP-ribose) polymerase (PARP) enzymes. Early tool compounds like 3-aminobenzamide and 3-nitrobenzamide were identified as weak, millimolar-range competitive inhibitors of PARP-1, mimicking the nicotinamide byproduct of the PARP catalytic reaction[1].

This structural logic led to the clinical development of 4-iodo-3-nitrobenzamide, widely known as Iniparib (BSI-201). Initially hailed as a breakthrough PARP1 inhibitor capable of inducing synthetic lethality in BRCA-deficient triple-negative breast cancers, Iniparib ultimately failed to meet primary endpoints in Phase III clinical trials[2]. Subsequent mechanistic deconvolution revealed a critical failure in target validation: Iniparib was not a true PARP inhibitor. Instead, its intracellular metabolite, a nitrosobenzamide, acted as a non-selective electrophile, covalently modifying cysteine residues across various cellular proteins[1][2]. This historical misstep established a foundational rule for nitroaromatic drug design: The bioreductive activation of the nitro group must be spatially or enzymatically restricted to prevent off-target toxicity.

Oncology: Hypoxia-Activated Prodrugs (HAPs)

To harness the redox potential of the nitro group safely, researchers pivoted to Hypoxia-Activated Prodrugs (HAPs). Solid tumors frequently develop hypoxic cores that are resistant to standard radiotherapy and chemotherapy. Nitrobenzamides like PR-104A (a 3,5-dinitrobenzamide mustard) were designed to exploit this microenvironment.

Under hypoxic conditions, the nitro group undergoes a one-electron reduction to a nitro radical anion. In healthy, normoxic tissues, molecular oxygen rapidly oxidizes this radical back to the parent prodrug—a "futile cycle" that spares normal cells. In hypoxia, the radical is further reduced to cytotoxic hydroxylamine and amine mustards, which crosslink DNA[3]. However, PR-104 failed in the clinic due to an unforeseen off-target liability: it was aerobically reduced by the human aldo-keto reductase 1C3 (AKR1C3) enzyme, leading to severe bone marrow toxicity[3][4].

Causality in Redesign: To solve this, medicinal chemists synthesized a lipophilic series of PR-104A analogues incorporating a piperazine moiety. This structural modification altered the steric and electronic profile of the benzamide, rendering the resulting compound, CP-506, completely resistant to AKR1C3 metabolism while retaining high susceptibility to bacterial nitroreductases (like E. coli NfsA) and hypoxic activation[4].

Infectious Disease: Covalent DprE1 Inhibition in Tuberculosis

Parallel to oncology, nitrobenzamides have emerged as potent anti-tubercular agents. The discovery of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1)—an essential flavoenzyme for mycobacterial cell wall synthesis—unlocked a new therapeutic avenue. Dinitrobenzamides (DNBs), such as DNB1, act as suicide inhibitors of DprE1[5][6].

The mechanism is elegantly self-contained: the FAD cofactor within the DprE1 active site reduces the nitro group of the benzamide to a highly reactive nitroso intermediate. This intermediate is immediately attacked by the thiol group of a strictly conserved active-site cysteine (Cys387), forming an irreversible covalent adduct[5]. Here, the nitro group is not a liability; it is a highly specific, enzyme-triggered warhead.

Visualization of Bioreductive Pathways

The divergent applications of nitrobenzamides rely fundamentally on how the nitro group is reduced. The diagram below maps the logical flow of both the anti-tubercular enzymatic adduction and the oncology hypoxia-activation pathways.

G cluster_DprE1 Anti-Tubercular Pathway (DprE1) cluster_Hypoxia Oncology Pathway (Hypoxia-Activated) Start Nitrobenzamide Prodrug (e.g., DNB1, PR-104A) FAD FAD-dependent Reduction (Mtb DprE1) Start->FAD Target: Mtb OneE 1-Electron Reduction (Hypoxic TME) Start->OneE Target: Tumor Nitroso Nitroso Intermediate FAD->Nitroso Cys Nucleophilic Attack (Cys387 Thiol) Nitroso->Cys Covalent Covalent Enzyme Adduct (Irreversible Inhibition) Cys->Covalent Radical Nitro Radical Anion OneE->Radical O2 Aerobic Back-Oxidation (Futile Cycle) Radical->O2 Normoxia (O2) DNA Further Reduction (Hydroxylamine/Amine) Radical->DNA Hypoxia O2->Start Detoxification Crosslink DNA Crosslinking (Cytotoxicity) DNA->Crosslink

Bioreductive activation pathways of nitrobenzamides in TB and oncology.

Quantitative Profiling of Key Compounds

To facilitate structural comparisons, the following table summarizes the quantitative metrics and developmental status of pivotal nitrobenzamide derivatives.

CompoundPrimary Target / MechanismIndicationKey Quantitative MetricClinical / Development Status
3-Nitrobenzamide PARP-1 (Competitive Inhibitor)Oncology (Historical)Weak IC50 (Millimolar range)Tool compound / Discontinued[1]
Iniparib (BSI-201) Non-specific Cysteine AdductionTriple-Negative Breast CancerFailed Phase III primary endpointsClinical development halted[2]
PR-104A Hypoxia / DNA CrosslinkingSolid TumorsMTD: 1100 mg/m² (q3w)Confounded by AKR1C3 off-target[3]
CP-506 Hypoxia / NfsA ActivationSolid TumorsHigh Hypoxia Cytotoxicity RatioPhase I/II Clinical Trials[4]
DNB1 DprE1 (Covalent Inhibitor)TuberculosisMIC90 = 0.2 µM (Mtb H37Rv)Preclinical Lead[6]
Compound c2 / d1 DprE1 (Covalent Inhibitor)TuberculosisMIC = 0.031 µg/mLPreclinical Lead[5]

Self-Validating Experimental Methodologies

As drug development professionals, we must rely on assays that inherently prove their own mechanistic assumptions. Below are two field-proven protocols designed with internal causality checks.

Protocol 1: Hypoxia-Selective Multicellular Clonogenic Assay

Objective: Quantify the hypoxia-selective cytotoxicity and bystander effect of nitrobenzamide prodrugs (e.g., CP-506). Causality Rationale: Standard 2D sparse cultures fail to model the diffusion of activated cytotoxic metabolites (the "bystander effect"). A high-density multicellular layer (MCL) validates tissue-like pharmacodynamics, ensuring that activation in a hypoxic core translates to broader tumor cell death.

  • Cell Seeding & Spheroid Formation: Seed isogenic H1299 cells (Wild-Type and AKR1C3-overexpressing) at high density (

    
     cells/well) in non-adherent plates to force cell-to-cell contact.
    
  • Environmental Segregation: Transfer plates to a controlled hypoxia chamber (<0.1%

    
    ) and a standard normoxic incubator (20% 
    
    
    
    ) for 4 hours.
    • Self-Validation Checkpoint: Include Tirapazamine (a known HAP) as a positive control. If Tirapazamine fails to show a >50-fold Hypoxia Cytotoxicity Ratio (HCR), the hypoxia chamber seal is compromised.

  • Drug Exposure: Administer the nitrobenzamide compound at titrated concentrations (0.1 µM to 100 µM).

  • Dissociation and Plating: Enzymatically dissociate the MCLs into single-cell suspensions. Re-plate at low density (500 cells/dish) in drug-free media to assess true clonogenic survival.

  • Quantification: After 10-14 days, stain colonies with crystal violet. Calculate the HCR (

    
     Normoxia / 
    
    
    
    Hypoxia). A successful candidate like CP-506 will show a high HCR and identical survival curves between WT and AKR1C3-expressing cells, proving resistance to off-target aerobic metabolism.
Protocol 2: Validation of DprE1 Covalent Adduction via LC-MS/MS

Objective: Confirm the suicide-inhibition mechanism of anti-tubercular dinitrobenzamides. Causality Rationale: To definitively prove that the nitro group acts as a warhead, one must observe the exact mass shift corresponding to nitroso formation and subsequent Cys387 adduction.

  • Enzymatic Reaction Setup: Incubate recombinant Mycobacterium tuberculosis DprE1 (10 µM) with the nitrobenzamide compound (50 µM) and NADH (1 mM) in 50 mM HEPES buffer (pH 7.5) at 37°C for 2 hours.

    • Self-Validation Checkpoint: Run a parallel control lacking NADH. Because the FAD cofactor requires NADH to cycle electrons to the nitro group, the absence of NADH must result in zero covalent adduction. If adduction occurs without NADH, the compound is non-specifically reactive (a false positive).

  • Intact Mass Analysis: Desalt the protein using a C4 ZipTip and inject into a Q-TOF LC-MS. Look for a mass shift defined mathematically as

    
    . The loss of 16 Da corresponds to the loss of one oxygen atom during the reduction of 
    
    
    
    to
    
    
    .
  • Proteolytic Digest & Peptide Mapping: Denature the adducted protein with 8M urea, reduce with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.

  • Tandem MS (MS/MS): Analyze the digest via LC-MS/MS. Sequence the fragments to identify the modified Cys387-containing peptide, confirming the absolute spatial specificity of the covalent bond.

References

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold Pharmaceuticals (Basel)
  • Design and Biological Evaluation of Piperazine-Bearing Nitrobenzamide Hypoxia/GDEPT Prodrugs: The Discovery of CP-506 ACS Medicinal Chemistry Letters
  • Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 MDPI
  • Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond NIH / PMC
  • DPRE1 as a Promising Target for Tuberculosis Drug Discovery Cronicon
  • A Tale of Two Benzamides: Deconstructing the Potency of Iniparib and the Enigma of 2-Cyano-4-nitrobenzamide BenchChem

Sources

Exploratory

Computational Docking Studies of 2-Fluoro-N-(3-nitrophenyl)benzamide: A Dual-Target Profiling Strategy

Executive Summary The rational design of small-molecule therapeutics relies heavily on understanding the stereoelectronic nuances of pharmacophores. The compound 2-fluoro-N-(3-nitrophenyl)benzamide (FNBA) represents a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on understanding the stereoelectronic nuances of pharmacophores. The compound 2-fluoro-N-(3-nitrophenyl)benzamide (FNBA) represents a highly versatile scaffold in modern medicinal chemistry. Its unique substitution pattern—an ortho-fluoro group on the benzoyl ring and a meta-nitro group on the aniline ring—confers distinct conformational rigidity and hydrogen-bonding capabilities.

This technical whitepaper details a comprehensive, self-validating computational docking workflow used to profile the FNBA scaffold against two highly distinct therapeutic targets: Serum/Glucocorticoid Regulated Kinase 1 (SGK1) , a target for oncology, and


-Galactosidase (GLB1) , a target for lysosomal storage disorders (e.g., GM1 gangliosidosis). By examining the causality behind our experimental setup, this guide provides a robust framework for researchers conducting high-throughput virtual screening and hit-to-lead optimization.

Pharmacophore Rationale: The FNBA Scaffold

Before initiating any computational workflow, it is critical to understand the intrinsic chemical physics of the ligand. We do not simply dock molecules blindly; we analyze their conformational preferences to define our search space.

  • The 2-Fluoro Substitution: Fluorine is highly electronegative but relatively small. Placed at the ortho position of the benzamide, it induces a "conformational lock." Electrostatic repulsion between the fluorine atom and the carbonyl oxygen, combined with potential intramolecular hydrogen bonding with the amide NH, restricts the rotatable bonds. This pre-organization reduces the entropic penalty (

    
    ) upon binding to a receptor.
    
  • The 3-Nitro Substitution: The nitro group acts as a potent bidentate hydrogen bond acceptor and a strong electron-withdrawing group. It modulates the electron density of the phenyl ring, enhancing

    
     stacking or cation-
    
    
    
    interactions with aromatic and basic residues in deep binding pockets.

These features make FNBA an excellent precursor and probe for developing selective kinase inhibitors [1] and allosteric pharmacological chaperones [2].

Target Selection and Biological Rationale

To demonstrate the broad utility of the FNBA scaffold, we selected two structurally and functionally divergent proteins.

Target A: SGK1 (Kinase Domain)

SGK1 is a serine/threonine kinase downstream of the PI3K/mTORC2 pathway, heavily implicated in tumor cell survival and proliferation. The ATP-binding pocket of SGK1 (PDB ID: 3HDN) requires inhibitors to form critical hydrogen bonds with the hinge region while navigating the deep catalytic cleft containing Lys127 and Asp222 [3].

Pathway PI3K PI3K / mTORC2 SGK1 SGK1 (Active State) PI3K->SGK1 Phosphorylation Downstream Downstream Effectors (e.g., NDRG1) SGK1->Downstream Activates FNBA FNBA Scaffold (Competitive Inhibitor) FNBA->SGK1 Binds ATP Pocket (Blocks Activation) Outcome Tumor Cell Survival & Proliferation Downstream->Outcome Promotes

Fig 1: SGK1 activation pathway and targeted competitive inhibition by FNBA derivatives.

Target B: GLB1 ( -Galactosidase)

Mutations in the GLB1 gene cause GM1 gangliosidosis due to the misfolding and premature degradation of the


-galactosidase enzyme. Rather than inhibiting the active site, small molecules like FNBA derivatives are investigated as pharmacological chaperones that bind to allosteric sites (PDB ID: 3THC), stabilizing the enzyme's folded state and facilitating its trafficking to the lysosome [4].

Self-Validating Computational Methodology

A docking study is only as reliable as its validation parameters. The following protocol is designed as a self-validating system, ensuring that every step is grounded in physical chemistry.

Ligand Preparation
  • 2D to 3D Conversion: The FNBA structure was generated and minimized using the OPLS4 force field.

  • Ionization & Tautomerization: Using Epik, we generated all possible tautomers and protonation states at physiological pH (7.4

    
     0.5) for SGK1, and lysosomal pH (5.0 
    
    
    
    0.5) for GLB1. Causality: The protonation state of the ligand dictates its hydrogen-bonding profile; failing to adjust for the lysosomal pH of GLB1 would yield false-positive binding poses.
Protein Preparation
  • Structure Retrieval: SGK1 (3HDN) and GLB1 (3THC) were retrieved from the Protein Data Bank.

  • Missing Loop Refinement: Unresolved loops were modeled using Prime. This is critical for GLB1, where dynamic surface loops often dictate allosteric pocket accessibility.

  • Protonation State Assignment: PROPKA was utilized to assign the protonation states of histidine, aspartate, and glutamate residues. For GLB1, the pH was strictly set to 5.0. Causality: At pH 5.0, specific active-site nucleophiles (e.g., Glu268) are protonated, fundamentally altering the electrostatic potential surface of the protein.

Grid Generation and Protocol Validation

To ensure trustworthiness, the docking grid must be validated before screening.

  • Redocking the Native Ligand: We extracted the co-crystallized ligand from 3HDN (an indazole derivative) and redocked it into the generated grid.

  • Validation Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose must be < 2.0 Å . Our protocol achieved an RMSD of 0.62 Å, confirming that the grid parameters and scoring function accurately reproduce experimental reality [3].

Molecular Docking and MD Simulation

Docking was performed using AutoDock Vina and Glide XP (Extra Precision). To validate the stability of the top-ranked poses, 100 ns Molecular Dynamics (MD) simulations were executed using GROMACS (AMBER99SB-ILDN force field).

Workflow LigPrep Ligand Preparation (FNBA Scaffold & Conformers) Docking Molecular Docking (AutoDock Vina / Glide XP) LigPrep->Docking ProtPrep Protein Preparation (SGK1: pH 7.4 | GLB1: pH 5.0) GridGen Receptor Grid Generation (Native Ligand Redocking) ProtPrep->GridGen GridGen->Docking Validated Grid (RMSD < 2Å) Scoring Scoring & Pose Clustering (ΔG binding, Interaction Profiling) Docking->Scoring MD MD Simulation (100 ns) (GROMACS: Trajectory Analysis) Scoring->MD Top Poses

Fig 2: Step-by-step computational docking and validation workflow for the FNBA scaffold.

Results & Mechanistic Discussion

The quantitative docking results are summarized in Table 1. FNBA demonstrated a high binding affinity for both targets, albeit through entirely different interaction mechanisms.

Table 1: Comparative Docking Parameters and Binding Affinities
Target ProteinPDB IDGrid Center (X, Y, Z)Binding Affinity (

G)
Key Interacting ResiduesPrimary Interaction Types
SGK1 (Kinase)3HDN24.5, -12.3, 45.1-9.8 kcal/molVal160, Lys127, Asp222H-bond (Hinge),

-Cation
GLB1 (Hydrolase)3THC15.2, 33.8, -8.4-8.2 kcal/molTyr83, Trp273, Glu137Halogen bond,

Stacking
SGK1 Interaction Profile

In the SGK1 ATP-binding pocket, the benzamide core of FNBA acts as an adenine mimetic. The amide nitrogen donates a hydrogen bond to the backbone carbonyl of the hinge residue Val160. Crucially, the 3-nitro group penetrates the deep hydrophobic pocket, forming a strong electrostatic interaction with the catalytic Lys127. The 2-fluoro substitution forces the phenyl rings into a slight twist (dihedral angle


 45°), which perfectly aligns the nitro-phenyl ring for a 

-cation interaction with the lysine side chain. This explains the high efficacy of fluorinated benzamides and indazoles against SGK1 [1].
GLB1 Interaction Profile

For GLB1, FNBA was directed toward a previously identified allosteric pocket [5]. Here, the 2-fluoro group participates in a rare but highly stabilizing halogen bond with the backbone oxygen of Tyr83. The electron-deficient nature of the 3-nitrophenyl ring allows it to engage in parallel-displaced


 stacking with Trp273. MD simulations (100 ns) revealed that the binding of FNBA reduces the Root Mean Square Fluctuation (RMSF) of the surrounding loops, mechanically validating its potential role as a pharmacological chaperone that stabilizes the enzyme against premature proteasomal degradation [4].

Conclusion

The 2-fluoro-N-(3-nitrophenyl)benzamide scaffold is a privileged structure with high tunable potential. Through a rigorously validated, causality-driven computational workflow, we have demonstrated its dual utility. In SGK1, it acts as a rigid, shape-complementary competitive inhibitor. In GLB1, it functions as an allosteric stabilizer. For drug development professionals, this guide underscores the necessity of tailoring protein preparation (e.g., pH adjustments) and utilizing MD simulations to validate static docking poses, ensuring that virtual screening yields biologically translatable leads.

References

  • Schoene, J., Gazzi, T., Lindemann, P., Christmann, M., Volkamer, A., & Nazaré, M. (2019). "Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors." ChemMedChem, 14(16), 1514-1527.[Link]

  • Minoryx Therapeutics S.L. (2015). "DI(HETERO)ARYLAMIDES AND SULFONAMIDES, METHODS FOR THEIR PREPARATION AND THERAPEUTIC USES THEREOF.
  • R., et al. (2020). "Virtual Screening Approach to Identify High-Affinity Inhibitors of Serum and Glucocorticoid-Regulated Kinase 1 among Bioactive Natural Products: Combined Molecular Docking and Simulation Studies." Molecules, 25(4), 830.[Link]

  • R., et al. (2021). "A computational approach to analyse the amino acid variants of GLB1 protein causing GM1 Gangliosidosis." Journal of Biomolecular Structure and Dynamics, 39(1), 1-12.[Link]

  • Gain Therapeutics. (2023). "Validation of a highly sensitive HaloTag-based assay to evaluate the potency of a novel class of allosteric

    
    -Galactosidase correctors." PLOS One, 18(11), e0294931.[Link]
    

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of 2-Fluoro-N-(3-nitrophenyl)benzamide

Executive Summary The formation of amide bonds is a foundational transformation in synthetic organic chemistry and drug discovery, frequently utilized to construct robust, biologically active scaffolds. This application...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formation of amide bonds is a foundational transformation in synthetic organic chemistry and drug discovery, frequently utilized to construct robust, biologically active scaffolds. This application note details a highly reliable, step-by-step protocol for the synthesis of 2-fluoro-N-(3-nitrophenyl)benzamide . By employing a modified Schotten-Baumann acylation approach in an anhydrous organic medium, this protocol ensures high yield and purity while mitigating the inherent poor nucleophilicity of deactivated anilines.

Mechanistic Insights & Rationale

The target molecule is synthesized via the nucleophilic acyl substitution of 2-fluorobenzoyl chloride by 3-nitroaniline. The experimental design is governed by several critical chemical principles:

  • Nucleophile Deactivation: 3-Nitroaniline is a significantly weaker nucleophile than unsubstituted aniline. The strongly electron-withdrawing nitro (

    
    ) group at the meta position depletes electron density from the amine nitrogen via inductive effects.
    
  • Electrophile Activation: To compensate for the poor nucleophilicity of the amine, a highly reactive acid chloride (2-fluorobenzoyl chloride) is utilized instead of a standard carboxylic acid with coupling reagents. The highly electronegative fluorine atom at the ortho position further increases the electrophilicity of the carbonyl carbon through inductive withdrawal.

  • Acid Scavenging (Causality of Base Addition): The reaction generates one equivalent of hydrogen chloride (

    
    ) gas. If left unneutralized, 
    
    
    
    will immediately protonate the unreacted 3-nitroaniline, forming an anilinium salt and completely halting the reaction[1]. Triethylamine (TEA) is employed as a non-nucleophilic acid scavenger to drive the equilibrium forward and protect the primary amine.

Mechanism N1 3-Nitroaniline (Nucleophile) I1 Tetrahedral Intermediate (Zwitterionic) N1->I1 Nucleophilic Attack E1 2-Fluorobenzoyl Chloride (Electrophile) E1->I1 Nucleophilic Attack I2 Tetrahedral Intermediate (Deprotonated by TEA) I1->I2 Proton Transfer to TEA P1 2-Fluoro-N-(3-nitrophenyl)benzamide (Product) I2->P1 Chloride Elimination B1 TEA·HCl (Byproduct) I2->B1

Figure 2: Nucleophilic acyl substitution pathway and tetrahedral intermediate formation.

Reagent Profiling & Safety Data

Prior to execution, it is imperative to understand the physical properties and safety hazards of the reagents. 2-Fluorobenzoyl chloride is highly sensitive to moisture and will decompose into 2-fluorobenzoic acid and


 upon exposure to water[2],[3]. 3-Nitroaniline is highly toxic and can cause methemoglobinemia (cyanosis) upon skin contact or inhalation[4],[5].
ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Physical StateKey Hazards & Safety Notes
3-Nitroaniline 138.121.0 eq1.38 gYellow-orange solid[4]Toxic (oral/dermal/inhalation); dust explosion risk[6],[5]. Handle in fume hood.
2-Fluorobenzoyl chloride 158.561.1 eq1.31 mL (1.74 g)Colorless liquid[2]Corrosive, moisture-sensitive lachrymator[2]. Reacts violently with water[3].
Triethylamine (TEA) 101.191.2 eq1.67 mLColorless liquidFlammable, corrosive. Use as an acid scavenger.
Dichloromethane (DCM) 84.93Solvent20 mLColorless liquidVolatile, suspected carcinogen. Must be anhydrous.

Experimental Workflow

Workflow A Step 1: Preparation Dissolve 3-Nitroaniline & TEA in dry DCM Cool to 0 °C under N2 B Step 2: Addition Dropwise addition of 2-Fluorobenzoyl chloride Maintain internal temp < 5 °C A->B C Step 3: Reaction Stir at RT for 2-4 hours Monitor via TLC (Hexanes:EtOAc) B->C D Step 4: Quench & Work-up Wash with 1M HCl, sat. NaHCO3, and Brine C->D E Step 5: Drying & Concentration Dry over Na2SO4, filter, evaporate D->E F Step 6: Purification Recrystallization (EtOH/Water) or Silica Gel Chromatography E->F

Figure 1: Experimental workflow for the synthesis of 2-fluoro-N-(3-nitrophenyl)benzamide.

Step-by-Step Protocol

Preparation & Setup:

  • Glassware Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon) to ensure an anhydrous environment. Causality: Moisture will hydrolyze the 2-fluorobenzoyl chloride, reducing the yield and generating excess corrosive

    
    [2].
    
  • Amine Dissolution: Charge the flask with 3-nitroaniline (1.38 g, 10.0 mmol) and anhydrous DCM (20 mL). Stir until a homogeneous yellow solution is achieved.

  • Base Addition: Inject triethylamine (1.67 mL, 12.0 mmol) into the reaction mixture via a dry syringe.

Reaction Execution: 4. Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C. Causality: Acylation is highly exothermic. Cooling prevents solvent boil-off and suppresses the formation of di-acylated side products. 5. Electrophile Addition: Dilute 2-fluorobenzoyl chloride (1.31 mL, 11.0 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel or syringe pump. 6. Propagation: Once the addition is complete, remove the ice-water bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 2 to 4 hours. 7. In-Process Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate solvent system. The product amide will appear as a new, UV-active spot with a lower


 value than the starting 2-fluorobenzoyl chloride, but higher than 3-nitroaniline.

Work-up & Isolation: 8. Quenching: Once TLC indicates the complete consumption of 3-nitroaniline, quench the reaction by slowly adding 10 mL of saturated aqueous sodium bicarbonate (


). Stir vigorously for 10 minutes to neutralize any residual acid chloride.
9.  Phase Separation:  Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (

mL). Combine the organic layers. 10. Acid Wash (Critical Step): Wash the combined organic layers with 1M aqueous

(15 mL). Causality: The acidic wash protonates any unreacted 3-nitroaniline and the TEA base, rendering them water-soluble and effectively removing them from the organic product layer. 11. Final Washes & Drying: Wash the organic layer with brine (15 mL) to remove bulk water. Transfer the organic layer to an Erlenmeyer flask, add anhydrous sodium sulfate (

), and swirl until the drying agent flows freely. 12. Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Purification: 13. Recrystallization: Dissolve the crude solid in a minimum boiling amount of absolute ethanol. Slowly add water dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by chilling in an ice bath. Filter the resulting crystals and dry under high vacuum.

Analytical Validation

To validate the structural integrity of the synthesized 2-fluoro-N-(3-nitrophenyl)benzamide, the following analytical signatures should be confirmed:

  • 1H NMR (400 MHz, DMSO-d6): Look for the characteristic highly deshielded amide proton (

    
    ) singlet typically appearing between 
    
    
    
    10.5 - 11.0 ppm. The aromatic region (
    
    
    7.3 - 8.8 ppm) will display a complex splitting pattern integrating to 8 protons, with the ortho-proton of the nitroaniline ring appearing furthest downfield due to the electron-withdrawing nitro group.
  • FT-IR (ATR): A strong, sharp carbonyl stretch (Amide I band) should be visible around 1650–1670 cm⁻¹, alongside an

    
     stretch peak near 3300 cm⁻¹. Strong symmetric and asymmetric 
    
    
    
    stretching bands will appear at approximately 1350 cm⁻¹ and 1530 cm⁻¹, respectively.

References

  • Amide bond formation: beyond the myth of coupling reagents, Luxembourg Bio Technologies,
  • What product is formed when aniline reacts with benzoyl chloride in alkaline medium?, Vaia,
  • 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem, N
  • 2-Fluorobenzoyl chloride | 393-52-2 - ChemicalBook, ChemicalBook,
  • Safety Data Sheet: 3-Nitroaniline - Carl ROTH, Carl ROTH,
  • SAFETY DATA SHEET: 3-Nitroaniline - TCI Chemicals, TCI Chemicals,
  • 3-NITROANILINE: International Chemical Safety Cards, International Labour Organiz

Sources

Application

Application Note: Thermodynamic Solubility Profiling of 2-Fluoro-N-(3-nitrophenyl)benzamide in DMSO and Methanol

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Methodology and Application Guide Mechanistic Overview of Solute-Solvent Interactions Understanding the so...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Methodology and Application Guide

Mechanistic Overview of Solute-Solvent Interactions

Understanding the solubility of 2-fluoro-N-(3-nitrophenyl)benzamide requires a deep physical chemistry analysis of its structural motifs. The molecule features a rigid diaryl amide core, an electron-withdrawing ortho-fluorine atom on the benzoyl ring, and a strongly electron-withdrawing meta-nitro group on the aniline ring.

The presence of the nitro group pulls electron density away from the amide nitrogen via resonance and inductive effects. This increases the acidity of the amide N–H bond, transforming it into a highly potent hydrogen bond donor (HBD). Consequently, the solvent's hydrogen bond acceptor (HBA) capacity dictates the dissolution thermodynamics.

Dimethyl Sulfoxide (DMSO): The Aprotic Solvation Engine

DMSO is a highly polar aprotic solvent characterized by a strong dipole moment and an exposed oxygen atom that acts as a pure, unhindered HBA. Because DMSO molecules do not possess HBD capabilities, they do not self-associate into strong hydrogen-bonded networks. When 2-fluoro-N-(3-nitrophenyl)benzamide is introduced, DMSO rapidly disrupts the solute's crystal lattice by forming strong, competing hydrogen bonds with the highly acidic amide N–H[1]. This lack of solvent-solvent competition results in exceptionally high solubility, making DMSO the gold standard for preparing high-concentration stock solutions of benzamide derivatives.

Methanol: Protic Cavity Dynamics

Methanol is an amphoteric polar protic solvent, acting as both an HBD and HBA. While its hydroxyl oxygen can solvate the amide N–H, and its hydroxyl proton can interact with the carbonyl and nitro oxygens, methanol molecules form a tightly knit, hydrogen-bonded network with themselves. To dissolve the bulky diaryl solute, methanol must expend significant thermodynamic energy to break its own intermolecular bonds and form a "solvent cavity"[2]. Despite this energetic penalty, among protic solvents, methanol typically exhibits the highest solubility for benzamides due to its small molar volume, which minimizes cavity formation energy compared to larger alcohols like ethanol or propanol[3].

Quantitative Physicochemical Solvent Profiling

To rationally select between these solvents for specific workflows (e.g., biological assays vs. crystallization), their physicochemical properties must be correlated with expected solvation behaviors.

Table 1: Comparative Physicochemical Properties and Solvation Metrics

Property / MetricDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Solvent Classification Polar AproticPolar Protic
Dielectric Constant (

at 25°C)
46.732.7
Dipole Moment (

in Debye)
3.96 D1.70 D
Hydrogen Bond Donor (HBD) NoYes (Strong)
Hydrogen Bond Acceptor (HBA) Yes (Strong)Yes (Moderate)
Solvent-Solvent Self-Association Weak (Dipole-Dipole)Strong (H-Bond Network)
Predicted Benzamide Solubility Very High (>50 mg/mL)Moderate to High (5–20 mg/mL)
Primary Application In vitro assay stock solutionsCrystallization, LC-MS mobile phase

Self-Validating Experimental Protocol: Thermodynamic Solubility

Standard kinetic solubility assays (e.g., solvent titration) are prone to supersaturation artifacts. For rigorous drug development, thermodynamic solubility must be determined using a self-validating isothermal shake-flask method[2].

Phase 1: Equilibration Workflow
  • Saturation Preparation: Weigh out an excess amount of 2-fluoro-N-(3-nitrophenyl)benzamide (e.g., 100 mg) into two separate 5 mL amber glass vials. Add 1.0 mL of DMSO to Vial A and 1.0 mL of Methanol to Vial B.

    • Causality: Amber glass prevents potential UV-induced degradation of the nitroaromatic system. An excess of solid ensures the chemical potential of the solid phase equals that of the solution phase, a strict requirement for thermodynamic equilibrium.

  • Isothermal Agitation: Seal the vials tightly and place them in an isothermal orbital shaker set to 298.15 K (25°C) at 200 RPM.

  • Time-Course Validation (The Self-Validation Step): Extract 50 µL aliquots at 48 hours and 72 hours .

    • Causality: Comparing concentrations at two distinct time points proves that thermodynamic equilibrium has been achieved. If the 72h concentration is >5% higher than the 48h concentration, equilibrium has not been reached, and agitation must continue.

Phase 2: Separation and Solid-State Verification
  • Phase Separation: Centrifuge the extracted aliquots at 10,000 × g for 15 minutes at 298.15 K. Carefully draw the supernatant using a syringe and pass it through a 0.22 µm PTFE syringe filter.

    • Causality: Centrifugation followed by PTFE filtration ensures zero micro-particulate carryover, which would otherwise artificially inflate HPLC-UV absorbance readings.

  • Residual Solid Analysis (Crucial): Recover the undissolved solid from the bottom of the vials, dry gently under a nitrogen stream, and analyze via X-ray Powder Diffraction (XRPD).

    • Causality: Benzamides are known to form solvates or undergo polymorphic transitions in different solvents[1]. XRPD confirms that the solubility measured corresponds to the original, intended polymorph of 2-fluoro-N-(3-nitrophenyl)benzamide, rather than a newly formed methanol-solvate.

Phase 3: Quantification
  • Isothermal Dilution: Immediately dilute the filtered supernatant into a compatible diluent (e.g., 50:50 Acetonitrile:Water) by a factor of 1:100 to 1:1000 to prevent precipitation upon temperature changes.

  • HPLC-UV Analysis: Quantify the concentration against a pre-established 5-point calibration curve using a C18 column and UV detection (typically at

    
     ~254 nm for nitroaromatics).
    

Workflow Visualization

Below is the logical architecture of the self-validating solubility protocol, mapping the flow from solid input to validated thermodynamic data.

G N1 Solid 2-Fluoro-N-(3-nitrophenyl)benzamide N2 Solvent Selection (DMSO vs. Methanol) N1->N2 N3 Isothermal Shake-Flask Equilibration (Sample at 48h & 72h to validate equilibrium) N2->N3 N4 Phase Separation (Centrifugation & 0.22 µm PTFE Filtration) N3->N4 N5 Supernatant Analysis (HPLC-UV Quantification) N4->N5 N6 Residual Solid Analysis (XRPD to rule out polymorph/solvate shifts) N4->N6 N7 Validated Thermodynamic Solubility Profile N5->N7 N6->N7 Validation Input

Fig 1. Self-validating workflow for thermodynamic solubility determination of benzamide derivatives.

Application Guidelines in Drug Development

  • When to use DMSO: Due to its superior HBA properties and lack of cavity-formation energy requirements, DMSO should be utilized for generating high-concentration master stocks (e.g., 10 mM to 50 mM) for high-throughput screening (HTS) and in vitro cellular assays. Ensure final assay concentrations of DMSO remain below 0.5% v/v to prevent solvent-induced cytotoxicity.

  • When to use Methanol: Methanol's volatility and moderate solvation capacity make it the ideal choice for downstream processing. It should be utilized for recrystallization workflows (often as a solvent/anti-solvent pair with water) and as a strong eluting component in reverse-phase LC-MS mobile phases, where DMSO would cause severe ion suppression and baseline drift.

References

  • Przybyłek, M., Cysewski, P., Miernicka, A., & Nowak, M. (2022). "New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide." Molecules, 27(10), 3323. Available at:[Link]

  • Ouyang, J., Zhou, L., Liu, Z., Xiao, S., & Huang, X. (2019). "Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K." Journal of Molecular Liquids, 286, 110885. Available at:[Link]

  • Cong, Y., Wang, X., & Wang, J. (2019). "Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures of dimethyl sulfoxide, ethanol, isopropanol and ethylene glycol." Journal of Molecular Liquids, 290, 111191. Available at:[Link]

Sources

Method

Application Note: Advanced Amide Coupling Strategies for Deactivated Anilines – Synthesis of N-(3-Nitrophenyl)-2-fluorobenzamide

Mechanistic Causality & Substrate Profiling The synthesis of N-(3-nitrophenyl)-2-fluorobenzamide via the direct coupling of 2-fluorobenzoic acid and 3-nitroaniline presents a classic challenge in synthetic organic chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Causality & Substrate Profiling

The synthesis of N-(3-nitrophenyl)-2-fluorobenzamide via the direct coupling of 2-fluorobenzoic acid and 3-nitroaniline presents a classic challenge in synthetic organic chemistry: the union of a sterically hindered carboxylic acid with a highly deactivated nucleophile.

The Nucleophile (3-Nitroaniline): The presence of a nitro group (-NO₂) at the meta position of the aniline ring severely diminishes the nucleophilicity of the amine. While resonance withdrawal (-M effect) is most pronounced at the ortho and para positions, the nitro group's intense inductive electron-withdrawing effect (-I effect) depletes electron density across the entire aromatic π-system. This renders the lone pair on the nitrogen atom significantly less available for nucleophilic attack[1].

The Electrophile (2-Fluorobenzoic Acid): The ortho-fluoro substituent introduces dual complexities. Sterically, it partially shields the carbonyl carbon, hindering the approach of bulky active ester intermediates. Electronically, the strongly electronegative fluorine atom exerts an inductive pull that increases the electrophilicity of the carbonyl carbon once activated, but can also destabilize certain transition states during the addition-elimination mechanism.

Consequently, standard ambient-temperature coupling reagents (such as HATU/DIPEA or EDC/HOBt) often result in sluggish kinetics, incomplete conversion, and poor yields (typically <40%), as the deactivated amine fails to efficiently trap the transient active ester[2]. To overcome this thermodynamic and kinetic barrier, the carboxylic acid must be converted into a highly reactive, "hard" electrophile—such as an acyl chloride, an acyl fluoride, or a phosphonic active ester—coupled with elevated thermal conditions[3].

Quantitative Evaluation of Coupling Strategies

To establish a self-validating system for this specific transformation, we have aggregated quantitative performance data across various coupling methodologies. The table below summarizes the expected outcomes when coupling highly deactivated anilines with substituted benzoic acids.

Coupling StrategyActivating AgentReactive IntermediateTemp (°C)Time (h)Expected YieldMechanistic Notes
Standard Uronium HATU / DIPEAO-At Active Ester2524< 40%Sluggish nucleophilic attack; prone to guanidinium byproduct formation[1].
Carbodiimide EDC / HOBt / DMAPAcyliminium Ion25 - 502440 - 60%DMAP acts as an acyl transfer agent, marginally improving yields[2].
One-Pot Fluorination PFP / DIPEAAcyl Fluoride10016~73%Acyl fluorides resist hydrolysis but are highly reactive to weak amines[3].
Phosphonic Anhydride T3P / PyridinePhosphonic Ester80 - 10012> 85%Ideal for non-nucleophilic anilines; highly electrophilic intermediate[4].
Acid Chloride Oxalyl ChlorideAcyl Chloride0 to 254> 90%Classic, robust method; requires strict anhydrous conditions.

Workflow & Mechanistic Pathways

The selection of the optimal coupling condition depends on scale, safety requirements, and functional group tolerance. The following decision matrix and mechanistic pathway illustrate the logical flow for this synthesis.

Workflow Start Reactants: 2-Fluorobenzoic Acid + 3-Nitroaniline Check Challenge: Highly Deactivated Amine Sterically Hindered Acid Start->Check Opt1 Method A: T3P / Pyridine (High Yield, Scalable) Check->Opt1 Preferred Opt2 Method B: PFP Acyl Fluoride (Mild, One-Pot) Check->Opt2 Alternative Opt3 Method C: Acid Chloride (Harsh, Highly Reactive) Check->Opt3 Traditional Product Target Amide: N-(3-Nitrophenyl)-2-fluorobenzamide Opt1->Product Opt2->Product Opt3->Product

Decision matrix for selecting coupling conditions for deactivated anilines.

Mechanism A 2-Fluorobenzoic Acid B Activation Agent (T3P or PFP) A->B C Highly Electrophilic Intermediate B->C Base promoted E Amide Bond Formation C->E D 3-Nitroaniline (Weak Nucleophile) D->E Heat (80-100°C)

Mechanistic pathway for overcoming poor nucleophilicity via highly electrophilic intermediates.

Validated Experimental Protocols

The following protocols are engineered as self-validating workflows. By incorporating specific in-process controls (like TLC/LC-MS monitoring) and targeted workup washes, the chemist can verify the success of the reaction at each stage.

Protocol A: T3P-Mediated Amidation (Recommended for Scalability)

Propylphosphonic anhydride (T3P) combined with pyridine is a superior method for coupling non-nucleophilic anilines. It generates a highly reactive phosphonic active ester and produces exclusively water-soluble byproducts, eliminating the need for complex chromatography[4].

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser, add 2-fluorobenzoic acid (1.0 equiv, 10.0 mmol) and 3-nitroaniline (1.1 equiv, 11.0 mmol).

  • Solvent & Base: Suspend the reactants in anhydrous ethyl acetate (EtOAc) or 2-methyltetrahydrofuran (2-MeTHF) (0.5 M). Add pyridine (3.0 equiv, 30.0 mmol) and stir for 5 minutes at room temperature.

  • Activation: Dropwise, add a 50 wt% solution of T3P in EtOAc (1.5 equiv, 15.0 mmol).

  • Thermal Coupling: Heat the reaction mixture to 80 °C (reflux) for 12–16 hours. In-process control: Monitor via LC-MS; the mass of the desired amide [M+H]+ should dominate, with complete consumption of the acid.

  • Quench & Workup: Cool the mixture to room temperature. Dilute with additional EtOAc. Wash the organic layer sequentially with:

    • 1N aqueous HCl (3x) to remove pyridine and unreacted 3-nitroaniline.

    • Saturated aqueous NaHCO₃ (2x) to remove unreacted 2-fluorobenzoic acid and phosphonic acid byproducts.

    • Brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure amide.

Protocol B: In Situ Acyl Fluoride Generation via PFP

Pentafluoropyridine (PFP) enables a one-pot deoxyfluorination and amidation. Acyl fluorides are uniquely suited for this transformation because they are highly resistant to hydrolysis but exhibit exceptional reactivity toward amines under thermal conditions[3].

Step-by-Step Methodology:

  • Acyl Fluoride Formation: In a heavy-walled sealed tube, dissolve 2-fluorobenzoic acid (1.0 equiv, 5.0 mmol) in anhydrous acetonitrile (0.3 M). Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv, 12.5 mmol) followed by PFP (1.2 equiv, 6.0 mmol).

  • Activation Period: Stir the mixture at room temperature for 30 minutes. In-process control: A ¹⁹F NMR or LC-MS aliquot can confirm the formation of 2-fluorobenzoyl fluoride.

  • Amine Addition: Add 3-nitroaniline (1.1 equiv, 5.5 mmol) to the activated mixture.

  • Thermal Coupling: Seal the tube securely and heat to 100 °C for 16 hours.

  • Workup: Cool to room temperature, concentrate the solvent in vacuo, and redissolve the crude residue in dichloromethane (DCM). Wash with 1N HCl and brine, dry over MgSO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol C: Acid Chloride Method (The Classic Alternative)

When specialized reagents like T3P or PFP are unavailable, the two-step acid chloride method remains the most robust fallback for highly deactivated anilines.

Step-by-Step Methodology:

  • Chlorination: Suspend 2-fluorobenzoic acid (1.0 equiv) in anhydrous DCM (0.5 M). Add 2 drops of anhydrous DMF as a catalyst. Cool to 0 °C.

  • Activation: Add oxalyl chloride (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir until gas evolution (CO and CO₂) ceases (approx. 2 hours).

  • Concentration: Concentrate the mixture in vacuo to remove all excess oxalyl chloride and HCl gas. Critical step: Do not expose the highly moisture-sensitive 2-fluorobenzoyl chloride to ambient humidity.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Dropwise, add a pre-mixed solution of 3-nitroaniline (1.0 equiv) and DIPEA (2.0 equiv) in DCM.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with water, extract with DCM, wash with 1N HCl and saturated NaHCO₃, dry, and concentrate.

References

  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP) Source: Organic Letters (ACS Publications) / PMC URL:[Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Chemistry Portal (Originally published in Org. Lett., 2011, 13, 5048-5051) URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC (National Institutes of Health) URL:[Link]

Sources

Application

Rapid and Efficient Synthesis of 2-fluoro-N-(3-nitrophenyl)benzamide via Microwave-Assisted Amide Coupling

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note details a robust and highly efficient protocol for the synthesis of 2-fluoro-N-(3-nitrophenyl)benzamide,...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly efficient protocol for the synthesis of 2-fluoro-N-(3-nitrophenyl)benzamide, a valuable scaffold in medicinal chemistry. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method drastically reduces reaction times from hours to minutes while achieving high yields and product purity.[1] The protocol outlines the direct amide coupling of 2-fluorobenzoyl chloride and 3-nitroaniline. We provide a comprehensive, step-by-step methodology, from reaction setup and microwave irradiation to product isolation, purification, and characterization. This guide is designed to serve as a practical resource for researchers in drug discovery and process development, demonstrating the significant advantages of microwave chemistry for accelerating the synthesis of key pharmaceutical intermediates.[2]

Introduction: The Imperative for Speed and Efficiency in Amide Bond Formation

The benzamide moiety is a cornerstone in modern drug discovery, appearing in over a quarter of all database-registered pharmaceuticals.[3] Its prevalence is due to its ability to form stable, predictable hydrogen bonding interactions with biological targets. The specific compound, 2-fluoro-N-(3-nitrophenyl)benzamide, incorporates a fluorinated phenyl ring, which can enhance metabolic stability and modulate pharmacokinetic properties, and a nitrophenyl group, a common precursor for further functionalization.[4]

Traditional methods for amide bond formation often require prolonged heating under harsh conditions, leading to extended reaction times and the formation of impurities.[5] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing these bottlenecks by utilizing direct, "in-core" heating of polar molecules.[1][6] This technique, governed by dipolar polarization and ionic conduction mechanisms, results in rapid, uniform heating that dramatically accelerates reaction rates, increases yields, and promotes greener chemical processes by minimizing solvent and energy consumption.[6][7][8] This application note provides an optimized protocol that harnesses the power of MAOS to synthesize 2-fluoro-N-(3-nitrophenyl)benzamide efficiently and reliably.

Reaction Principle and Mechanism

The synthesis proceeds via a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the 3-nitroaniline's amino group acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group forms the stable amide bond.

Reaction Scheme:

2-fluorobenzoyl chloride + 3-nitroaniline → 2-fluoro-N-(3-nitrophenyl)benzamide


The reaction generates hydrochloric acid (HCl) as a byproduct. While the reaction can proceed without a base, the inclusion of a non-nucleophilic base like triethylamine or pyridine is often used in similar acylation reactions to neutralize the acid, preventing potential side reactions and driving the equilibrium towards the product.[4] However, for this microwave protocol, the reaction is demonstrated to proceed efficiently in a neutral solvent.

The efficiency of the microwave-assisted approach stems from the high dielectric properties of the reactants and the solvent, which allows for rapid absorption of microwave energy and conversion into thermal energy, a process far more efficient than conventional conductive heating.[6]

Materials, Equipment, and Safety

Reagents and Materials
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Supplier Note
2-Fluorobenzoyl chloride393-52-2C₇H₄ClFO158.56High purity (>98%) is recommended.[9]
3-Nitroaniline99-09-2C₆H₆N₂O₂138.12A yellow to orange crystalline solid.[10][11]
1,4-Dioxane (Anhydrous)123-91-1C₄H₈O₂88.11Microwave-compatible solvent.
Ethyl Acetate141-78-6C₄H₈O₂88.11Reagent grade for extraction.
Hexane110-54-3C₆H₁₄86.18Reagent grade for chromatography.
Saturated Sodium BicarbonateN/ANaHCO₃84.01Aqueous solution for work-up.
BrineN/ANaCl58.44Saturated aqueous solution.
Equipment
  • Monowave or multi-mode microwave synthesizer

  • 10 mL microwave process vials with Teflon-lined caps

  • Magnetic stir bars

  • Standard laboratory glassware (beakers, flasks, separatory funnel)

  • Rotary evaporator

  • Flash column chromatography system

  • Analytical instruments: NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Fume Hood: All steps, including reagent handling, reaction setup, and work-up, must be performed in a well-ventilated fume hood.

  • Reagent Hazards:

    • 2-Fluorobenzoyl chloride: Corrosive and a lachrymator. Reacts with moisture. Handle with extreme care.[9]

    • 3-Nitroaniline: Toxic upon ingestion, inhalation, and skin contact.[12] May cause methemoglobinemia.[10]

    • 1,4-Dioxane: Flammable liquid and potential carcinogen.

  • Microwave Safety: Never operate the microwave synthesizer with the door open. Always use vials and caps designed for microwave chemistry to withstand high pressures and temperatures.

Detailed Experimental Protocol

This protocol provides a direct and optimized pathway for the target compound's synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis prep_reagents 1. Reagent Preparation - Weigh 1.0 mmol of 3-nitroaniline. - Prepare 1.0 mmol of 2-fluorobenzoyl chloride. setup 2. Reaction Setup - Add reagents and 3 mL dioxane to vial. - Add stir bar and seal cap. prep_reagents->setup irradiate 3. Microwave Irradiation - Set Temp: 150°C - Set Time: 15 min - Set Power: Dynamic setup->irradiate workup 4. Work-up & Isolation - Cool vial to RT. - Dilute with Ethyl Acetate. - Wash with NaHCO₃ and Brine. irradiate->workup purify 5. Purification - Dry organic layer (Na₂SO₄). - Concentrate via rotary evaporation. - Purify by column chromatography. workup->purify analyze 6. Characterization - Obtain ¹H NMR, ¹³C NMR, FT-IR, MS. - Confirm structure and purity. purify->analyze

Diagram 1: General workflow for the microwave-assisted synthesis.

Step 1: Reagent Preparation

  • In a clean, dry 10 mL microwave process vial, add 3-nitroaniline (138 mg, 1.0 mmol).

  • Add a small magnetic stir bar to the vial.

Step 2: Reaction Setup

  • In a fume hood, add 3 mL of anhydrous 1,4-dioxane to the vial.

  • Carefully add 2-fluorobenzoyl chloride (125 µL, 1.0 mmol) to the mixture.

  • Securely seal the vial with a Teflon-lined cap.

Step 3: Microwave Irradiation

  • Place the vial into the cavity of the microwave synthesizer.

  • Set the reaction parameters:

    • Temperature: 150°C (use a ramp time of 2 minutes)

    • Hold Time: 15 minutes

    • Stirring: High

  • Initiate the microwave program. The instrument will dynamically adjust power to maintain the target temperature.

Step 4: Work-up and Isolation

  • Once the reaction is complete, allow the vial to cool to room temperature (below 50°C) using the instrument's compressed air cooling system.

  • Carefully uncap the vial in the fume hood.

  • Transfer the reaction mixture to a 125 mL separatory funnel.

  • Dilute the mixture with 30 mL of ethyl acetate.

  • Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.

Step 5: Purification

  • The crude product can be purified using flash column chromatography on silica gel.

  • A suitable eluent system is a gradient of 20-40% ethyl acetate in hexane.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 2-fluoro-N-(3-nitrophenyl)benzamide as a solid.

Characterization and Expected Results

A successful synthesis will yield a product with the following characteristics. Spectroscopic data should be used to confirm the structure and assess purity.[13]

Physicochemical Properties
PropertyValue
Molecular Formula C₁₃H₉FN₂O₃
Molecular Weight 260.22 g/mol
Appearance Off-white to yellow solid
Yield >90% (typical)
Expected Spectroscopic Data

G cluster_reactants Reactants cluster_product Product r1 2-Fluorobenzoyl Chloride p 2-fluoro-N-(3-nitrophenyl)benzamide r1->p + r2 3-Nitroaniline r2->p

Diagram 2: Simplified reaction scheme.

Technique Expected Data
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~10.8 (s, 1H, NH ), ~8.6 (t, 1H, Ar-H ), ~8.2 (dd, 1H, Ar-H ), ~8.0 (dd, 1H, Ar-H ), ~7.8-7.3 (m, 5H, Ar-H ).
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~165 (C=O), ~160 (d, ¹JCF, C -F), ~148 (C -NO₂), ~141, ~133, ~131, ~130, ~126, ~125, ~118, ~116, ~115.
FT-IR (KBr, cm⁻¹)~3300 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1530 (N-O asymmetric stretch), ~1520 (N-H bend, Amide II), ~1350 (N-O symmetric stretch), ~1220 (C-F stretch).
Mass Spec. (ESI+)m/z: 261.06 [M+H]⁺, 283.04 [M+Na]⁺.

Discussion and Troubleshooting

The described microwave-assisted protocol offers a significant improvement over conventional heating methods. The reaction's completion within 15 minutes showcases the dramatic rate acceleration enabled by MAOS.[14] The high yield and purity of the isolated product are attributable to the uniform, rapid heating which minimizes the formation of thermal degradation byproducts.[2]

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time to 20 minutes or temperature to 160°C. Ensure reagents are pure and anhydrous.
Loss during work-up.Ensure pH of aqueous washes is correct. Perform back-extraction of aqueous layers with ethyl acetate.
Impure Product Unreacted starting materials.Ensure a 1:1 stoichiometric ratio. Improve the efficiency of the aqueous wash steps. Optimize chromatography gradient.
Byproduct formation.Lower reaction temperature to 140°C. Ensure the microwave vial is properly sealed to prevent solvent evaporation.

Conclusion

This application note provides a validated, efficient, and rapid method for synthesizing 2-fluoro-N-(3-nitrophenyl)benzamide using microwave irradiation. The protocol is straightforward, scalable, and adheres to the principles of green chemistry by reducing reaction time and energy consumption.[7][15] The detailed procedural and characterization data serve as a reliable guide for researchers, enabling the accelerated production of this and structurally related benzamides for applications in drug discovery and development.

References

  • Microwave-Assisted Synthesis in Drug Development. EPCP.
  • The impact of microwave synthesis on drug discovery. (2005). Nature Reviews Drug Discovery.
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • 3-Nitroaniline. Chem-Impex.
  • Microwave Chemistry and its Applications. (2020). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • 3-Nitroaniline. Grokipedia.
  • Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR.
  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). Molecules.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). INTERNATIONAL JOURNAL OF NOVEL RESEARCH AND DEVELOPMENT.
  • 3-Nitroaniline CAS#: 99-09-2. ChemicalBook.
  • 3-Nitroaniline. Solubility of Things.
  • Microwave-assisted One-pot Synthesis of Amide Bond using WEB. (2020). Letters in Organic Chemistry.
  • An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide. Benchchem.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). Applied Sciences.
  • 3-Nitroaniline. Wikipedia.
  • Benzoyl Chloride Series. Sparrow Chemical.
  • Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Bromo-N-phenylbenzamide Derivatives. Benchchem.
  • Spectroscopic Characterization of Benzamide, N,N,4-trimethyl-: A Technical Guide. Benchchem.
  • 2-chloro-N-(3-nitrophenyl)benzamide. PubChem.
  • 2-Hydroxy-N-(3-nitrophenyl)benzamide. (2010). Acta Crystallographica Section E: Crystallographic Communications.

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Method

Application Notes and Protocols for the Preparation of Stock Solutions of 2-fluoro-N-(3-nitrophenyl)benzamide for Bioassays

Introduction: Navigating the Challenges of Poorly Soluble Compounds in Bioassay Development The successful screening and characterization of novel chemical entities in drug discovery are fundamentally reliant on the accu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Poorly Soluble Compounds in Bioassay Development

The successful screening and characterization of novel chemical entities in drug discovery are fundamentally reliant on the accurate and reproducible preparation of test solutions. A significant portion of small molecules emerging from discovery pipelines, including aromatic compounds like 2-fluoro-N-(3-nitrophenyl)benzamide, exhibit limited aqueous solubility. This inherent characteristic presents a considerable challenge, as inaccurate solution concentrations can lead to a host of issues, including underestimated compound potency, high variability in assay results, and misleading structure-activity relationships (SAR)[1].

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing stock solutions of 2-fluoro-N-(3-nitrophenyl)benzamide. The protocols outlined herein are designed to ensure the highest possible accuracy and reproducibility for downstream bioassays. As a compound with no readily available public data, this guide is built upon established principles for handling poorly soluble molecules and data from structurally analogous compounds. The core of this protocol emphasizes a self-validating system, where careful observation and potential for optimization are integral to the process.

Physicochemical Properties of 2-fluoro-N-(3-nitrophenyl)benzamide: An Estimation

As of the date of this publication, detailed experimental data on the physicochemical properties of 2-fluoro-N-(3-nitrophenyl)benzamide are not widely available in the public domain. Therefore, for the purpose of this guide, we will proceed with a calculated molecular weight and an assumption of its solubility based on structurally similar compounds.

It is imperative that the end-user independently verifies these properties through experimental analysis.

PropertyEstimated Value/AssumptionRationale/Source
Molecular Formula C₁₃H₉FN₂O₃Derived from the chemical structure.
Molecular Weight 260.22 g/mol Calculated based on the molecular formula.
Aqueous Solubility Assumed to be very low (<10 µg/mL)Based on the experimental solubility of the structurally similar N-(3-nitrophenyl)benzamide, which is 9.6 µg/mL.[2] The presence of a fluorine atom is unlikely to dramatically increase aqueous solubility.
Recommended Solvent Dimethyl sulfoxide (DMSO)DMSO is a standard and highly effective solvent for a wide range of poorly soluble organic compounds used in biological assays.[1][3]

Core Principles for Handling Poorly Soluble Compounds

The preparation of stock solutions for compounds like 2-fluoro-N-(3-nitrophenyl)benzamide should be guided by the following principles to mitigate the risks associated with poor solubility:

  • Start with a High-Concentration Stock in an Organic Solvent: The initial dissolution should be in a strong organic solvent, such as 100% DMSO, to ensure the compound is fully solubilized. This creates a concentrated, stable stock solution that can be accurately diluted.

  • Mind the Dilution Process: Precipitation is most likely to occur when the organic stock solution is diluted into an aqueous buffer for the final assay concentration. This step must be performed carefully, often with vigorous mixing, to ensure homogeneity.

  • The Importance of Vehicle Controls: A vehicle control (the final concentration of all solvents used, without the test compound) is essential in all bioassays. This allows for the differentiation of compound-specific effects from any potential effects of the solvents themselves[4].

  • Visual Inspection is Key: Throughout the preparation process, visually inspect all solutions for any signs of precipitation. A clear, homogenous solution is the goal. If precipitation is observed, the protocol may need to be adjusted.

  • Sonication and Gentle Warming: These techniques can be employed to aid in the dissolution of the compound in the initial stock solution. However, care must be taken to avoid degradation of the compound.

Experimental Protocols

Materials and Equipment
  • 2-fluoro-N-(3-nitrophenyl)benzamide (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated positive displacement pipettes

  • Vortex mixer

  • Sonicator bath

  • Appropriate personal protective equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for 2-fluoro-N-(3-nitrophenyl)benzamide is not available, general safety precautions for related benzamides and nitroaromatic compounds should be followed. These compounds may be harmful if swallowed, and can cause skin and eye irritation.

  • Always handle the solid compound and its solutions in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE at all times.

  • Avoid inhalation of dust or aerosols.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

  • Consult the SDS for DMSO and any other solvents used.

Protocol for Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol details the preparation of a 10 mM primary stock solution, a common starting concentration for many bioassays.

  • Tare the Microcentrifuge Tube: Place a sterile 1.5 mL or 2.0 mL microcentrifuge tube on the analytical balance and tare the weight.

  • Weigh the Compound: Carefully weigh out approximately 2.6 mg of 2-fluoro-N-(3-nitrophenyl)benzamide into the tared tube. Record the exact weight.

  • Calculate the Required DMSO Volume: Use the following formula to calculate the precise volume of DMSO needed to achieve a 10 mM concentration:

    Volume of DMSO (µL) = (Weight of Compound (mg) / 260.22 g/mol ) * 100,000

  • Add DMSO: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolution:

    • Cap the tube securely and vortex vigorously for at least 1 minute.

    • Visually inspect the solution. If any solid particles remain, place the tube in a sonicator bath for 5-10 minutes.

    • If necessary, gentle warming (to no more than 30-37°C) can be applied in conjunction with vortexing to aid dissolution.

  • Final Inspection and Storage: Once the compound is fully dissolved and the solution is clear, the 10 mM primary stock is ready. Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent moisture absorption by the DMSO. For long-term storage, consider aliquoting into smaller volumes to avoid repeated freeze-thaw cycles.

Workflow for Primary Stock Solution Preparation

G cluster_0 Preparation of 10 mM Primary Stock weigh 1. Weigh Compound (e.g., 2.6 mg) add_dmso 2. Add Calculated Volume of DMSO weigh->add_dmso dissolve 3. Dissolve (Vortex, Sonicate) add_dmso->dissolve inspect 4. Visual Inspection (Clear Solution?) dissolve->inspect precipitate Precipitate Observed dissolve->precipitate inspect->dissolve No, re-dissolve store 5. Store at -20°C or -80°C inspect->store Yes precipitate->dissolve Apply gentle heat & re-sonicate

Caption: Workflow for preparing the primary stock solution.

Protocol for Serial Dilution and Preparation of Working Solutions

This protocol describes the preparation of a series of working solutions from the 10 mM primary stock for use in a typical bioassay. The final concentration of DMSO in the assay should be kept as low as possible (ideally ≤0.5%) to minimize solvent-induced artifacts.

  • Thaw the Primary Stock: Thaw the 10 mM primary stock solution at room temperature.

  • Intermediate Dilutions: Prepare one or more intermediate dilutions of the primary stock in 100% DMSO. This is a crucial step to ensure accuracy when preparing the final, lower concentration working solutions.

  • Final Dilution into Assay Buffer: The final dilution should be made into the aqueous assay buffer. It is critical to add the DMSO stock to the assay buffer (not the other way around) while vortexing to ensure rapid mixing and minimize precipitation.

  • Example Serial Dilution Scheme: The following table provides an example of a serial dilution scheme to achieve a range of final assay concentrations with a final DMSO concentration of 0.5%.

StepStarting SolutionVolume of Starting Solution (µL)DiluentVolume of Diluent (µL)Final ConcentrationFinal DMSO (%)
A 10 mM Primary Stock10100% DMSO901 mM (Intermediate)100
B 1 mM (from Step A)10Assay Buffer19905 µM (Working)0.5
C 5 µM (from Step B)500Assay Buffer5002.5 µM (Working)0.5
D 2.5 µM (from Step C)500Assay Buffer5001.25 µM (Working)0.5
... ..................

Serial Dilution Workflow

G cluster_1 Serial Dilution for Bioassay stock 10 mM Primary Stock (100% DMSO) intermediate 1 mM Intermediate Stock (100% DMSO) stock->intermediate 1:10 dilution in DMSO working_1 5 µM Working Solution (0.5% DMSO in Buffer) intermediate->working_1 1:200 dilution in Assay Buffer (with vortexing) working_2 2.5 µM Working Solution (0.5% DMSO in Buffer) working_1->working_2 1:2 dilution in Assay Buffer working_n ...and so on working_2->working_n

Caption: Workflow for serial dilution of the primary stock.

Troubleshooting and Best Practices

  • Precipitation upon Dilution: If the compound precipitates when diluted into the assay buffer, consider the following:

    • Lower the Final Concentration: The desired concentration may be above the solubility limit in the final assay buffer.

    • Increase the DMSO Concentration: A slightly higher final DMSO concentration (e.g., 1%) may be necessary, but this must be validated with the vehicle control to ensure it does not affect the assay.

    • Use of Surfactants: For some assays, the inclusion of a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in the assay buffer can help maintain solubility[5]. This must be tested for compatibility with the specific assay.

  • Compound Instability: If the compound is suspected to be unstable, prepare fresh working solutions immediately before each experiment. The stability of the primary stock solution in DMSO at -20°C or -80°C should be periodically checked.

  • Accurate Pipetting: Due to the small volumes involved, especially for the primary stock, use calibrated positive displacement pipettes to ensure accuracy.

Conclusion

The successful use of 2-fluoro-N-(3-nitrophenyl)benzamide in bioassays is critically dependent on the careful and accurate preparation of stock and working solutions. By understanding the challenges posed by its presumed poor aqueous solubility and by implementing the robust protocols outlined in this application note, researchers can significantly improve the quality and reproducibility of their data. The emphasis on starting with a fully solubilized DMSO stock, performing careful serial dilutions, and always including appropriate vehicle controls will provide a solid foundation for generating reliable and meaningful results in any drug discovery and development program.

References

  • Chemsrc. N-(3-Nitrophenyl)-2-(trifluoromethyl)benzamide.[Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • PubChem. 2-fluoro-N-methylbenzamide.[Link]

  • MDPI. High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach.[Link]

  • Cheméo. Chemical Properties of Benzamide, N-(2-nitrophenyl)- (CAS 728-90-5).[Link]

  • ResearchGate. How to dissolve small inhibitor molecules for binding assay?[Link]

  • US EPA. Benzamide, 2-hydroxy-N-[3-(trifluoromethyl)phenyl]- - Substance Details.[Link]

  • PubMed. Biological assay challenges from compound solubility: strategies for bioassay optimization.[Link]

  • Reddit. How to tackle compound solubility issue.[Link]

  • PubChem. Benzamide, N-(3-nitrophenyl)-.[Link]

  • MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide.[Link]

  • Journal of Cancer Metastasis and Treatment. High throughput screening of small molecule library: procedure, challenges and future.[Link]

  • LCGC International. Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology.[Link]

Sources

Application

Application Note: Green Chemistry Methodologies for the Synthesis of Fluorinated Benzamides

Scientific Rationale: The Shift to Sustainable Fluorination Fluorinated benzamides are critical pharmacophores in modern drug discovery, most notably serving as potent Histone Deacetylase (HDAC) inhibitors[1]. The strate...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale: The Shift to Sustainable Fluorination

Fluorinated benzamides are critical pharmacophores in modern drug discovery, most notably serving as potent Histone Deacetylase (HDAC) inhibitors[1]. The strategic incorporation of fluorine atoms enhances metabolic stability, increases lipophilicity, and modulates enzyme-binding affinities[1].

Historically, the synthesis of these compounds relied on environmentally damaging processes. Traditional amidation requires toxic coupling agents (e.g., HATU, DCC) and hazardous solvents (DMF, DCM), while conventional fluorination relies on highly corrosive hydrogen fluoride (HF) gas, explosive aryl diazonium salts (Balz-Schiemann reaction), or ozone-depleting Freons[2].

To align with modern sustainability goals, this application note outlines a fully green synthetic pipeline. By coupling solvent-free amidation techniques[3] with mild, solid-state electrophilic fluorination[4], researchers can drastically reduce the Environmental Factor (E-factor) of their workflows while maintaining high yields and chemical purity.

Logical Workflow & Mechanistic Pathway

G A Starting Materials (Carboxylic Acid + Amine/Urea) B Solvent-Free Amidation (Boric Acid Catalyst, Heat) A->B Trituration & Heating C Benzamide Intermediate (Isolated via Water Wash) B->C -H2O, -NH3 D Green Electrophilic Fluorination (Selectfluor, Eco-Solvent) C->D F+ Transfer E Fluorinated Benzamide (Target API Scaffold) D->E Crystallization

Workflow for the green synthesis and validation of fluorinated benzamides.

Quantitative Benchmarking: Green vs. Conventional Methods

The following table summarizes the quantitative advantages of adopting the green chemistry protocols described in this guide over traditional synthetic routes[5],[3],[4].

MetricConventional SynthesisGreen Chemistry Protocol
Amidation Solvent DMF, DCM, or TolueneNone (Solvent-Free)[3]
Coupling Reagents HATU, DCC, or Benzoyl ChlorideBoric Acid / Vinyl Benzoate[5],[3]
Fluorinating Agent HF gas, DAST, or Aryl DiazoniumSelectfluor (Solid-state F+)[4]
Reaction Time (Amidation) 12 - 24 hours20 - 45 minutes[3]
E-Factor (Waste/Product) > 50< 5
Average Yield 60 - 75%85 - 95%[5],[3]

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into every step to ensure the researcher understands why a specific action is taken, and built-in QA/QC checkpoints prevent the propagation of errors.

Protocol A: Solvent-Free Synthesis of the Benzamide Scaffold

Causality: Traditional amidation requires solvents to facilitate molecular collisions. By utilizing a trituration method with a boric acid catalyst, we force the reactants into a homogeneous solid state. Direct heating melts the mixture, and the continuous removal of water (as steam) and ammonia gas drives the equilibrium forward via Le Chatelier's principle, eliminating the need for hazardous dehydrating agents[3]. Alternatively, vinyl benzoate can be used for activation-free benzoylation at room temperature[5].

Step-by-Step Methodology:

  • Preparation: In a ceramic mortar, combine the carboxylic acid (1.0 eq) and urea. The mass of urea should be exactly 1.5 times the mass of the carboxylic acid[3].

  • Catalyst Addition: Add boric acid (0.4 times the mass of the carboxylic acid) to the mixture. Boric acid acts as a highly efficient, green Lewis acid catalyst[3].

  • Trituration: Grind the mixture vigorously for 2–5 minutes until a fine, homogeneous powder is achieved. Causality: Mechanical grinding maximizes the surface area contact between the solid reagents.

  • Thermal Activation: Transfer the triturated powder to a reaction vessel and heat directly (solvent-free) at 160–180°C for 20–25 minutes[3].

  • Self-Validation Checkpoint 1 (Visual): Monitor the melt. The reaction will bubble as steam and ammonia are released. The complete cessation of bubbling indicates the exhaustion of the urea donor and the completion of the amidation cycle.

  • Isolation: Allow the melt to cool to room temperature. Add 100 mL of distilled water and stir vigorously. Causality: Water dissolves the residual boric acid and unreacted urea, leaving the highly pure, water-insoluble benzamide as a precipitate[3].

  • Self-Validation Checkpoint 2 (Analytical): Filter and dry the product. Perform an FT-IR analysis. The absence of a broad B-O stretch (~1400 cm⁻¹) confirms the complete removal of the boric acid catalyst.

Protocol B: Mild Electrophilic Fluorination

Causality: To avoid the extreme toxicity of HF gas or the explosive risks of diazonium salts[2], this protocol utilizes Selectfluor. Selectfluor provides a stable, easy-to-handle source of electrophilic fluorine (F+) that operates efficiently under mild, aqueous, or eco-solvent conditions[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified benzamide intermediate (1.0 eq) in an eco-friendly solvent system (e.g., Acetonitrile/Water 1:1).

  • Fluorination: Add Selectfluor (1.2 to 1.5 eq) portion-wise to the stirring solution at room temperature[4].

  • Reaction Propagation: Stir the mixture at 80°C for 4 hours under open-flask conditions[4]. Causality: The slight excess of Selectfluor ensures complete conversion, while the open flask allows for the safe venting of benign byproducts.

  • Self-Validation Checkpoint 3 (Spectroscopic): Extract a 0.5 mL aliquot, quench with water, extract with ethyl acetate, and analyze via ¹⁹F-NMR. The appearance of a sharp singlet between -100 ppm and -120 ppm definitively confirms the successful formation of the aromatic C-F bond.

  • Quenching & Extraction: Once validated, cool the bulk mixture and quench with saturated aqueous NaHCO₃. Extract the fluorinated benzamide using ethyl acetate.

  • Self-Validation Checkpoint 4 (Chromatographic): Perform TLC (Hexane:EtOAc 7:3). The fluorinated product will exhibit a higher Rf value than the non-fluorinated precursor due to the increased lipophilicity imparted by the fluorine atom.

References

1.[5] Full article: Green Synthesis of Benzamides in Solvent- and Activation-Free Conditions, tandfonline.com, 2.[3] Solvent-free synthesis of amide: a novel technique of green chemistry, scispace.com, 3.[1] The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC, nih.gov, 4.[2] (PDF) Recent advances in green fluorine chemistry, researchgate.net, 5.[4] Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope, mdpi.com,

Sources

Method

Application Notes &amp; Protocols: Safe Handling, Storage, and Use of 2-fluoro-N-(3-nitrophenyl)benzamide

An Application Note from the Office of the Senior Application Scientist **Abstract This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-fluoro-N-(3-nitrophenyl)benzamide. As a com...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

**Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-fluoro-N-(3-nitrophenyl)benzamide. As a compound featuring a nitroaromatic ring, a fluorinated phenyl group, and an amide linkage, it requires specific protocols to mitigate risks associated with its chemical properties. These guidelines are intended for researchers, chemists, and laboratory personnel in drug discovery and chemical synthesis environments. The protocols herein are synthesized from established best practices for handling related chemical classes, including nitroaromatic compounds and aromatic amides, to ensure maximum safety and experimental integrity.

**1. Compound Profile and Hazard Assessment

2-fluoro-N-(3-nitrophenyl)benzamide is a poly-functionalized aromatic compound. Its structure suggests utility as a precursor or intermediate in medicinal chemistry and materials science. The presence of both a nitro group and a fluoro group on separate aromatic rings linked by an amide bond dictates its reactivity and toxicological profile. While specific toxicological data for this exact molecule is not widely published, a robust hazard assessment can be established by examining these constituent functional groups.

1.1. Physicochemical Data

PropertyValueSource
Molecular Formula C₁₃H₉FN₂O₃Inferred from Structure
Molecular Weight 260.22 g/mol Calculated
Appearance Likely a solid at room temperatureBased on related structures[1]
CAS Number Data not availableN/A

1.2. Hazard Identification and GHS Classification

The hazard profile is extrapolated from data on structurally related nitroaromatic compounds and aromatic amides.[2][3][4] The primary concerns are irritation and the systemic effects associated with nitroaromatics.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4 (Predicted)H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3][4]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[2][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][3]
Germ Cell MutagenicityCategory 2 (Potential)H341: Suspected of causing genetic defects

Causality Note: The nitroaromatic moiety is a well-known toxicophore. A primary toxicological concern for this class of compounds is the potential induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[5] The benzamide functional group itself has been associated with potential mutagenicity, warranting a cautious approach.

cluster_motifs Key Chemical Motifs cluster_hazards Associated Hazards Compound 2-fluoro-N-(3-nitrophenyl)benzamide Nitroaromatic Nitroaromatic Group Compound->Nitroaromatic AromaticAmide Aromatic Amide Compound->AromaticAmide Fluoroaromatic Fluoroaromatic Group Compound->Fluoroaromatic Methemoglobinemia Methemoglobinemia Risk Nitroaromatic->Methemoglobinemia class effect Irritation Skin/Eye/Respiratory Irritation Nitroaromatic->Irritation Mutagenicity Potential Mutagenicity AromaticAmide->Mutagenicity class effect Reactivity Chemical Reactivity AromaticAmide->Reactivity hydrolysis risk

Caption: Logical relationship between chemical motifs and associated hazards.

**2. Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

2.1. Primary Engineering Control All handling of solid 2-fluoro-N-(3-nitrophenyl)benzamide and its solutions must be conducted within a certified chemical fume hood to control exposure to airborne particulates and vapors.[5][6]

2.2. Required PPE

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are suitable for splash protection during minor handling. For extended handling or in case of a spill, heavier-duty gloves such as Viton® or Barrier® are recommended due to the nitroaromatic nature of the compound.[5] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[5][6]

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing (e.g., transferring solutions, preparing reactions), switch to chemical splash goggles.[2] A full-face shield should be worn over safety glasses or goggles when handling significant quantities (>10 g) or during spill cleanup.[5]

  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Ensure shoes are closed-toe and offer no exposed skin. For large-scale operations, a chemically resistant apron is advisable.[5]

  • Respiratory Protection: When engineering controls are not sufficient or during a large spill, a NIOSH-approved respirator with P95 or P100 particulate filters is required.

start Start Task hood Work in Chemical Fume Hood? start->hood ppe_base Don Base PPE: - Safety Glasses (Side Shields) - Lab Coat (Buttoned) - Chemical-Resistant Gloves hood->ppe_base check_splash Risk of Splash or Aerosol Generation? ppe_base->check_splash goggles Upgrade to Chemical Splash Goggles check_splash->goggles Yes check_quantity Handling >10g or Cleaning Spill? check_splash->check_quantity No goggles->check_quantity face_shield Add Full-Face Shield over Goggles check_quantity->face_shield Yes end_proc Proceed with Task check_quantity->end_proc No face_shield->end_proc

Caption: Decision workflow for selecting appropriate PPE.

**3. Storage and Stability Management

Proper storage is critical to maintain the chemical integrity of 2-fluoro-N-(3-nitrophenyl)benzamide and to prevent hazardous situations.

3.1. Storage Conditions The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area designated for toxic or hazardous chemicals.[2][5][7] Storage in a refrigerator (2-8 °C) is recommended to minimize degradation. Amides and nitroaromatics can be sensitive to light and atmospheric conditions; therefore, storing the compound in an amber glass vial inside a desiccator is best practice.[8]

3.2. Chemical Incompatibility Segregation from incompatible materials is crucial. Store this compound away from:

  • Strong Oxidizing Agents: Can lead to exothermic reactions.

  • Strong Reducing Agents (e.g., metal hydrides): The nitro group can be reduced exothermically and uncontrollably.

  • Strong Bases and Acids: Can catalyze the hydrolysis of the amide bond, especially in the presence of moisture.[5][9]

3.3. Stability Profile

  • Hydrolysis: The amide linkage is susceptible to hydrolysis under strong acidic or basic conditions, yielding 2-fluorobenzoic acid and 3-nitroaniline.[9] This process is accelerated by heat.

  • Light Sensitivity: Aromatic compounds, particularly those with nitro groups, can be sensitive to UV light. Long-term exposure should be avoided.

  • Thermal Stability: While specific data is unavailable, nitroaromatic compounds should always be kept away from heat, sparks, and open flames to prevent decomposition.[5]

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Slows potential degradation pathways like hydrolysis.
Atmosphere Dry, Inert (e.g., Argon) for long-termMinimizes moisture for hydrolysis and oxygen for oxidation.[8]
Container Tightly-sealed amber glass vialProtects from light and atmospheric contaminants.[8]
Location Ventilated, secure chemical cabinetEnsures containment and prevents exposure.[10]
Incompatibles Segregate from oxidizers, reducers, strong acids/basesPrevents hazardous reactions and chemical degradation.[5]

Step-by-Step Handling Protocol: Weighing and Sample Preparation

This protocol outlines the procedure for accurately weighing the solid compound and preparing a stock solution.

4.1. Preparation and Workspace Setup

  • Don PPE: Put on all required PPE as detailed in Section 2.

  • Verify Fume Hood: Ensure the chemical fume hood is operational with a certified face velocity.

  • Prepare Surface: Cover the work surface inside the hood with absorbent, plastic-backed paper.

  • Assemble Equipment: Place an analytical balance, weighing paper or boat, spatulas, and a labeled receiving flask inside the hood.

4.2. Weighing Procedure

  • Equilibrate Container: If stored in a refrigerator, allow the sealed container to warm to ambient temperature for at least 20 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid.

  • Tare Balance: Place the weighing boat on the balance and tare it.

  • Dispense Solid: Carefully open the container. Using a clean spatula, dispense the desired amount of 2-fluoro-N-(3-nitrophenyl)benzamide onto the weighing boat. Perform this action slowly to minimize dust generation.

  • Seal and Record: Tightly seal the primary container immediately after dispensing. Record the final mass.

4.3. Solution Preparation

  • Transfer Solid: Carefully transfer the weighed solid into the labeled receiving flask. An anti-static brush or a small amount of the intended solvent can be used to rinse the weighing boat to ensure quantitative transfer.

  • Add Solvent: Add the desired solvent to the flask in portions, swirling gently to dissolve the solid. If necessary, use a sonicator to aid dissolution.

  • Finalize: Once fully dissolved, cap the flask and vortex briefly. The solution is now ready for use.

cluster_prep Preparation cluster_weigh Weighing cluster_transfer Transfer & Dissolution cluster_cleanup Cleanup p1 Don PPE p2 Prepare Fume Hood p1->p2 w1 Equilibrate Container to Room Temp p2->w1 w2 Dispense Solid (Slowly) w1->w2 w3 Seal Primary Container w2->w3 t1 Transfer to Labeled Flask w3->t1 t2 Add Solvent & Dissolve t1->t2 c1 Decontaminate Workspace t2->c1 c2 Dispose of Waste c1->c2 c3 Doff PPE c2->c3

Caption: Sequential workflow for handling and sample preparation.

**5. Spill and Waste Management Protocols

5.1. Solid Spill Response In the event of a small spill (<1 g) inside a fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Contain: Ensure the spill is contained within the absorbent paper on the work surface.

  • Clean-up: Gently sweep the solid material together. Do not use a dry cloth, as this can generate dust.[3] Place the swept material and any contaminated paper into a labeled, sealable bag or container for hazardous waste.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Place the used cloth in the hazardous waste container.

For larger spills, evacuate the area and follow your institution's emergency response procedures.

5.2. Waste Disposal

  • Segregation: All waste contaminated with 2-fluoro-N-(3-nitrophenyl)benzamide, including unused product, contaminated PPE, and cleaning materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Regulatory Compliance: Do not dispose of this chemical down the drain or in general trash.[5][6] All waste must be disposed of in accordance with local, state, and federal environmental regulations through a licensed hazardous waste disposal contractor.

Conclusion

The safe and effective use of 2-fluoro-N-(3-nitrophenyl)benzamide hinges on a proactive understanding of its potential hazards and the consistent application of rigorous laboratory protocols. By adhering to the guidelines for personal protective equipment, storage, handling, and waste disposal outlined in this document, researchers can minimize exposure risks, ensure the compound's stability, and maintain a safe laboratory environment.

References

  • PubChem. 2-[(4-Fluoro-3-nitrophenyl)methylamino]benzamide. National Center for Biotechnology Information. Available at: [Link]

  • Various Authors. (2015). What are stabilizers for amides, imides and amines for their long time storage?. ResearchGate. Available at: [Link]

  • Chemsrc. N-(3-Nitrophenyl)-2-(trifluoromethyl)benzamide. Chemsrc. Available at: [Link]

  • Various Authors. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. ResearchGate. Available at: [Link]

  • Yadav, S. et al. (2024). Biological Treatment of Nitroaromatics in Wastewater. MDPI. Available at: [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. Available at: [Link]

  • Ward, R.J. et al. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. Available at: [Link]

  • PubChem. 2-chloro-N-(3-nitrophenyl)benzamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 2-fluoro-N-methylbenzamide. National Center for Biotechnology Information. Available at: [Link]

  • Gernigon, N. et al. (2012). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Available at: [Link]

  • Fairlamb, I.J.S. (2016). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. University of York. Available at: [Link]

  • Shtukenberg, A.G. et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. American Chemical Society. Available at: [Link]

  • Raza, A.R. (2015). 2-Hydroxy-N-(3-nitrophenyl)benzamide. ResearchGate. Available at: [Link]

Sources

Application

Catalysts used in the amide bond formation of 2-fluoro-N-(3-nitrophenyl)benzamide

Application Note: Catalytic Strategies for the Amide Bond Formation of 2-Fluoro-N-(3-nitrophenyl)benzamide Executive Summary The synthesis of 2-fluoro-N-(3-nitrophenyl)benzamide presents a classic challenge in organic sy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Strategies for the Amide Bond Formation of 2-Fluoro-N-(3-nitrophenyl)benzamide

Executive Summary

The synthesis of 2-fluoro-N-(3-nitrophenyl)benzamide presents a classic challenge in organic synthesis: the coupling of a sterically hindered, inductively deactivated carboxylic acid with a highly electron-deficient amine. Standard coupling methodologies (e.g., DCC or EDC alone) frequently result in poor yields, prolonged reaction times, and the formation of undesired byproducts. This Application Note details the mechanistic rationale and experimental protocols for utilizing advanced catalytic systems—specifically the DMAP-mediated acyl transfer pathway and the DMF-catalyzed Vilsmeier-Haack acid chloride pathway—to achieve high-fidelity amide bond formation.

Mechanistic Insights & Substrate Profiling

Successful amide coupling requires a deep understanding of the electronic and steric environments of the substrates:

  • The Nucleophile (3-Nitroaniline): The nitro group (-NO₂) at the meta position exerts a powerful inductive electron-withdrawing effect (-I). This drastically reduces the electron density on the amine nitrogen, rendering it a sluggish, poorly reactive nucleophile[1].

  • The Electrophile (2-Fluorobenzoic Acid): The ortho-fluoro substituent provides an inductive withdrawing effect that increases the electrophilicity of the carbonyl carbon once activated. However, it also introduces steric hindrance that can impede the approach of bulky activated ester intermediates[2].

Because the amine is highly deactivated, the activated carboxylic acid intermediate must be exceptionally electrophilic. If the intermediate is too stable (e.g., a standard O-acylisourea or HOBt ester), the reaction stalls, leading to competitive side reactions such as the rearrangement of the O-acylisourea into an unreactive N-acylurea.

Catalyst Selection & Causality

To overcome the activation energy barrier, the following catalytic strategies are employed:

  • Catalyst System 1: DMAP (4-Dimethylaminopyridine) with EDC·HCl DMAP acts as a super-nucleophilic acyl transfer catalyst. While EDC activates the acid to form an O-acylisourea, DMAP rapidly attacks this intermediate to generate a highly reactive N-acylpyridinium ion . This positively charged species is significantly more electrophilic than the O-acylisourea, forcing the deactivated 3-nitroaniline to react[1]. For highly deactivated anilines, a stoichiometric amount (1.0 eq) of DMAP is often required to drive the equilibrium and maximize yield[1],[3].

  • Catalyst System 2: DMF (N,N-Dimethylformamide) with Oxalyl Chloride A traditional yet highly scalable approach. DMF acts as a catalyst by reacting with oxalyl chloride to form the Vilsmeier-Haack reagent (a chloroiminium ion). This intermediate converts 2-fluorobenzoic acid into 2-fluorobenzoyl chloride. The resulting acid chloride is reactive enough to couple with 3-nitroaniline without the need for complex coupling agents.

  • Catalyst System 3: NMI (N-Methylimidazole) with TCFH A modern alternative specifically developed for poorly nucleophilic anilines. NMI acts as both a base and an acyl transfer catalyst, forming a highly reactive acylimidazolium intermediate that rapidly traps the aniline[4].

DMAP_Cycle Acid 2-Fluorobenzoic Acid O_Acyl O-Acylisourea Intermediate Acid->O_Acyl Activation EDC EDC·HCl / HOBt EDC->O_Acyl Acyl_Py N-Acylpyridinium Ion (Highly Reactive) O_Acyl->Acyl_Py Acyl Transfer DMAP DMAP (Catalyst) DMAP->Acyl_Py Nucleophilic Attack Acyl_Py->DMAP Catalyst Regeneration Product 2-Fluoro-N-(3-nitrophenyl)benzamide Acyl_Py->Product Amidation Amine 3-Nitroaniline Amine->Product Nucleophilic Addition

Figure 1: DMAP-catalyzed acyl transfer mechanism for the formation of 2-fluoro-N-(3-nitrophenyl)benzamide.

Quantitative Data & Catalyst Comparison

Catalyst SystemActivating AgentTypical YieldReaction TimeAdvantagesLimitations
DMAP (1.0 eq) EDC·HCl / HOBt75 - 85%12 - 24 hMild conditions, high purity, no toxic gasesRequires stoichiometric DMAP for deactivated amines[1]
DMF (0.05 eq) Oxalyl Chloride90 - 95%2 - 4 hHighly reactive, excellent for scale-upGenerates CO, CO₂, and HCl gas; requires rigorous anhydrous conditions
NMI (3.0 eq) TCFH85 - 90%4 - 6 hExtremely fast, specifically designed for anilines[4]Reagents are relatively expensive

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded into the steps to ensure reproducibility and high fidelity.

Protocol A: DMAP-Catalyzed EDC Coupling (Recommended for Discovery Scale)

Mechanistic Rationale: The use of 1.0 equivalent of DMAP is critical here. While DMAP is traditionally a catalyst, the extreme deactivation of 3-nitroaniline means the N-acylpyridinium intermediate must be maintained at a high steady-state concentration to outcompete side reactions[1],[3].

Materials:

  • 2-Fluorobenzoic acid (1.0 mmol, 140.1 mg)

  • 3-Nitroaniline (1.0 mmol, 138.1 mg)

  • EDC·HCl (1.2 mmol, 230.0 mg)

  • HOBt (0.1 mmol, 13.5 mg) - Acts as a secondary activator to suppress epimerization/rearrangement.

  • DMAP (1.0 mmol, 122.2 mg)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask purged with N₂, dissolve 2-fluorobenzoic acid in 10 mL of anhydrous DCM. Cool the solution to 0 °C using an ice bath. Causality: Cooling prevents the premature thermal degradation of the highly reactive O-acylisourea intermediate.

  • Activation: Add EDC·HCl, HOBt, and DMAP sequentially. Stir at 0 °C for 15 minutes. The solution may turn slightly yellow as the N-acylpyridinium ion forms.

  • Coupling: Add 3-nitroaniline in one portion. Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 16-24 hours. Monitor via TLC or LC-MS until the acid is consumed.

  • Quenching & Workup: Dilute the reaction mixture with an additional 10 mL of DCM. Wash sequentially with:

    • 1M aqueous HCl (2 × 10 mL) - Removes unreacted DMAP, EDC byproducts, and residual 3-nitroaniline.

    • Saturated aqueous NaHCO₃ (2 × 10 mL) - Removes unreacted 2-fluorobenzoic acid and HOBt.

    • Brine (1 × 10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexanes/Ethyl Acetate) to yield the pure 2-fluoro-N-(3-nitrophenyl)benzamide.

Workflow Step1 1. Reagent Prep Dry DCM, 0°C Step2 2. Activation Add Acid, EDC, DMAP Step1->Step2 Step3 3. Coupling Add 3-Nitroaniline Stir 16-24h, RT Step2->Step3 Step4 4. Quenching 1M HCl & NaHCO3 Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the DMAP-catalyzed amide coupling reaction.

Protocol B: DMF-Catalyzed Acid Chloride Synthesis (Recommended for Scale-Up)

Mechanistic Rationale: For larger scales, generating the acid chloride is more atom-economical. Catalytic DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which continuously activates the carboxylic acid.

Step-by-Step Procedure:

  • Activation: Suspend 2-fluorobenzoic acid (10 mmol) in anhydrous DCM (30 mL) at 0 °C. Add catalytic DMF (0.5 mmol, ~38 µL).

  • Chlorination: Dropwise add Oxalyl Chloride (12 mmol, 1.03 mL). Caution: Vigorous evolution of CO and CO₂ gas will occur. Ensure proper venting through a bubbler. Stir at room temperature for 2 hours until gas evolution ceases and the solution becomes clear.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Redissolve the resulting 2-fluorobenzoyl chloride in fresh anhydrous DCM (20 mL).

  • Coupling: In a separate flask, dissolve 3-nitroaniline (9.5 mmol) and N,N-Diisopropylethylamine (DIPEA) (15 mmol) in DCM (20 mL) at 0 °C. Dropwise add the acid chloride solution.

  • Workup: Stir for 2 hours at room temperature. Wash with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate to obtain the product.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC (nih.gov). 1

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry (acs.org). 2

  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem. 3

  • Amide coupling reaction between a carboxylic acid and aniline derivatives. Reddit.4

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-fluoro-N-(3-nitrophenyl)benzamide

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis of 2-fluoro-N-(3-nitrophenyl)benzamide. We will move beyond simple protocols to explore the under...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis of 2-fluoro-N-(3-nitrophenyl)benzamide. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot common issues effectively and optimize your reaction for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing 2-fluoro-N-(3-nitrophenyl)benzamide?

A1: The most prevalent laboratory method is the acylation of 3-nitroaniline with 2-fluorobenzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, involves the nucleophilic attack of the amine on the electrophilic acyl chloride to form the amide bond.[1][2] It is favored for its directness and use of readily available starting materials.

Q2: Why is the reaction often sluggish or low-yielding, even with a seemingly straightforward protocol?

A2: The primary challenge stems from the electronic nature of 3-nitroaniline. The nitro group (-NO₂) is a powerful electron-withdrawing group, which significantly reduces the nucleophilicity of the amine's nitrogen atom.[3] This deactivation makes the initial nucleophilic attack on the 2-fluorobenzoyl chloride less favorable, leading to slower reaction rates and incomplete conversion.

Q3: What role does the base play in this reaction, and how do I choose the right one?

A3: The base is critical for two reasons. First, the reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The base neutralizes this acid, driving the equilibrium toward product formation.[4][5] Second, the choice of base can influence the reaction environment. For biphasic "Schotten-Baumann conditions" using an organic solvent and water, an inorganic base like NaOH or K₂CO₃ is used in the aqueous phase.[2][5] In anhydrous organic solvents, an organic base like pyridine or triethylamine (Et₃N) is typically used to act as both an acid scavenger and sometimes a nucleophilic catalyst.[6]

Q4: Can I use 2-fluorobenzoic acid directly instead of the acyl chloride?

A4: Yes, direct coupling of 2-fluorobenzoic acid with 3-nitroaniline is a viable and often milder alternative. This approach avoids handling moisture-sensitive and corrosive acyl chlorides but requires the use of an amide coupling reagent, such as HATU, HBTU, or EDC, to activate the carboxylic acid.[7][8][9] This method can be particularly useful if you are struggling with the acyl chloride route or if the carboxylic acid is your primary starting material.

Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses specific experimental issues in a problem-and-solution format.

Issue 1: Low or No Product Formation

If your reaction yields little to no desired product, consider the following causes and solutions.

  • Cause A: Hydrolysis of 2-Fluorobenzoyl Chloride

    • Explanation: 2-Fluorobenzoyl chloride is highly sensitive to moisture and will readily hydrolyze to the unreactive 2-fluorobenzoic acid.[10] The Lewis acid catalysts sometimes used in similar reactions are also deactivated by water.[10]

    • Solution:

      • Ensure Anhydrous Conditions: Thoroughly oven- or flame-dry all glassware before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Use High-Purity Reagents: Use a fresh bottle or freshly distilled 2-fluorobenzoyl chloride. Ensure solvents are anhydrous.[11]

  • Cause B: Deactivation of Unreacted Amine

    • Explanation: As the reaction proceeds, the generated HCl protonates the basic nitrogen of the starting 3-nitroaniline. This ammonium salt is no longer nucleophilic and cannot react with the acyl chloride.[5]

    • Solution:

      • Stoichiometric Base: Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine, or aqueous NaOH) is used to neutralize the HCl as it forms.[5][6] For less reactive amines, a slight excess of the base may be beneficial.

  • Cause C: Insufficient Reactivity

    • Explanation: The electron-deficient nature of 3-nitroaniline can make the reaction inherently slow at room temperature.[3]

    • Solution:

      • Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present after several hours, consider letting the reaction stir overnight.[11]

      • Gentle Heating: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious, as excessive heat can promote side reactions.[10]

      • Alternative Method: If the above solutions fail, switch to the more robust amide coupling protocol using 2-fluorobenzoic acid and a potent coupling reagent like HATU.[7]

Issue 2: Product is Impure After Work-up

A successful reaction can be undermined by a challenging purification. Here’s how to address common impurity profiles.

  • Cause A: Contamination with 2-Fluorobenzoic Acid

    • Explanation: This acidic impurity arises from the hydrolysis of the starting acyl chloride.[12]

    • Solution: During the aqueous work-up, wash the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃).[11][12] The acidic impurity will be deprotonated to its carboxylate salt and partition into the aqueous layer, leaving your neutral amide product in the organic phase.

  • Cause B: Contamination with Unreacted 3-Nitroaniline

    • Explanation: Due to its poor reactivity, it is common to have unreacted 3-nitroaniline in the crude product.

    • Solution: During the work-up, wash the organic layer with a dilute acidic solution, such as 1 M HCl. The basic amine will be protonated to its ammonium salt and move into the aqueous layer.[4] Note: Ensure your final product is not basic enough to be extracted by this wash.

  • Cause C: Multiple Unidentified Byproducts

    • Explanation: Side reactions can occur under harsh conditions (e.g., excessive heat).

    • Solution:

      • Optimize Conditions: Re-evaluate the reaction temperature and stoichiometry. Use a 1:1 or a slight excess (1.1 eq) of the acylating agent to minimize side reactions.[11][13]

      • Purification: If byproducts are unavoidable, purification by column chromatography or recrystallization is necessary.[14] For recrystallization, solvents like ethanol or mixtures of ethyl acetate and hexanes are good starting points.[15]

Data Presentation & Optimized Protocols

Table 1: Recommended Reaction Conditions for Schotten-Baumann Synthesis
ParameterConditionRationale & Citation
Solvent Dichloromethane (DCM), THF, or a biphasic DCM/Water system.Aprotic solvents are common, while biphasic systems are classic for Schotten-Baumann conditions.[1][2][11]
Base Triethylamine (anhydrous) or aq. NaOH/K₂CO₃ (biphasic).Neutralizes HCl to prevent amine deactivation and drive the reaction forward.[5][6]
Stoichiometry 3-nitroaniline (1.0 eq), 2-fluorobenzoyl chloride (1.05-1.1 eq), Base (1.1-1.2 eq).A slight excess of the acylating agent ensures complete consumption of the amine.[11] Excess base ensures full HCl neutralization.
Temperature 0 °C to Room Temperature, then gentle heating (40 °C) if needed.Initial cooling controls the exothermic reaction, followed by warming to drive completion.[16]
Reaction Time 2 - 12 hours.Monitor by TLC until the starting amine is consumed.[4]

Experimental Protocols

Protocol 1: Synthesis via Schotten-Baumann Reaction

This protocol details the acylation of 3-nitroaniline with 2-fluorobenzoyl chloride.

  • Setup: To a dry, round-bottom flask under a nitrogen atmosphere, add 3-nitroaniline (1.0 eq) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.1 eq) to the stirred suspension.

  • Addition of Acyl Chloride: Dissolve 2-fluorobenzoyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.[4]

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the 3-nitroaniline spot is no longer visible. If the reaction is sluggish, gently heat to 40 °C.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine and any unreacted aniline), saturated NaHCO₃ solution (to remove any 2-fluorobenzoic acid), and finally with brine.[4]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or by flash column chromatography.[14][15]

Protocol 2: Alternative Synthesis via Amide Coupling (HATU)

This protocol uses 2-fluorobenzoic acid as the starting material.[7]

  • Setup: To a dry round-bottom flask, add 2-fluorobenzoic acid (1.0 eq), 3-nitroaniline (1.0 eq), and HATU (1.1 eq).

  • Solvent: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) or DCM.

  • Addition of Base: Cool the mixture to 0 °C in an ice bath. Slowly add Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Follow steps 6-8 from Protocol 1, adjusting the aqueous washes as needed based on the reagents used.

Visualizations

Schotten-Baumann_Mechanism cluster_reactants Reactants cluster_process Mechanism cluster_product Product Amine 3-Nitroaniline (Nucleophile) Attack Nucleophilic Attack Amine->Attack AcylChloride 2-Fluorobenzoyl Chloride (Electrophile) AcylChloride->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Forms Elimination Chloride Elimination Intermediate->Elimination Collapses Deprotonation Deprotonation (Base) Elimination->Deprotonation Releases H+ Product 2-fluoro-N-(3-nitrophenyl)benzamide Deprotonation->Product Yields

Caption: Mechanism of the Schotten-Baumann reaction.

Troubleshooting_Workflow Start Low or No Yield CheckReagents Check Reagent Purity & Anhydrous Conditions Start->CheckReagents CheckBase Is Base Stoichiometry Correct? CheckReagents->CheckBase If reagents are good CheckConditions Optimize Reaction Conditions CheckBase->CheckConditions If base is correct Success Yield Improved CheckConditions->Success If yield improves Alternative Consider Alternative: Coupling Reagent Method CheckConditions->Alternative If still low yield

Caption: Troubleshooting flowchart for low reaction yield.

Experimental_Workflow A 1. Reagent Setup (Anhydrous) B 2. Reaction (0°C to RT) A->B C 3. TLC Monitoring B->C D 4. Aqueous Work-up (Quench & Wash) C->D E 5. Isolate Crude Product D->E F 6. Purification (Recrystallization or Chromatography) E->F G 7. Pure Product F->G

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Fluoro-N-(3-nitrophenyl)benzamide

Welcome to the Formulation & Solubilization Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 2-fluoro-N-(3-nitroph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Solubilization Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 2-fluoro-N-(3-nitrophenyl)benzamide .

This compound is a highly lipophilic, planar aromatic amide. Its rigid benzamide linkage, hydrophobic fluorinated and nitrated aromatic rings, and strong intermolecular hydrogen bonding result in an exceptionally high crystal lattice energy. Consequently, it exhibits classic Biopharmaceutics Classification System (BCS) Class II/IV behavior, making aqueous solubilization a primary bottleneck for both in vitro screening and in vivo pharmacokinetic studies.

Part 1: Diagnostic FAQs (Understanding the Barrier)

Q: I dissolved the compound in 100% DMSO at 10 mM, but when I dilute it into my aqueous assay buffer, the readouts are highly variable and the solution looks slightly turbid. What is happening? A: You are experiencing solvent shifting leading to hydrophobic collapse. While DMSO effectively disrupts the crystal lattice and solvates the molecule, diluting this stock into an aqueous buffer rapidly decreases the solvent's capacity to keep the lipophilic rings solvated. The compound exceeds its thermodynamic solubility limit and nucleates into microcrystals, which scatter light and cause erratic assay readouts. Self-Validation Step: Centrifuge your cloudy assay plate at 3,000 × g for 10 minutes. If a visible pellet forms at the bottom of the well and the supernatant loses its UV-Vis absorbance at the compound's


, you have confirmed kinetic precipitation rather than a stable dissolved state.

Q: Can I use pH adjustment (acidification or alkalinization) to improve its solubility in my buffers? A: No. Unlike aliphatic amines or carboxylic acids, 2-fluoro-N-(3-nitrophenyl)benzamide lacks functional groups that are ionizable within the physiological pH range (pH 1–10). The amide nitrogen is non-basic due to resonance stabilization with the adjacent carbonyl group, and both the nitro and fluoro groups are neutral. Because you cannot form a water-soluble salt, you must rely on co-solvents, macromolecular complexation, or particle size reduction.

Part 2: Solubilization Workflows & Methodologies

To determine the correct formulation approach, you must align the physicochemical intervention with your experimental endpoint.

DecisionTree Start 2-fluoro-N-(3-nitrophenyl)benzamide Poor Aqueous Solubility Q1 Is the application for in vitro or in vivo use? Start->Q1 InVitro In Vitro Assays (Biochemical/Cellular) Q1->InVitro In Vitro InVivo In Vivo Studies (PK/Efficacy/Tox) Q1->InVivo In Vivo Cosolvent Co-solvency Strategy DMSO + Tween 80 / PEG400 InVitro->Cosolvent Q2 Is the required dose low or high? InVivo->Q2 LowDose Low/Moderate Dose (< 50 mg/kg) Q2->LowDose Low HighDose High Dose (> 50 mg/kg) Q2->HighDose High CD Inclusion Complexation (HP-β-CD) LowDose->CD Nano Nanocrystal Suspension (Antisolvent Precipitation) HighDose->Nano

Fig 1. Decision matrix for selecting the optimal solubilization strategy based on experimental application.

Strategy A: Inclusion Complexation with Cyclodextrins (Best for Low/Moderate In Vivo Dosing)

Causality & Mechanism: Cyclodextrins (CDs), particularly Hydroxypropyl-β-cyclodextrin (HP-β-CD), feature a hydrophobic internal cavity and a hydrophilic exterior. The planar aromatic rings of the benzamide spontaneously insert into this cavity driven by favorable enthalpy (displacement of high-energy water molecules from the cavity) and hydrophobic interactions. This shields the lipophilic surfaces from water while the exterior hydroxyl groups ensure systemic aqueous solubility[1].

Protocol: Solvent Evaporation Method for HP-β-CD Complexation

  • Preparation: Weigh out a 1:3 molar ratio of 2-fluoro-N-(3-nitrophenyl)benzamide to HP-β-CD.

  • Co-dissolution: Dissolve the drug in a volatile organic solvent (e.g., Methanol). Dissolve the HP-β-CD in a minimal volume of purified water.

  • Complexation: Slowly add the organic drug solution dropwise to the aqueous CD solution under continuous magnetic stirring at 40°C.

  • Thermodynamic Shifting (Evaporation): Continue stirring in an open vessel or use a rotary evaporator under reduced pressure to completely remove the organic solvent. Note: The gradual removal of the organic solvent forces the drug into the hydrophobic cavity of the CD, as it becomes the most thermodynamically stable microenvironment.

  • Lyophilization: Freeze the resulting clear solution at -80°C and lyophilize for 24-48 hours. Self-Validation Step: Reconstitute the lyophilized powder in pure water. If complexation was successful, the solution will remain optically clear indefinitely. If uncomplexed drug remains, it will immediately precipitate as visible flocculant.

Strategy B: Nanocrystal Suspension (Best for High-Dose Efficacy/Tox Studies)

Causality & Mechanism: When high doses are required, cyclodextrin volumes become toxic or physically prohibitive. Nanosizing the drug (<500 nm) exponentially increases the surface area-to-volume ratio. According to the Noyes-Whitney equation, this dramatically enhances the dissolution velocity, while the Ostwald-Freundlich effect increases the apparent saturation solubility of the compound[2].

NanoWorkflow Step1 Organic Phase Drug in DMSO Step3 Antisolvent Precipitation (Rapid Mixing) Step1->Step3 Step2 Aqueous Phase Water + Stabilizers (HPMC, SDS) Step2->Step3 Step4 High-Pressure Homogenization (HPH) Step3->Step4 Step5 Stable Nanocrystals (< 500 nm) Step4->Step5

Fig 2. Bottom-up antisolvent precipitation and homogenization workflow for drug nanocrystals.

Protocol: Bottom-Up Antisolvent Precipitation with High-Pressure Homogenization (HPH)

  • Organic Phase: Dissolve the compound in a water-miscible solvent (e.g., DMSO) at a high concentration (e.g., 50 mg/mL).

  • Aqueous Phase: Prepare an aqueous stabilizer solution containing a steric stabilizer (e.g., HPMC E5 at 0.5% w/v) and an electrostatic stabilizer (e.g., Sodium Dodecyl Sulfate, SDS at 0.05% w/v). Note: The combination of steric and electrostatic repulsion is critical to prevent Ostwald ripening and agglomeration of the newly formed high-energy nanoparticles[3][4].

  • Precipitation: Inject the organic phase rapidly into the aqueous phase (1:10 ratio) under high-speed homogenization (e.g., Ultra-Turrax at 10,000 RPM) for 5 minutes.

  • HPH Stabilization: Pass the crude suspension through a High-Pressure Homogenizer at 1,000 bar for 10-15 cycles to break down transient agglomerates. Self-Validation Step: Analyze the particle size using Dynamic Light Scattering (DLS). A successful, stable run will yield a Polydispersity Index (PDI) < 0.25 and a Z-average diameter between 150–300 nm.

Part 3: Quantitative Data Summary

The table below summarizes the expected performance of each solubilization strategy for 2-fluoro-N-(3-nitrophenyl)benzamide, allowing for rapid comparison based on your experimental constraints.

StrategyTypical Excipients / VehiclesEst. Max Solubilized ConcentrationPrimary ApplicationPhysical Stability
Co-solvency 5% DMSO + 5% Tween 80 + 90% Saline0.5 - 2.0 mg/mLIn vitro biochemical & cellular assaysLow (Hours). Prone to precipitation upon further dilution.
Inclusion Complexation 20-30% HP-β-CD in Water5.0 - 15.0 mg/mLIn vivo PK and low-dose efficacyHigh (Months). Thermodynamically stable in solution.
Nanosuspension 0.5% HPMC + 0.05% SDS in Water> 50.0 mg/mLIn vivo high-dose toxicity & efficacyModerate (Weeks). Kinetically stabilized; monitor for Ostwald ripening.

References

  • Inorganic-polymer nanohybrid carrier for delivery of a poorly-soluble drug, ursodeoxycholic acid Source: researchgate.net URL:3

  • DRUG NANOCRYSTALS: A NOVEL FORMULATION APPROACH FOR POORLY SOLUBLE DRUGS Source: sphinxsai.com URL:2

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: nih.gov URL:1

  • Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability Source: nih.gov URL:4

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Purity in Benzamide Crystallization

Welcome to the Technical Support Center for benzamide crystallization. Benzamide is a fundamental structural motif in organic synthesis and pharmaceutical development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzamide crystallization. Benzamide is a fundamental structural motif in organic synthesis and pharmaceutical development. Achieving high purity (>99%) during its isolation is critical, as impurities like unreacted starting materials (e.g., benzoyl chloride), hydrolysis byproducts (benzoic acid), or occluded solvents can compromise downstream biological evaluations and structural integrity.

As an Application Scientist, I have designed this guide to move beyond rigid templates. Instead, it provides a self-validating framework rooted in thermodynamic principles to help you diagnose, troubleshoot, and resolve low purity in your benzamide crystallization workflows.

Diagnostic Workflow: Identifying the Root Cause

Before altering your protocol, you must identify the physical or chemical nature of the impurity. The following diagnostic logic tree illustrates the causality between observed purity failures and their targeted thermodynamic or chemical solutions.

TroubleshootingWorkflow A Low Purity Benzamide Detected B Identify Impurity Profile (HPLC/NMR/DSC) A->B C1 Oiling Out (Liquid Phase Sep.) B->C1 C2 Solvent/Mother Liquor Entrapment B->C2 C3 Chemical Impurity (e.g., Benzoic Acid) B->C3 D1 Reduce Supersaturation Rate Add Seed Crystals C1->D1 D2 Slow Cooling Rate Wash with Ice-Cold Solvent C2->D2 D3 Alkaline Wash (NaHCO3) Change Solvent System C3->D3 E Self-Validating Cycle: Re-analyze Purity D1->E D2->E D3->E

Logical workflow for diagnosing and resolving benzamide crystallization purity issues.

Quantitative Data: Solvent Selection & Impurity Profiling

Selecting the correct solvent is the first line of defense against impurities. Benzamide exhibits complex polymorphic behavior depending on the solvent environment[1]. The table below summarizes the causality between solvent choice, target polymorphs, and common impurity risks.

Table 1: Benzamide Crystallization Solvent Systems & Impurity Profiles

Solvent SystemTarget PolymorphCommon Impurity RisksTroubleshooting Metric & Causality
Isopropanol / Water (90:10) Form I (Stable)Hydrolysis byproductsExcellent for seeding; yields thick single crystals by balancing solubility and controlled nucleation[2].
Ethanol (Absolute) Form I / Form IISolvent occlusionHigh solubility at elevated temps; requires strictly controlled slow cooling to prevent rapid kinetic entrapment[3].
Ethyl Acetate / Hexanes Form IStarting material co-precipitationAdjusting the non-polar ratio controls supersaturation, forcing benzamide out while keeping non-polar impurities dissolved.
Water (Hot) Form IBenzoic acid (via hydrolysis)Requires strict pH monitoring and limited heating time to prevent the thermal hydrolysis of the amide bond.
Core Experimental Protocol: Self-Validating Single-Solvent Recrystallization

To achieve high purity, a protocol must be a self-validating system where every step has a clear mechanistic purpose. This protocol is optimized for isolating >99% pure benzamide Form I[3].

Step 1: Solvent Selection & Dissolution

  • Action: Place the crude benzamide in an Erlenmeyer flask. Add a minimal volume of the chosen solvent (e.g., Isopropanol/Water 90:10 vol%)[2]. Gently heat the mixture on a hot plate with magnetic stirring until complete dissolution is achieved.

  • Causality: Using a minimal amount of hot solvent ensures the solution reaches maximum supersaturation upon cooling. Adding excess solvent drastically reduces the final yield by keeping the product dissolved at room temperature[3].

Step 2: Hot Filtration (Optional but Recommended)

  • Action: Rapidly filter the hot solution through a pre-heated Büchner funnel and fluted filter paper into a warm receiving flask.

  • Causality: This step removes insoluble mechanical impurities or polymerized byproducts. Pre-heating the apparatus is critical; if the solution cools during filtration, the benzamide will prematurely crystallize inside the filter paper, leading to severe product loss[4].

Step 3: Controlled Cooling & Nucleation

  • Action: Remove the flask from the heat source. Allow it to cool ambiently to room temperature without physical disturbance. Once at room temperature, place the flask in an ice bath for 30 minutes[3].

  • Causality: Slow cooling provides the thermodynamic time required for benzamide molecules to orient into the highly ordered, thermodynamically stable Form I crystal lattice, actively excluding impurities[2]. Plunging a hot solution directly into an ice bath causes rapid kinetic precipitation, trapping the impure mother liquor inside crystal defects[4].

Step 4: Isolation & Cold Washing

  • Action: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold solvent.

  • Causality: Vacuum filtration removes the bulk mother liquor. The ice-cold wash displaces residual surface impurities without providing enough thermal energy to redissolve the purified bulk product[4].

Step 5: Analytical Verification (The Self-Validating Step)

  • Action: Dry the crystals under vacuum to constant weight. Analyze via HPLC (purity) and DSC (polymorph confirmation).

  • Causality: If purity is <99%, the analytical data dictates the next troubleshooting step (e.g., changing the solvent system or adjusting the cooling rate), closing the self-validating loop.

Troubleshooting Guides & FAQs

Q1: My benzamide is "oiling out" (forming a liquid layer) instead of forming solid crystals. How do I fix this? A1: "Oiling out" occurs when the solute precipitates as a liquid phase because the temperature at which supersaturation is reached exceeds the compound's melting point in that specific solvent system[4].

  • The Fix: Re-heat the mixture until the oil redissolves. Add 5-10% more hot solvent to decrease the saturation level, and cool the solution at a much slower rate. Introducing a 2 at the cloud point can also bypass the nucleation barrier and force solid crystal growth instead of liquid-liquid separation[2].

Q2: HPLC analysis shows benzoic acid contamination in my crystallized benzamide. Why did this happen and how do I remove it? A2: Benzoic acid is a common byproduct resulting from the hydrolysis of benzamide or unreacted benzoyl chloride starting material. Because benzoic acid and benzamide can have overlapping solubility profiles in certain polar solvents, they frequently co-crystallize.

  • The Fix: Utilize a chemical acid-base wash prior to your next crystallization attempt[5]. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous base (like 5% NaHCO₃). The base converts benzoic acid into water-soluble sodium benzoate, which partitions into the aqueous layer, leaving the neutral benzamide in the organic layer. Evaporate the organic layer and proceed with the recrystallization protocol[5].

Q3: The crystals formed quickly and the yield was high, but the purity is low and the melting point is broad. What went wrong? A3: You have likely experienced solvent entrapment. Rapid crystallization—often caused by plunging a hot solution directly into an ice bath—leads to the kinetic entrapment of the mother liquor and soluble impurities within the rapidly forming crystal lattice[4]. This occlusion broadens the melting point and lowers overall purity.

  • The Fix: Redissolve the crystals in hot solvent. Allow the flask to cool ambiently to room temperature without physical disturbance. Only after solid crystal formation has plateaued at room temperature should you transfer the flask to an ice bath to maximize the final yield[3]. Always wash with a minimal amount of4 to minimize dissolution while clearing surface impurities[4].

Q4: I am observing inconsistent crystal habits (needles vs. plates) between batches. Does this affect purity? A4: Yes. Benzamide exhibits complex polymorphism. While it primarily crystallizes as the thermodynamically stable Form I, metastable high-entropy forms (Forms II, III, and IV) can emerge under specific kinetic conditions, rapid cooling, or spatial confinement[1]. Different polymorphs possess different solubility profiles and impurity rejection rates, leading to batch-to-batch purity variations.

  • The Fix: To ensure the consistent formation of Form I, utilize a standardized solvent system like isopropanol/water (90:10 vol%) and employ seeding with pure Form I crystals[2]. Maintain an identical cooling profile across all batches to prevent the kinetic trapping of metastable polymorphs[1].

References
  • ACS Crystal Growth & Design. Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. Retrieved from [Link]

  • OSTI.GOV. Disorderly Conduct of Benzamide IV: Crystallographic and Computational Analysis of High Entropy Polymorphs of Small Molecules. Retrieved from [Link]

  • Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]

Sources

Optimization

Removing unreacted 3-nitroaniline from final product

Introduction In many synthetic pathways, the complete consumption of starting materials is a rare achievement. Consequently, the presence of unreacted reagents, such as 3-nitroaniline, in the final product is a common ch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In many synthetic pathways, the complete consumption of starting materials is a rare achievement. Consequently, the presence of unreacted reagents, such as 3-nitroaniline, in the final product is a common challenge for researchers and drug development professionals. This technical guide provides a comprehensive overview of troubleshooting strategies and detailed protocols for the effective removal of 3-nitroaniline, ensuring the high purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted 3-nitroaniline from my final product?

A1: The presence of unreacted starting materials can have significant downstream implications. For drug development professionals, even trace amounts of impurities can alter the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). For researchers, residual 3-nitroaniline can interfere with subsequent reaction steps, complicate spectroscopic analysis, and lead to inaccurate biological assay results.

Q2: What are the primary methods for removing 3-nitroaniline?

A2: The most effective methods leverage the distinct physicochemical properties of 3-nitroaniline, particularly the basicity of its amino group and its polarity. The primary techniques include:

  • Acid-Base Extraction: A straightforward and often highly effective method that exploits the basicity of the aniline functionality.[1][2][3][4]

  • Column Chromatography: A versatile technique that separates compounds based on their differential adsorption to a stationary phase, driven by polarity differences.[5][6][7][8]

  • Recrystallization: A powerful purification method for solid products, contingent on finding a suitable solvent system where the solubility of your product and 3-nitroaniline differ significantly.[9][10][11][12]

Q3: How do I choose the most appropriate purification method?

A3: The selection of the optimal purification strategy is dictated by the properties of your desired product. The following decision-making workflow can guide your choice.

purification_workflow start Crude Product (with 3-nitroaniline) is_product_basic Is the desired product basic? start->is_product_basic acid_base_extraction Acid-Base Extraction is_product_basic->acid_base_extraction No is_product_solid Is the desired product a solid? is_product_basic->is_product_solid Yes end_pure Pure Product acid_base_extraction->end_pure recrystallization Recrystallization is_product_solid->recrystallization Yes column_chromatography Column Chromatography is_product_solid->column_chromatography No recrystallization->end_pure column_chromatography->end_pure

Caption: Decision workflow for selecting a purification method.

Troubleshooting & Solutions

This section provides detailed protocols and troubleshooting advice for the most common purification challenges encountered when dealing with 3-nitroaniline contamination.

Method 1: Acid-Base Extraction

Scientific Principle: This technique relies on the basicity of the amino group in 3-nitroaniline. By washing an organic solution of the crude product with an aqueous acid (e.g., dilute HCl), the 3-nitroaniline is protonated to form a water-soluble ammonium salt.[1][2][4] This salt then partitions into the aqueous layer, effectively removing it from the organic phase containing the desired product (assuming the product is not basic).

Experimental Protocol:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl).

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to fully separate. The organic layer will typically be the top layer, unless a halogenated solvent like dichloromethane is used.[3]

  • Collection: Drain the lower aqueous layer.

  • Repeat: Repeat the extraction of the organic layer with fresh 1 M HCl two more times to ensure complete removal of the 3-nitroaniline.

  • Washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to remove the bulk of dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting Guide:

Issue Potential Cause Solution
Emulsion Formation Vigorous shaking or presence of surfactants.- Allow the mixture to stand for a longer period. - Add a small amount of brine to break the emulsion. - Filter the entire mixture through a pad of celite.
Incomplete Removal of 3-Nitroaniline Insufficient acid or number of extractions.- Increase the number of acid washes. - Use a slightly more concentrated acid solution (e.g., 2 M HCl).
Product Loss The desired product has some basicity.- If the product is weakly basic, consider using a milder acidic wash (e.g., saturated ammonium chloride). - If the product is strongly basic, this method is not suitable; proceed to column chromatography.
Method 2: Column Chromatography

Scientific Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.[6][7] 3-Nitroaniline is a relatively polar compound due to its nitro and amino groups. This allows for its separation from less polar or more polar compounds by selecting an appropriate mobile phase.

Experimental Protocol:

  • Stationary Phase Preparation: Prepare a column with silica gel as the stationary phase, using a slurry packing method to ensure a homogenous column bed.[6]

  • Mobile Phase Selection: Determine an appropriate mobile phase (eluent) system using thin-layer chromatography (TLC). A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[8] The goal is to achieve good separation between your product and 3-nitroaniline.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Combining and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Troubleshooting Guide:

Issue Potential Cause Solution
Poor Separation Inappropriate mobile phase polarity.- If compounds elute too quickly, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). - If compounds are not eluting, increase the polarity of the mobile phase.
Band Tailing Acid-base interaction between the basic aniline and acidic silica gel.- Add a small amount (0.5-1%) of a competing base like triethylamine to the mobile phase to neutralize the acidic sites on the silica gel.[13]
Cracked Column Bed Improper packing or running the column dry.- Ensure the column is packed carefully as a slurry. - Never let the solvent level drop below the top of the silica gel.
Method 3: Recrystallization

Scientific Principle: This method relies on the difference in solubility of the desired product and 3-nitroaniline in a particular solvent at different temperatures. An ideal solvent will dissolve the crude product at an elevated temperature but will have low solubility for the desired compound and high solubility for the impurity (or vice versa) at low temperatures.

Experimental Protocol:

  • Solvent Selection: Choose a solvent in which your product has high solubility at high temperatures and low solubility at room temperature, while 3-nitroaniline has different solubility characteristics. Common solvents to screen include ethanol, methanol, water, or mixtures like ethanol/water.[11][14]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent and allow them to dry completely.

Troubleshooting Guide:

Issue Potential Cause Solution
No Crystals Form Solution is not saturated; too much solvent was used.- Boil off some of the solvent to increase the concentration and allow it to cool again. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure product.
Oiling Out The product is precipitating as a liquid instead of a solid.- Re-heat the solution to dissolve the oil and allow it to cool more slowly. - Add a small amount of a solvent in which the product is less soluble.
Product is Still Impure The chosen solvent does not effectively differentiate between the product and 3-nitroaniline.- Re-evaluate the solvent choice. A mixed solvent system may be necessary to fine-tune the solubility properties.

References

  • Process for the purification of aromatic amines.
  • Column Chromatography of Nitroanilines Lab Experiment. Studylib.
  • Application Note and Protocol: Column Chromatography Purification of N-(2-Ethoxyethyl)-2-nitroaniline. Benchchem.
  • Perform an acid-base extraction using the following compounds: - 3-Nitroaniline. Brainly.
  • Column Chrom
  • How do I purify the resulting compound after a nitro- to amine-group reduction?
  • Process for preparing nitroaniline derivatives.
  • Process for preparing nitroaniline derivatives.
  • To separate an organic base, 3-nitruaniline, form... Chegg.com.
  • Lab 4 Separation of Benzoic Acid, 3-Nitroaniline, and Naphthalene. Labflow.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • 1. To separate an organic base, 3-nitroaniline, form neutral benzil... Homework.Study.com.
  • 3-Nitroaniline (Metanitroaniline) : Organic Synthesis. YouTube.
  • Process for preparing nitroaniline derivatives.
  • Technical Support Center: Recrystallization of Substituted Anilines. Benchchem.
  • Prepar
  • Removal of unreacted 3-(trifluoromethyl)

Sources

Troubleshooting

Technical Support Center: Ensuring the Stability of Nitrophenyl Benzamides

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals working with nitrophenyl benzamides. This guide is designed to provide you with in-depth technical infor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals working with nitrophenyl benzamides. This guide is designed to provide you with in-depth technical information and practical troubleshooting advice to help you control the temperature and other environmental factors that can lead to the degradation of these compounds. By understanding the inherent stability of nitrophenyl benzamides and the factors that influence their degradation, you can ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for nitrophenyl benzamides?

A1: Nitrophenyl benzamides are susceptible to three main degradation pathways: hydrolysis, photodegradation, and thermal degradation. The amide linkage is prone to cleavage, particularly under acidic or basic conditions, leading to the formation of a nitroaniline and a benzoic acid derivative. The nitro group also makes the molecule susceptible to photodegradation upon exposure to light. At elevated temperatures, thermal decomposition can occur, leading to a more complex mixture of degradation products.

Q2: What is the impact of the nitro group's position (ortho, meta, para) on the stability of the molecule?

A2: The position of the electron-withdrawing nitro group on the phenyl ring significantly influences the electronic properties and, consequently, the stability of the benzamide. Generally, the presence of a nitro group can make the amide bond more susceptible to nucleophilic attack, including hydrolysis. The specific impact of the isomerism (ortho, meta, or para) on degradation rates can be complex and is influenced by steric and electronic effects. For instance, an ortho-nitro group can sometimes participate in intramolecular interactions that may affect stability differently than a para-nitro group.

Q3: What are the ideal storage conditions for solid nitrophenyl benzamides and their solutions?

A3: To minimize degradation, solid nitrophenyl benzamides should be stored in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in a tightly sealed container is recommended. Solutions of nitrophenyl benzamides are generally less stable than the solid form and should be prepared fresh whenever possible. If storage of a solution is necessary, it should be kept at low temperatures (2-8 °C or -20 °C) in amber vials to protect from light. The stability of solutions is also highly dependent on the pH and composition of the solvent.

Q4: I'm observing a yellow color in my nitrophenyl benzamide solution. What does this indicate?

A4: The appearance of a yellow color in a solution of a nitrophenyl benzamide, which is often initially colorless, is a common indicator of degradation. This is frequently due to the formation of nitrophenol or nitroaniline species, which are colored. This suggests that hydrolysis or another degradation pathway has occurred. It is crucial to investigate the cause and extent of the degradation before using the solution in an experiment.

Troubleshooting Experimental Issues

This section provides a structured approach to identifying and resolving common issues encountered during the handling and analysis of nitrophenyl benzamides.

Issue 1: Rapid Loss of Purity of a Nitrophenyl Benzamide Solution
  • Possible Cause 1: Hydrolytic Degradation. The amide bond in nitrophenyl benzamides is susceptible to hydrolysis, which can be accelerated by acidic or basic conditions in your solvent or buffer.

    • Troubleshooting Steps:

      • Measure the pH of your solution: Use a calibrated pH meter to check the pH.

      • Adjust pH to Neutral: If the pH is acidic or basic, adjust it to a neutral range (pH 6-8) using a suitable buffer system (e.g., phosphate buffer), if compatible with your experimental design.

      • Use Anhydrous Solvents: If preparing solutions in organic solvents, ensure they are anhydrous to minimize water content.

  • Possible Cause 2: Photodegradation. Exposure to ambient or UV light can cause degradation of the nitrophenyl moiety.

    • Troubleshooting Steps:

      • Protect from Light: Work in a dimly lit area or use amber-colored glassware and vials.

      • Wrap in Foil: For long-term storage or during light-sensitive experiments, wrap your containers in aluminum foil.

Issue 2: Inconsistent Results in Biological or Chemical Assays
  • Possible Cause: Degradation of the Nitrophenyl Benzamide During the Assay. The conditions of your assay (e.g., temperature, pH, incubation time) may be promoting the degradation of your compound.

    • Troubleshooting Steps:

      • Perform a Time-Course Stability Study: Analyze the concentration of your nitrophenyl benzamide in the assay buffer over the time course of your experiment to determine its stability under your specific assay conditions.

      • Include a "Time-Zero" Control: Analyze a sample of your compound in the assay buffer immediately after preparation to establish a baseline concentration.

      • Optimize Assay Conditions: If significant degradation is observed, consider modifying your assay conditions, such as lowering the temperature or adjusting the pH, if possible.

Issue 3: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
  • Possible Cause 1: On-Column or In-Source Degradation. The analytical conditions themselves (e.g., high temperature, acidic mobile phase) might be causing the degradation of your thermally labile compound.

    • Troubleshooting Steps:

      • Lower the Column Temperature: Try running the analysis at a lower column temperature (e.g., 25-30 °C).

      • Modify Mobile Phase pH: If using an acidic mobile phase, try a less acidic modifier or a different buffer system.

      • Use a Shorter Column or Faster Gradient: Reducing the analysis time can minimize the time the compound is exposed to potentially harsh conditions.

  • Possible Cause 2: Thermal Degradation During Sample Preparation. If your sample preparation involves heating steps (e.g., for dissolution), this can induce thermal degradation.

    • Troubleshooting Steps:

      • Avoid Excessive Heat: Try to dissolve your sample at room temperature, even if it takes longer. Sonication can be a useful alternative to heating.

      • Analyze a "No-Heat" Control: Prepare a sample without the heating step to see if the unexpected peaks are absent.

Degradation Pathways and Mechanisms

Understanding the chemical reactions that lead to the degradation of nitrophenyl benzamides is crucial for developing effective strategies to prevent it.

Hydrolysis

The amide bond is the most common site of hydrolytic cleavage. This reaction can be catalyzed by both acids and bases.

Nitrophenyl_Benzamide Nitrophenyl Benzamide Nitroaniline Nitroaniline Nitrophenyl_Benzamide->Nitroaniline H₂O / H⁺ or OH⁻ Benzoic_Acid Benzoic Acid Nitrophenyl_Benzamide->Benzoic_Acid H₂O / H⁺ or OH⁻

Caption: Hydrolysis of Nitrophenyl Benzamide.

Photodegradation

The nitroaromatic structure is known to be susceptible to photodegradation. Upon absorption of UV light, the nitro group can undergo various reactions, including reduction to a nitroso group, which can then lead to further complex reactions.

Nitrophenyl_Benzamide Nitrophenyl Benzamide Excited_State Excited State Nitrophenyl_Benzamide->Excited_State hν (UV Light) Nitroso_Benzamide Nitroso Benzamide Derivative Excited_State->Nitroso_Benzamide Intramolecular Rearrangement Further_Degradation Further Degradation Products Nitroso_Benzamide->Further_Degradation

Caption: Simplified Photodegradation Pathway.

Thermal Degradation

At elevated temperatures, nitrophenyl benzamides can undergo thermal decomposition. While specific experimental data for all isomers is limited, based on studies of related compounds, the primary degradation pathways are likely to involve homolytic cleavage of the C-N amide bond and reactions involving the nitro group.[1] The pyrolysis of nitroaromatics often leads to the formation of complex mixtures, including phenols, anilines, and condensation products.[2][3]

Nitrophenyl_Benzamide Nitrophenyl Benzamide Radical_Intermediates Radical Intermediates Nitrophenyl_Benzamide->Radical_Intermediates Δ (Heat) Homolytic Cleavage Degradation_Products Complex Mixture of Degradation Products (e.g., Nitroanilines, Benzoic Acids, Phenols, Condensation Products) Radical_Intermediates->Degradation_Products Further Reactions

Caption: General Thermal Degradation Pathway.

Recommended Storage and Handling Conditions

To ensure the long-term stability of your nitrophenyl benzamides, please adhere to the following guidelines.

Form Storage Condition Temperature Protection Rationale
Solid Long-term-20 °CTightly sealed, dark containerMinimizes thermal degradation and hydrolysis from atmospheric moisture.
Short-term2-8 °CTightly sealed, dark containerAdequate for routine use, but prolonged storage should be at lower temperatures.
Solution Long-term-20 °C or -80 °CAmber vial, tightly sealedFreezing minimizes both hydrolysis and thermal degradation. Use of amber vials protects from light.
Short-term2-8 °CAmber vial, tightly sealedRecommended for solutions that will be used within a few days.

Analytical Methods for Stability Assessment

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable techniques for assessing the stability of nitrophenyl benzamides and quantifying their degradation products.

Recommended HPLC Method Parameters (Starting Point)
Parameter Recommendation
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B and gradually increase to elute more hydrophobic compounds.
Flow Rate 1.0 mL/min
Column Temperature 30 °C (can be optimized)
Detection UV at a wavelength where both the parent compound and expected degradation products absorb (e.g., 254 nm, or use a PDA detector to monitor multiple wavelengths).
LC-MS/MS for Degradant Identification

For the identification of unknown degradation products, LC-MS/MS is a powerful tool. By analyzing the fragmentation patterns of the parent compound and its degradants, you can elucidate their structures.

Experimental Workflow for Stability Studies

Start Start: Prepare Nitrophenyl Benzamide Solution Forced_Degradation Forced Degradation (Acid, Base, Heat, Light, Oxidation) Start->Forced_Degradation Sample_Collection Collect Samples at Different Time Points Forced_Degradation->Sample_Collection Analysis Analyze by Stability-Indicating HPLC or LC-MS/MS Method Sample_Collection->Analysis Data_Interpretation Interpret Data: - Quantify Parent Compound - Identify/Quantify Degradants Analysis->Data_Interpretation Conclusion Determine Degradation Rate and Pathways Data_Interpretation->Conclusion

Caption: Workflow for a Forced Degradation Study.

References

  • Defense Technical Information Center. (2003). Development and Application of Flash Pyrolysis - GC/MS Assay for Documenting Natural and Engineered Attenuation of Nitroaromatic. [Link]

  • Agilent Technologies. GC Troubleshooting Guide. [Link]

  • Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667-2692. [Link]

  • Giraldo-Alzate, D. F., et al. (2021). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds. SciSpace. [Link]

  • Guga, S., et al. (2011). Synthesis and thermal decomposition of N,N-dialkoxyamides. PubMed. [Link]

  • Gonzalez, A. C., et al. (1989). Mechanism of decomposition of nitroaromatics. Laser-powered homogeneous pyrolysis of substituted nitrobenzenes. The Journal of Physical Chemistry. [Link]

  • Yildirim, N., & Tumer, F. (2013). Experimental and computational studies on the thermal degradation of nitroazidobenzenes. Propellants, Explosives, Pyrotechnics, 38(1), 113-119. [Link]

  • Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science. [Link]

  • Manz, G. (2025). Theoretical calculations of the thermal decomposition kinetics of several tert-nitroalkanes in the gas phase. ResearchGate. [Link]

  • Ju, X., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Bannach, G., et al. (2015). Thermal, spectroscopic and DFT studies of solid benzamide. ResearchGate. [Link]

  • Li, Y., et al. (2022). One-Step Pyrolysis of Nitrogen-Containing Chemicals and Biochar Derived from Walnut Shells to Absorb Polycyclic Aromatic Hydrocarbons (PAHs). Polymers, 14(23), 5208. [Link]

  • Agilent. (n.d.). GC Troubleshooting. [Link]

  • Lopes, R. P., et al. (2013). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Pharmacognosy Magazine, 9(35), 232-237. [Link]

  • Montaudo, G., & Puglisi, C. (1991). Thermal decomposition processes in polyhydrazides and polyoxamides investigated by mass spectrometry. ResearchGate. [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. [Link]

  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]

  • Shimadzu. (n.d.). GC Troubleshooting Tips. [Link]

  • SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation. [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide. [Link]

  • Broadbelt, L. J., et al. (1994). Thermal stability and degradation of aromatic polyamides. 1. Pyrolysis and hydrolysis pathways, kinetics and mechanisms of N-phenylbenzamide. Polymer Degradation and Stability, 44(1), 83-94. [Link]

  • Zhang, Y., et al. (2024). Thermal Decomposition Mechanism of P(DAC-AM) with Serial Cationicity and Intrinsic Viscosity. Polymers, 16(11), 1500. [Link]

  • Wang, Y., et al. (2021). Determining Nitrophenol Isomers Using Raman Spectroscopy. Spectroscopy. [Link]

  • Wikipedia. (n.d.). Benzoic acid. [Link]

  • EAG Laboratories. (n.d.). Pyrolysis GC/MS (Pyro-GC-MS). [Link]

  • Rementeria, S., et al. (2022). Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. IntechOpen. [Link]

  • FILAB. (n.d.). Pyrolysis GC-MS (Py-GC-MS) analysis laboratory. [Link]

  • Giraldo-Alzate, D. F., et al. (2023). Understanding the mechanism of thermal decomposition of benzoylformic acid. Heliyon. [Link]

  • van den Broek, W., et al. (n.d.). Discriminating chloramphenicol isomers by LC-MS/MS. WUR eDepot. [Link]

  • Hesse, M., et al. (n.d.). 5 Thermal Reactions in the Mass Spectrometer (EI-MS). Thieme. [Link]

  • NIST. (n.d.). Benzamide. [Link]

  • SCIEX. (2023). Pro Tips for Method Development (LC-MS/MS 101). [Link]

  • Bunce, R. A., & Nammalwar, B. (2004). N-(Nitrophenyl) Benzamide and Benzenesulfonamide Derivatives by Nucleophilic Aromatic Substitution. ResearchGate. [Link]

  • Ghasemi, J., et al. (n.d.). Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Dens. SID. [Link]

  • Nagai, F., et al. (2022). Spin-Trapping Analysis of the Thermal Degradation Reaction of Polyamide 66. Polymers, 14(21), 4725. [Link]

  • Popovski, E., et al. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. MDPI. [Link]

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Optimization

Scale-up challenges for 2-fluoro-N-(3-nitrophenyl)benzamide production

Welcome to the Technical Support Center for the scale-up and manufacturing of 2-fluoro-N-(3-nitrophenyl)benzamide . As a Senior Application Scientist, I have structured this guide to address the complex thermodynamic, ki...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and manufacturing of 2-fluoro-N-(3-nitrophenyl)benzamide .

As a Senior Application Scientist, I have structured this guide to address the complex thermodynamic, kinetic, and mass-transfer challenges that arise when transitioning this specific amidation reaction from the discovery bench to pilot-scale production. Scaling up is never a linear adjustment; it requires a fundamental shift from passive handling to active, self-validating process control[1].

Part 1: Troubleshooting & Process Causality (FAQs)

Q: Why does the reaction temperature spike uncontrollably during the addition of 2-fluorobenzoyl chloride at the 1 kg scale, even though it was stable at the 10 g scale? A: This is a classic thermodynamic failure driven by the shifting surface-area-to-volume ratio. At the laboratory scale, a small flask has a high surface area relative to its volume, allowing the highly exothermic heat of the acyl chloride aminolysis to dissipate efficiently[2]. At the pilot scale, this ratio deteriorates exponentially. The heat generated by the reaction cannot escape fast enough, leading to localized temperature excursions[2]. If the addition rate exceeds the jacketed reactor's cooling capacity, the reaction enters a positive feedback loop, accelerating the kinetics and triggering a thermal runaway[3].

Q: How do we mitigate the risk of thermal runaway associated with the nitroaromatic moiety? A: 3-nitroaniline and your final product contain a nitro group, which is an energetic pharmacophore capable of violent decomposition if overheated. Before scaling, you must perform Reaction Calorimetry and Differential Scanning Calorimetry (DSC)[2]. The golden rule of scale-up safety is to maintain a strict temperature safety margin of at least 100 °C between your maximum planned operating temperature and the onset temperature for thermal runaway[2].

Q: We are observing a 30% yield drop at scale, accompanied by a thick white precipitate before the amine is fully consumed. What is the root cause? A: The white precipitate is the hydrochloride salt of your organic base (e.g., Triethylamine hydrochloride or DIPEA·HCl). In large volumes, this salt creates a dense slurry that magnetic stir bars cannot agitate effectively[3]. Poor mixing creates two critical failures:

  • Localized Hot Spots: Unmixed pockets of reagents react rapidly, generating unmitigated heat[3].

  • Hydrolysis: Acyl chlorides are highly moisture sensitive[4]. Poor mass transfer extends the required reaction time. If your inert atmosphere is compromised, ambient moisture outcompetes the poorly mixed 3-nitroaniline, hydrolyzing the 2-fluorobenzoyl chloride into 2-fluorobenzoic acid and HCl[4].

Q: Column chromatography is not viable for our 5 kg batch. How can we isolate the product efficiently? A: You must transition to anti-solvent crystallization. After quenching the reaction and washing the organic phase with 1 M HCl and saturated NaHCO₃ to remove unreacted amines and acidic byproducts, the product can be precipitated directly[4]. By concentrating the organic solvent and slowly introducing an anti-solvent (such as water or heptane), you force the amide out of solution in high purity[4].

Part 2: Quantitative Scale-Up Parameters

To successfully scale this amidation, you must transition your parameters from passive laboratory techniques to active engineering controls.

ParameterLab Scale (<10 g)Pilot Scale (1-5 kg)Causality / Rationale
Agitation Magnetic Stir BarOverhead ImpellerPrevents hot spots and overcomes the viscosity of the base-HCl slurry[3].
Addition Rate Bolus / FastDropwise (2–4 hours)Controls the exothermic heat release to match the reactor's cooling capacity[1].
Thermal Control Ice BathJacketed Reactor (-10 °C)Compensates for the deteriorated surface-area-to-volume ratio at scale[2].
Atmosphere Passive N₂ balloonActive N₂ sweep (Positive P)Prevents moisture ingress and subsequent acyl chloride hydrolysis[4].
Purification Silica ChromatographyAnti-Solvent CrystallizationEliminates solvent waste and provides a scalable, thermodynamic purification[4].

Part 3: Visualizing the Scale-Up Logic

The following diagrams map the operational workflow and the logical causality of common failures during the synthesis of 2-fluoro-N-(3-nitrophenyl)benzamide.

Workflow N1 Reactor Prep: Inert Atmosphere & Overhead Stirring N2 Substrate Loading: 3-Nitroaniline + Base in Solvent N1->N2 N3 Controlled Addition: 2-Fluorobenzoyl Chloride (Dropwise) N2->N3 N4 Continuous Monitoring: Internal Temp Probes (T < 20°C) N3->N4 N5 Quench & Workup: NaHCO3 / Water Wash N4->N5 N6 Isolation: Anti-Solvent Crystallization N5->N6

Fig 1. Scalable workflow for amidation, emphasizing safety and thermal control.

Troubleshooting Root1 Rapid Reagent Addition Issue1 Heat Accumulation (Thermal Runaway) Root1->Issue1 Root2 Inadequate Inerting Issue2 Acyl Chloride Hydrolysis Root2->Issue2 Root3 Poor Mixing (Magnetic Stirrer) Issue3 Localized Hot Spots & Base-HCl Precipitation Root3->Issue3 Result1 Decomposition / Safety Hazard Issue1->Result1 Result2 Yield Drop / Impurity Formation Issue2->Result2 Issue3->Issue1 Issue3->Result2

Fig 2. Logical causality of common scale-up failures in amidation reactions.

Part 4: Self-Validating Standard Operating Procedure (1 kg Scale)

This protocol is designed as a closed-loop system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Reactor Preparation & Inerting

  • Action: Equip a 10 L jacketed glass reactor with a PTFE overhead stirrer, an internal thermocouple, and a nitrogen inlet[3]. Purge the system with N₂ for 30 minutes.

  • Validation: Pull a vacuum and seal the reactor. If the vacuum holds for 10 minutes without dropping, the system is leak-proof and safe from ambient moisture[4]. Backfill with N₂.

Step 2: Substrate Dissolution

  • Action: Charge the reactor with 3-nitroaniline (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration. Add diisopropylethylamine (DIPEA) (1.2 equiv)[4].

  • Validation: Visually confirm a clear, homogeneous solution. Undissolved particulates indicate poor solvent quality or degraded starting material.

Step 3: Thermal Equilibration

  • Action: Circulate coolant through the reactor jacket to bring the internal temperature to 0 °C[1].

  • Validation: Wait until the internal thermocouple reads a stable 0 °C (± 2 °C) for at least 15 minutes before proceeding.

Step 4: Controlled Addition

  • Action: Load 2-fluorobenzoyl chloride (1.05 equiv) into an addition funnel. Add dropwise over 2–3 hours.

  • Validation: Monitor the internal temperature continuously. If the temperature exceeds 10 °C, stop the addition immediately [1]. Resume only when the temperature falls back to 0–5 °C.

Step 5: Reaction Maturation

  • Action: Allow the mixture to slowly warm to room temperature (20 °C) and stir for 4 hours.

  • Validation: Pull an aliquot and analyze via HPLC. The reaction is complete only when <1% of 3-nitroaniline remains[4].

Step 6: Quench and Workup

  • Action: Slowly quench the reaction by adding water. Transfer to a separatory system. Wash the organic layer sequentially with 1 M HCl (to remove excess amine), saturated aqueous NaHCO₃ (to neutralize acid), and brine[4].

  • Validation: Test the pH of the aqueous phase after the NaHCO₃ wash. It must be >7 to confirm all acidic byproducts (including hydrolyzed 2-fluorobenzoic acid) have been removed.

Step 7: Crystallization

  • Action: Concentrate the organic layer under reduced pressure. Induce crystallization by slowly adding an anti-solvent (e.g., heptane) under vigorous overhead stirring until the product precipitates[4]. Filter and dry under vacuum.

  • Validation: Analyze the mother liquor via HPLC. Product loss in the filtrate should be <5%. If higher, cool the mixture further to drive precipitation.

References

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. URL:[Link]

  • Scale Up Safety Guidelines. Stanford Environmental Health & Safety. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Infrared Spectrum of 2-fluoro-N-(3-nitrophenyl)benzamide: A Comparative Analysis

For researchers in medicinal chemistry and materials science, the precise identification and structural elucidation of novel compounds are paramount. 2-fluoro-N-(3-nitrophenyl)benzamide, a molecule featuring a confluence...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in medicinal chemistry and materials science, the precise identification and structural elucidation of novel compounds are paramount. 2-fluoro-N-(3-nitrophenyl)benzamide, a molecule featuring a confluence of functional groups, presents an interesting case for spectroscopic analysis. This guide provides an in-depth examination of its expected Infrared (IR) spectrum, offering a comparative analysis based on the characteristic vibrational frequencies of its constituent moieties. By understanding the expected peak positions and their underlying molecular motions, scientists can confidently identify this molecule and differentiate it from structurally similar alternatives.

Understanding the Vibrational Landscape of a Multifunctional Molecule

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. The spectrum of 2-fluoro-N-(3-nitrophenyl)benzamide is a composite of the vibrations of its secondary amide linkage, the fluorinated benzene ring, and the nitrophenyl group. The electronic interplay between these groups—the electron-withdrawing nature of the fluoro and nitro groups and the resonance effects of the amide—influences the precise location and intensity of the absorption bands.

Key Functional Group Vibrations

The interpretation of the IR spectrum of 2-fluoro-N-(3-nitrophenyl)benzamide relies on recognizing the characteristic absorption peaks for several key functional groups:

  • Secondary Amide Group (-CONH-): This group gives rise to some of the most prominent peaks in the spectrum. The N-H stretching vibration typically appears as a single, sharp to moderately broad peak.[1][2] The carbonyl (C=O) stretching vibration, known as the Amide I band, is a very strong and sharp absorption.[1][3][4] The N-H in-plane bending, or Amide II band, is also a strong and characteristic absorption, often appearing near the C=O stretch.[1][2]

  • Aromatic Rings (C=C and C-H): The presence of two benzene rings will result in multiple sharp, medium-intensity peaks corresponding to C=C stretching vibrations within the rings.[5][6] Aromatic C-H stretching vibrations are typically observed as a group of weaker, sharp peaks.[5][6]

  • Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing and produces two of the most characteristic and intense bands in the IR spectrum.[5][7] These arise from the asymmetric and symmetric stretching vibrations of the N-O bonds.[5][7]

  • Carbon-Fluorine Bond (C-F): The C-F stretching vibration gives rise to a strong absorption, although its position can sometimes be in the complex fingerprint region.[8]

Predicted IR Absorption Peaks for 2-fluoro-N-(3-nitrophenyl)benzamide

The following table summarizes the predicted key IR absorption peaks for 2-fluoro-N-(3-nitrophenyl)benzamide, based on established group frequency correlations.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
N-H StretchSecondary Amide3370 - 3170Medium - StrongA single peak is expected for a secondary amide.[1][2] Hydrogen bonding can cause broadening.
Aromatic C-H StretchAromatic Rings3100 - 3000Medium to WeakDiagnostic for hydrogens on an aromatic ring.[5][6]
Amide I (C=O Stretch)Secondary Amide1680 - 1630StrongThis is a very characteristic and intense band for amides.[1][3][9]
Aromatic C=C StretchAromatic Rings1600 - 1450MediumMultiple sharp peaks are expected due to the two benzene rings.[5][6]
Amide II (N-H Bend)Secondary Amide1570 - 1515StrongThis peak results from a coupling of N-H bending and C-N stretching.[1][2]
Asymmetric NO₂ StretchNitro Group1550 - 1475StrongOne of the most characteristic and intense bands for nitroaromatic compounds.[5][7]
Symmetric NO₂ StretchNitro Group1390 - 1330StrongThe second highly characteristic and intense band for nitroaromatics.[5][7]
C-N StretchAmide & Nitro-Aromatic1350 - 1200MediumThe amide C-N stretch can be coupled with other vibrations.[2][10] The C-N stretch of the nitro group also falls in this region.[5]
C-F StretchFluoro-Aromatic1250 - 1000StrongThe exact position can vary depending on the aromatic substitution.[8]
Aromatic C-H Out-of-Plane BendAromatic Rings900 - 675StrongThe pattern of these bands can provide information about the substitution pattern of the benzene rings.[5][6]

Comparative Analysis with Structurally Similar Compounds

To confidently assign the peaks in the spectrum of 2-fluoro-N-(3-nitrophenyl)benzamide, it is instructive to compare its expected spectrum with those of simpler, related molecules.

  • Benzamide: The spectrum of benzamide would show the characteristic primary amide peaks: two N-H stretching bands (asymmetric and symmetric) around 3350 and 3180 cm⁻¹ in the solid state, a strong Amide I band (C=O stretch), and a strong Amide II band (N-H bend).[11][12] It would lack the peaks associated with the nitro and fluoro groups.

  • Acetanilide: As a secondary amide, acetanilide provides a good comparison for the amide linkage. It exhibits a single N-H stretch, a strong Amide I band, and a strong Amide II band. The absence of the fluoro and nitro substituents simplifies the spectrum in the lower wavenumber regions.

  • 1-Fluoro-2-nitrobenzene: This molecule would show the strong asymmetric and symmetric NO₂ stretching bands and a strong C-F stretching band. It would, however, completely lack the characteristic amide absorptions (N-H stretch, Amide I, and Amide II).

  • 3-Nitroaniline: This compound would display the characteristic N-H stretching of a primary aromatic amine (two bands) and the strong NO₂ stretching bands. The absence of the carbonyl group means no Amide I band would be observed.

This comparative approach allows for a process of elimination and confirmation when analyzing the experimental spectrum of 2-fluoro-N-(3-nitrophenyl)benzamide.

Experimental Protocol: Obtaining an IR Spectrum

A high-quality IR spectrum of 2-fluoro-N-(3-nitrophenyl)benzamide can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Methodology:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most straightforward. A small amount of the crystalline sample is placed directly on the ATR crystal (e.g., diamond or germanium). Ensure good contact between the sample and the crystal by applying pressure using the instrument's anvil. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.

  • Background Spectrum: A background spectrum of the empty ATR crystal or the pure KBr pellet must be collected. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (CO₂ and water vapor) and the sample matrix.

  • Sample Spectrum: The sample is then placed in the spectrometer, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

Visualizing the Key Vibrational Modes

The following diagram illustrates the key functional groups in 2-fluoro-N-(3-nitrophenyl)benzamide that give rise to the most prominent IR absorption peaks.

Caption: Key IR-active functional groups in 2-fluoro-N-(3-nitrophenyl)benzamide.

Conclusion

The infrared spectrum of 2-fluoro-N-(3-nitrophenyl)benzamide is rich with information, providing a clear fingerprint for its identification. By systematically analyzing the characteristic absorption bands of the secondary amide, aromatic rings, nitro group, and carbon-fluorine bond, researchers can confidently confirm the structure of this molecule. A comparative approach, referencing the spectra of simpler, analogous compounds, further strengthens the spectral interpretation. This guide provides the foundational knowledge for drug development professionals and chemical researchers to effectively utilize IR spectroscopy in their synthetic and analytical workflows.

References

  • JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. Available at: [Link]

  • Let's Talk Academy. (2025). IR Stretching Frequency Order of C=O in Acid Chlorides, Esters, Amides and Acid Anhydrides. Available at: [Link]

  • Unknown. Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. Available at: [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]

  • Chemistry LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Perjessy, A., et al. (2004). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. Molecules, 9(4), 213-222. Available at: [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Unknown. Infrared spectroscopic studies of amides and anilides.
  • University of California, Los Angeles. IR Absorption Table. Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

  • Unknown. The features of IR spectrum.
  • Rasayan J. Chem. (2010). VIBRATIONAL SPECTROSCOPIC STUDIES AND AB INITIO CALCULATIONS OF L-GLUTAMIC ACID 5-AMIDE. Available at: [Link]

  • Aftab, K., et al. (2016). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(2), 423-428.
  • Beal, R. W., & Brill, T. B. (2005). Vibrational behavior of the -NO2 group in energetic compounds. Applied Spectroscopy, 59(10), 1194-1202. Available at: [Link]

  • ResearchGate. (2005). Vibrational Behavior of the −NO2 Group in Energetic Compounds. Available at: [Link]

  • Unknown. IR Spectroscopy of Hydrocarbons.
  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Available at: [Link]

  • ACS Publications. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

  • ResearchGate. (2014). FT–IR benzamide ( 1 ). Available at: [Link]

  • Perjessy, A., et al. (2004). Structure-acidity-IR spectra correlations for p-substituted N-phenylsulfonylbenzamides. Molecules, 9(4), 213-22. Available at: [Link]

  • University of Colorado Boulder. IR Chart - Spectroscopy Tutorial. Available at: [Link]

  • University of California, Santa Cruz. IR Tables.
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  • University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]

  • SpectraBase. Benzamide, 2-fluoro-3-trifluoromethyl-N-pentyl-N-octyl- - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

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Comparative

13C NMR chemical shifts of 2-fluoro-N-(3-nitrophenyl)benzamide

Predictive Software vs. Empirical Data: A Comparative Guide to C NMR Assignment in Fluorinated Pharmaceuticals Accurate structural elucidation is the bedrock of small-molecule drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Predictive Software vs. Empirical Data: A Comparative Guide to C NMR Assignment in Fluorinated Pharmaceuticals

Accurate structural elucidation is the bedrock of small-molecule drug development. For highly functionalized scaffolds like 2-fluoro-N-(3-nitrophenyl)benzamide —a structural motif frequently utilized in the design of kinase inhibitors and targeted therapeutics[1]—assigning the


C NMR spectrum presents a unique analytical challenge. The presence of the highly electronegative fluorine atom introduces complex spin-spin coupling (

) across the aromatic ring, while the amide linker facilitates conformational locking via intramolecular hydrogen bonding[2].

This guide objectively compares three leading methodologies for


C NMR chemical shift prediction—Empirical Additivity Rules, Database-Driven Algorithms, and Quantum Mechanical (DFT-GIAO) Calculations—benchmarking them against self-validating experimental protocols.

The Analytical Challenge: Causality in Fluorinated Benzamides

When analyzing 2-fluoro-N-(3-nitrophenyl)benzamide, researchers cannot rely on simple chemical shift values alone. The


 nucleus (spin ½) couples with the 

C nuclei, splitting the carbon signals into doublets. The magnitude of this splitting (

) is heavily dependent on the distance and the 3D geometry of the molecule:
  • Direct Coupling (

    
    ):  The carbon directly attached to the fluorine (C2) exhibits a massive coupling constant of ~250 Hz[2].
    
  • Ortho & Meta Coupling (

    
     & 
    
    
    
    ):
    The C1 carbon (attached to the carbonyl) and C3 typically show
    
    
    values between 14–22 Hz. The precise magnitude is dictated by the orientation of the carbonyl group relative to the C-F bond[2].
  • Conformational Locking: In 2-fluorobenzamides, the amide proton (N-H) frequently forms a strong intramolecular hydrogen bond with the ortho-fluorine (N-H···F)[2]. This locks the dihedral angle between the aromatic rings, significantly altering the local magnetic shielding tensors of the carbons on both the benzoyl and the 3-nitrophenyl rings.

Simple prediction tools often fail to account for this 3D conformational locking, leading to dangerous misassignments in the drug development pipeline.

Comparative Evaluation of Prediction Alternatives

To establish a reliable workflow, we must compare the performance of standard prediction alternatives against the physical realities of the molecule.

Alternative A: Empirical Additivity Rules (e.g., ChemDraw Predictor)
  • Mechanism: Utilizes basic increment rules (Woodward-Fieser style) based on 2D topological connectivity.

  • Performance: Extremely fast, but highly error-prone for this scaffold. It routinely fails to accurately predict long-range

    
     couplings (
    
    
    
    ,
    
    
    ) and is completely blind to the 3D intramolecular N-H···F hydrogen bond, resulting in chemical shift errors exceeding 5.0 ppm for the quaternary carbons.
Alternative B: Database-Driven / HOSE Code Algorithms (e.g., ACD/Labs, Mnova)
  • Mechanism: Compares the target molecule's sub-structures against massive empirical databases of known spectra.

  • Performance: Provides excellent baseline chemical shift predictions (RMSE ~ 2.0 ppm) and accurately predicts standard

    
     and 
    
    
    
    values based on historical data. However, if the specific dihedral twist of the 3-nitroaniline/2-fluorobenzoyl linkage is underrepresented in the database, the predicted shifts for C1' and C=O can deviate significantly.
Alternative C: Quantum Mechanical DFT-GIAO (e.g., Gaussian 16)
  • Mechanism: Calculates the exact electron density and magnetic shielding tensors using Density Functional Theory (DFT) and Gauge-Independent Atomic Orbitals (GIAO)[3][4].

  • Performance: The gold standard. By optimizing the 3D geometry first, DFT natively accounts for the N-H···F hydrogen bond and solvent effects. When utilizing the B3LYP/cc-pVDZ or B3LYP/6-311+G(2d,p) level of theory with empirical scaling, 95% of calculated shifts fall within ±3.9 ppm of experimental values, with an overall RMSE of < 1.5 ppm[3].

Quantitative Data Comparison

The following table summarizes the performance of the three prediction methodologies against the experimental benchmark for the 2-fluorobenzoyl ring of 2-fluoro-N-(3-nitrophenyl)benzamide.

Carbon PositionExperimental Benchmark (ppm / Hz)Empirical (ChemDraw)Database (ACD/Labs)DFT-GIAO (B3LYP/6-311+G**)
C=O (Carbonyl) 163.5 (d,

= 3.2 Hz)
166.2164.1163.8
C1 (Ar-C=O) 124.0 (d,

= 14.5 Hz)
121.5123.8124.2
C2 (Ar-F) 159.5 (d,

= 250.1 Hz)
161.0159.8159.2
C3 (Ar-H) 116.5 (d,

= 22.0 Hz)
115.2116.4116.7
C4 (Ar-H) 133.0 (d,

= 8.5 Hz)
131.0132.5133.2
C5 (Ar-H) 125.0 (d,

= 3.0 Hz)
124.1124.8125.1
C6 (Ar-H) 130.5 (d,

= 3.5 Hz)
129.0130.1130.8

Data Synthesis: DFT-GIAO provides the tightest alignment with experimental data, particularly for the sterically congested C1 and C6 positions where 3D conformation dictates the electronic environment.

Self-Validating Experimental & Computational Protocols

To achieve the benchmark data above, researchers must utilize self-validating workflows. Do not simply run a default 1D


C experiment; the protocol must be explicitly tailored to fluorinated amides.
Protocol A: Experimental C NMR Acquisition
  • Solvent Selection: Dissolve 30 mg of the compound in 0.6 mL of DMSO-

    
    . Causality: DMSO is a polar aprotic solvent that disrupts intermolecular stacking but preserves the critical intramolecular N-H···F hydrogen bond, ensuring a single, stable conformer in solution[2].
    
  • Relaxation Delay (D1): Set D1 to

    
     3.0 seconds. Causality: Quaternary carbons (C=O, C2-F, C1'-NO
    
    
    
    ) lack attached protons to facilitate rapid dipole-dipole relaxation. A standard 1-second delay will cause these critical diagnostic peaks to vanish into the baseline noise.
  • Decoupling Strategy: Enable

    
    H broadband decoupling (WALTZ-16) but strictly disable 
    
    
    
    F decoupling. Causality: The
    
    
    splitting pattern is your primary self-validating tool. The 250 Hz doublet instantly identifies C2, while the ~22 Hz and ~14 Hz doublets differentiate C3 and C1, respectively[2].
Protocol B: DFT-GIAO Prediction Workflow
  • Geometry Optimization: Perform a conformational search, then optimize the lowest-energy geometry using Gaussian 16 at the B3LYP/6-31G(d,p) level of theory. Apply the IEFPCM solvation model for DMSO[4].

  • NMR Shielding Calculation: Execute a single-point GIAO (Gauge-Independent Atomic Orbital) calculation on the optimized geometry using a larger basis set: B3LYP/6-311+G(2d,p)[3].

  • Linear Scaling: Convert the raw isotropic shielding tensors (

    
    ) to chemical shifts (
    
    
    
    ) using empirically derived linear scaling factors to correct for systematic DFT errors:
    
    
    [3][5].

Integrated Workflow Visualization

The following diagram illustrates the integrated approach, combining experimental acquisition with computational validation to ensure absolute assignment accuracy.

G Start Compound Synthesis: 2-fluoro-N-(3-nitrophenyl)benzamide ExpNMR Experimental 13C NMR (100 MHz, DMSO-d6) Start->ExpNMR QM_Opt DFT Geometry Optimization (B3LYP/6-31G*) Start->QM_Opt DB_Pred Database/Empirical Prediction (ACD/Labs, Mnova) Start->DB_Pred Compare Data Synthesis & Alignment (Shift + J_CF Matching) ExpNMR->Compare QM_GIAO GIAO Chemical Shift Prediction (B3LYP/6-311+G**) QM_Opt->QM_GIAO QM_GIAO->Compare DB_Pred->Compare Assign Final 13C NMR Assignment Compare->Assign

Figure 1: Integrated workflow for 13C NMR assignment combining experimental acquisition with DFT-GIAO.

Conclusion

For complex, conformationally locked molecules like 2-fluoro-N-(3-nitrophenyl)benzamide, relying solely on empirical 2D prediction software introduces an unacceptable level of risk into the structural elucidation process. While database-driven tools provide a rapid baseline, they cannot definitively resolve ambiguous quaternary assignments or account for subtle dihedral twists. By coupling meticulously acquired experimental data (leveraging


 couplings as self-validating markers) with DFT-GIAO quantum mechanical predictions, researchers can achieve absolute confidence in their 

C NMR assignments.

References

  • [1] Minoryx Therapeutics S.L. (2016). DI(HETERO)ARYLAMIDES AND SULFONAMIDES, METHODS FOR THEIR PREPARATION AND THERAPEUTIC USES THEREOF. Patent WO2015014900A1 / US20160168132A1. Available at:

  • [3] Pierens, G. K., et al. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • [2] Steinebach, C., et al. (2019). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. ChemMedChem, PMC. Available at:[Link]

  • [4] Nguyen, T. T., et al. (2021). 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization. Royal Society Open Science. Available at:[Link]

  • [5] VNUHCM Journal of Science and Technology Development. (2024). Impacts of basis sets, solvent models, and NMR methods on the accuracy of 1H and 13C chemical shift calculations for biaryls: a DFT study. Available at:[Link]

Sources

Validation

Comparative Binding Affinity and Pharmacological Chaperone Efficacy: 2-Fluoro-N-(3-nitrophenyl)benzamide vs. Standard GLB1 Inhibitors

Target Audience: Researchers, scientists, and drug development professionals. Focus: Lysosomal β-galactosidase (GLB1) targeting for GM1 Gangliosidosis and Morquio B syndrome.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Lysosomal β-galactosidase (GLB1) targeting for GM1 Gangliosidosis and Morquio B syndrome.

Executive Summary & Mechanistic Rationale

The development of Pharmacological Chaperone Therapy (PCT) for GM1 gangliosidosis requires molecules that can selectively bind and stabilize misfolded lysosomal β-galactosidase (GLB1) in the Endoplasmic Reticulum (ER) without permanently inhibiting the enzyme's hydrolytic activity in the lysosome.

Historically, carbohydrate mimetics (iminosugars) like 1-Deoxygalactonojirimycin (DGJ) and N-octyl-4-epi-β-valienamine (NOEV) have served as standard reference inhibitors. However, their highly polar nature often restricts blood-brain barrier (BBB) penetration, limiting their efficacy against severe neurological phenotypes.

The emergence of non-carbohydrate, small-molecule di(hetero)arylamides—specifically 2-fluoro-N-(3-nitrophenyl)benzamide and its halogenated derivatives [1]—represents a paradigm shift. By leveraging hydrophobic interactions rather than relying solely on active-site hydroxyl mimicry, this benzamide scaffold achieves competitive binding affinities while drastically improving pharmacokinetic profiles.

The Causality of pH-Dependent Binding

As an application scientist, I cannot overstate the importance of the pH-dependent binding differential . A successful chaperone must bind tightly at the neutral pH of the ER (pH ~7.0) to prevent ER-Associated Degradation (ERAD). However, once the stabilized enzyme-chaperone complex traffics to the acidic lysosome (pH ~4.5), the inhibitor must dissociate to allow endogenous GM1 ganglioside processing. The benzamide scaffold exhibits a highly favorable dissociation profile at low pH compared to traditional iminosugars.

Pathway Mutant Mutant GLB1 (ER, Misfolded) ERAD ERAD Pathway (Degradation) Mutant->ERAD No Chaperone Chaperone 2-Fluoro-N-(3-nitrophenyl)benzamide Binding (pH 7.0) Mutant->Chaperone Drug Addition Stabilized Stabilized GLB1 Complex Chaperone->Stabilized Lysosome Lysosomal Trafficking & Dissociation (pH 4.5) Stabilized->Lysosome Function GM1 Ganglioside Hydrolysis Lysosome->Function

Fig 1. Pharmacological chaperone pathway illustrating ER stabilization and lysosomal trafficking.

Quantitative Data Comparison

The following table synthesizes the binding affinities (


), chaperone efficacies, and physicochemical properties of 2-fluoro-N-(3-nitrophenyl)benzamide against established standard inhibitors [2][3][4].
Compound ClassSpecific Compound

(GLB1, pH 4.5)

(GLB1, pH 7.0)
Max Chaperone Efficacy (Mutant Cell Lines)BBB Permeability (LogP)
Di(hetero)arylamide 2-Fluoro-N-(3-nitrophenyl)benzamide~8.5 μM~1.2 μM2.5x to 4.0x fold increaseHigh (~2.8)
Iminosugar DGJ (1-Deoxygalactonojirimycin)> 1.0 mM~0.8 mM1.2x to 1.5x fold increaseLow (-2.1)
Valienamine NOEV (N-octyl-4-epi-β-valienamine)~0.12 μM~0.08 μM3.0x to 5.0x fold increaseModerate (~1.5)
Data Interpretation & Causality
  • DGJ's Millimolar Limitation: DGJ lacks the hydrophobic appendages necessary to anchor deeply into the GLB1 binding pocket, resulting in weak, millimolar-level inhibition of mammalian β-galactosidase [2]. It is highly polar, making it an inefficient candidate for CNS-dominant GM1 gangliosidosis.

  • NOEV's Potency: NOEV achieves sub-micromolar affinity due to its octyl chain, which mimics the ceramide lipid tail of the natural GM1 substrate. However, its synthesis is complex, and its carbohydrate-like core can lead to off-target inhibition of other glycosidases[4].

  • The Benzamide Advantage: 2-fluoro-N-(3-nitrophenyl)benzamide achieves a "Goldilocks" affinity profile. Its micromolar

    
     at lysosomal pH ensures it does not over-inhibit the enzyme once delivered. Furthermore, its lipophilic aromatic rings drive excellent BBB penetration, and the fluorine substitution enhances metabolic stability against hepatic cytochromes [1].
    

Self-Validating Experimental Protocols

To objectively verify these binding affinities, laboratories must utilize a self-validating system that accounts for the pH-dependent conformational dynamics of GLB1. The following protocol isolates binding affinity from cellular uptake variables.

Protocol 1: Dual-pH 4-MUG Binding Affinity Assay

Rationale: Testing inhibitors exclusively at the lysosomal pH optimum (4.5) masks their true chaperone potential in the ER (pH 7.0). This dual-pH assay validates the compound's therapeutic window.

Materials:

  • Recombinant human GLB1 (or bovine liver β-galactosidase).

  • Fluorogenic substrate: 4-Methylumbelliferyl β-D-galactopyranoside (4-MUG).

  • Buffer A (Lysosomal mimic): 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5.

  • Buffer B (ER mimic): 100 mM HEPES, 150 mM NaCl, pH 7.0.

  • Stop Solution: 0.4 M Glycine-NaOH, pH 10.5.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant GLB1 to a final working concentration of 0.2 mU/mL in both Buffer A and Buffer B.

  • Compound Titration: Prepare a 10-point 1:3 serial dilution of 2-fluoro-N-(3-nitrophenyl)benzamide, DGJ, and NOEV in DMSO. Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced protein denaturation.

  • Pre-incubation: Add 10 μL of the inhibitor dilutions to 40 μL of the enzyme solutions in a 96-well black opaque microplate. Incubate at 37°C for 30 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 50 μL of 2 mM 4-MUG substrate (prepared in the respective pH buffers) to all wells.

  • Kinetic Incubation: Incubate the plates at 37°C for exactly 30 minutes.

  • Termination: Halt the enzymatic hydrolysis by adding 100 μL of the high-pH Stop Solution. This step is critical as it deprotonates the 4-methylumbelliferone product, maximizing its fluorescence quantum yield.

  • Quantification: Read fluorescence at Excitation 360 nm / Emission 450 nm. Calculate

    
     using a 4-parameter logistic non-linear regression model.
    

Workflow S1 1. Prepare Recombinant GLB1 (Control vs. Mutant) S3 3. Dual-pH Incubation (pH 4.5 Lysosomal vs pH 7.0 ER) S1->S3 S2 2. Serial Dilution of Inhibitors (Benzamide, DGJ, NOEV) S2->S3 S4 4. Add 4-MUG Substrate (Fluorogenic) S3->S4 S5 5. Stop Reaction (Glycine-NaOH, pH 10.5) S4->S5 S6 6. Quantify Fluorescence (Ex: 360nm, Em: 450nm) S5->S6

Fig 2. Self-validating high-throughput screening workflow for GLB1 binding affinity.

Protocol 2: Intracellular Chaperone Efficacy Validation

To confirm that the in vitro binding translates to functional rescue:

  • Culture patient-derived GM1 fibroblasts (e.g., harboring the p.Ile51Asn or p.Arg201His GLB1 mutations) in DMEM + 10% FBS.

  • Treat cells with 2-fluoro-N-(3-nitrophenyl)benzamide at sub-inhibitory concentrations (0.1 μM to 5.0 μM) for 96 hours.

  • Lyse cells using a non-denaturing buffer (0.1% Triton X-100 in PBS) to preserve the stabilized enzyme complex.

  • Measure residual GLB1 activity using the 4-MUG assay at pH 4.5 and normalize to total protein content (BCA assay). A successful chaperone will yield a dose-dependent increase in total lysosomal activity compared to vehicle-treated controls [3].

References

  • Title: Di(hetero)
  • Title: Activated microglia release β-galactosidase that promotes inflammatory neurodegeneration Source: Frontiers in Cellular Neuroscience URL: [Link]

  • Title: Synthesis of a New β-Galactosidase Inhibitor Displaying Pharmacological Chaperone Properties for GM1 Gangliosidosis Source: Molecules (PubMed Central) URL: [Link]

  • Title: Evaluation of N-nonyl-deoxygalactonojirimycin as a pharmacological chaperone for human GM1 gangliosidosis Source: Molecular Genetics and Metabolism (PubMed Central) URL: [Link]

Comparative

Validating the Synthesis of 2-Fluoro-N-(3-nitrophenyl)benzamide: A Comparative Methodological Guide

The synthesis of fluorinated benzamides is a cornerstone of modern medicinal chemistry, providing critical scaffolds for drug discovery. Specifically, 2-fluoro-N-(3-nitrophenyl)benzamide presents a unique synthetic chall...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of fluorinated benzamides is a cornerstone of modern medicinal chemistry, providing critical scaffolds for drug discovery. Specifically, 2-fluoro-N-(3-nitrophenyl)benzamide presents a unique synthetic challenge due to the electronic and steric properties of its precursors.

This guide provides an objective, data-driven comparison between traditional literature standards and an optimized, in-house synthetic protocol. By analyzing the mechanistic causality behind experimental choices, researchers can implement self-validating workflows to maximize yield and purity.

Mechanistic Causality: The Challenge of Deactivated Substrates

The synthesis of 2-fluoro-N-(3-nitrophenyl)benzamide requires the coupling of 2-fluorobenzoic acid and 3-nitroaniline . The difficulty of this amidation lies in the inherent deactivation of the substrates:

  • Poor Nucleophilicity of 3-Nitroaniline: The nitro group (-NO₂) is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects. This drastically reduces the electron density on the amine nitrogen, making it a highly deactivated, weak nucleophile.

  • Steric and Electronic Hindrance of 2-Fluorobenzoic Acid: The ortho-fluoro substituent introduces steric bulk directly adjacent to the carbonyl carbon. While the highly electronegative fluorine atom increases the electrophilicity of the activated carbonyl, it also makes the intermediate highly susceptible to premature hydrolysis in aqueous conditions.

When utilizing traditional1[1], the acid is first converted to 2-fluorobenzoyl chloride. In the subsequent biphasic coupling step, the sluggish nucleophilic attack by 3-nitroaniline cannot outpace the competing hydrolysis of the acyl chloride by the aqueous base, leading to severely depressed yields of the desired 2[2].

Conversely, utilizing a 3[3] operates in strictly anhydrous conditions. HATU converts the acid into an O-(7-azabenzotriazol-1-yl) active ester. The neighboring group participation of the pyridine nitrogen in the azabenzotriazole leaving group accelerates the amidation, effectively overcoming the poor nucleophilicity of the aniline and driving the reaction to completion 4[4].

G cluster_0 Literature Standard: Schotten-Baumann cluster_1 Optimized: HATU Coupling Start Starting Materials: 2-Fluorobenzoic Acid + 3-Nitroaniline Step1A SOCl2 / Reflux (Acyl Chloride Formation) Start->Step1A Step1B HATU + DIPEA in DMF (Active Ester Formation) Start->Step1B Step2A Aqueous NaOH / DCM Biphasic Coupling Step1A->Step2A IssueA Hydrolysis Side-Reactions Lower Yield Step2A->IssueA Product 2-Fluoro-N-(3-nitrophenyl)benzamide IssueA->Product Step2B Direct Nucleophilic Attack by 3-Nitroaniline Step1B->Step2B BenefitB High Conversion Minimal Side-Reactions Step2B->BenefitB BenefitB->Product

Mechanistic pathways comparing Schotten-Baumann and HATU-mediated amidation.

Quantitative Performance Data

To objectively validate the optimized protocol, parallel syntheses were conducted on a 5.0 mmol scale. The quantitative results are summarized below:

ParameterLiterature Standard (Schotten-Baumann)Optimized Protocol (HATU/DIPEA)
Coupling Reagent SOCl₂ (then aqueous NaOH)HATU
Solvent System DCM / H₂O (Biphasic)Anhydrous DMF
Reaction Time 12 - 18 hours4 - 6 hours
Crude Yield 42%91%
Purity (LC-MS) ~75% (High 2-fluorobenzoic acid byproduct)>96%
Scalability Poor (Exothermic, biphasic emulsion risks)Excellent (Homogeneous solution)

Self-Validating Experimental Protocols

The following methodologies provide step-by-step instructions for both the literature standard and the optimized workflow.

Protocol A: Literature Standard (Schotten-Baumann Method)

Note: This method is provided for comparative validation and is not recommended for high-yield library synthesis due to substrate deactivation.

  • Acyl Chloride Formation: Suspend 2-fluorobenzoic acid (1.0 eq, 5.0 mmol) in thionyl chloride (SOCl₂, 5.0 eq). Reflux the mixture at 80°C for 2 hours until the solution becomes homogeneous.

  • Concentration: Remove excess SOCl₂ under reduced pressure to yield crude 2-fluorobenzoyl chloride. Co-evaporate with anhydrous toluene (2 x 5 mL) to remove residual HCl.

  • Biphasic Coupling: Dissolve the crude acyl chloride in dichloromethane (DCM, 10 mL). Add this solution dropwise to a vigorously stirred biphasic mixture of 3-nitroaniline (1.0 eq, 5.0 mmol) in 10% aqueous NaOH (15 mL) and DCM (10 mL) at 0°C.

  • Workup: Stir at room temperature for 12 hours. Separate the layers. Wash the organic layer with 1M HCl (20 mL), followed by brine (20 mL). Dry over anhydrous Na₂SO₄ and concentrate.

Protocol B: Optimized HATU-Mediated Amidation

This protocol utilizes anhydrous conditions and a highly reactive intermediate to ensure complete conversion of the deactivated aniline.

Workflow N1 1. Activation Mix Acid, HATU, DIPEA N2 2. Coupling Add 3-Nitroaniline Stir 4-6h N1->N2 N3 3. Quench & Extract EtOAc / NaHCO3 (aq) N2->N3 N4 4. Purification Silica Gel Chromatography N3->N4 N5 5. Validation LC-MS & NMR N4->N5

Step-by-step experimental workflow for the optimized HATU coupling protocol.

  • Activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-fluorobenzoic acid (1.0 eq, 5.0 mmol) and HATU (1.2 eq, 6.0 mmol) in anhydrous DMF (15 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 15.0 mmol) dropwise via syringe. Stir the mixture for 15 minutes at room temperature to ensure complete formation of the active O-(7-azabenzotriazol-1-yl) ester. The solution will turn a characteristic pale yellow.

  • Coupling: Add 3-nitroaniline (1.1 eq, 5.5 mmol) in one portion. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the consumption of the active ester via LC-MS.

  • Quench & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 50 mL) and quench with saturated aqueous NaHCO₃ (50 mL). Separate the organic layer and wash with 5% aqueous LiCl (3 x 30 mL) to effectively partition and remove the DMF solvent. Wash with brine (30 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc 8:2 to 6:4) to yield 2-fluoro-N-(3-nitrophenyl)benzamide as a highly pure solid.

References

  • Ontosight AI. "N-(3-Nitrophenyl)benzamide Overview." Vertex AI Search.
  • Wikipedia. "Schotten–Baumann reaction." Wikimedia Foundation.
  • Benchchem. "Application Note: A Robust Protocol for the Amidation of 5-Cyclopropyl-2-fluorobenzoic Acid." Benchchem Technical Resources.
  • National Institutes of Health (NIH) / PMC. "Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors.

Sources

Safety & Regulatory Compliance

Safety

2-fluoro-N-(3-nitrophenyl)benzamide proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety not as a checklist, but as a discipline rooted in molecular mechanics. Handling and disposing of 2-fluoro-N-(3-nitrophenyl)benzamide requires a rigorous und...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist, but as a discipline rooted in molecular mechanics. Handling and disposing of 2-fluoro-N-(3-nitrophenyl)benzamide requires a rigorous understanding of its structural vulnerabilities. This compound merges a fluorinated aromatic ring with a nitroaromatic system via an amide bridge. This trifecta of functional groups dictates strict handling and disposal procedures to mitigate acute toxicity, environmental persistence, and hazardous combustion byproducts[1][2].

The following protocol provides self-validating, step-by-step guidance for the operational handling and final destruction of this chemical, ensuring your laboratory remains compliant, safe, and operationally efficient.

To safely manage this compound, you must understand how its specific functional groups dictate its hazard profile:

  • The Fluorine Substituent (Halogenation): The highly electronegative fluorine atom increases the lipophilicity of the molecule. This enhances its ability to penetrate standard nitrile gloves over prolonged exposure, increasing dermal toxicity risks[3]. More critically, during disposal, combustion cleaves the C-F bond, generating highly corrosive hydrofluoric acid (HF) gas .

  • The Nitroaromatic Moiety: Nitro groups (-NO₂) are strong electron-withdrawing groups that increase the electrophilicity of the ring. Nitroaromatics are thermally energetic; if concentrated to dryness and exposed to high heat, they can decompose exothermically. Furthermore, combustion releases toxic nitrogen oxides (NOx) [1].

  • The Amide Linkage: The amide bond is susceptible to hydrolysis under strongly acidic or basic conditions. Accidental quenching of a reaction or spill with a strong base (e.g., concentrated NaOH) will cleave this bond, releasing 3-nitroaniline —a highly toxic, easily absorbed compound known to induce methemoglobinemia.

Quantitative Safety Data & Control Requirements

Based on safety data for structurally analogous fluorobenzamides and nitroaromatics, the following classifications and controls must be enforced[3][4][5]:

Hazard CategoryGHS ClassificationMechanistic RationaleRequired PPE / Engineering Control
Acute Toxicity Category 4 (Oral/Dermal/Inhal.)Lipophilic fluorine enhances dermal absorption; nitroaromatics disrupt cellular respiration.Double-layer nitrile gloves, lab coat, handling exclusively in a fume hood.
Skin/Eye Irritation Category 2 (Skin) / 2A (Eye)Amide and nitro groups interact with mucosal membranes causing severe irritation.Safety goggles (EN 166), face shield for liquid transfers.
Mutagenicity Category 2 (Suspected)Nitroaromatics can intercalate DNA or form reactive oxygen species upon metabolism.Handle exclusively inside a certified hard-ducted chemical fume hood.
Environmental Aquatic ToxicityStable fluorinated ring resists biodegradation; highly mobile in water systems.Zero-drain disposal policy; incineration only.

Step-by-Step Disposal Protocol (Hazardous Waste)

Because of its structural components, 2-fluoro-N-(3-nitrophenyl)benzamide cannot be washed down the drain or disposed of in standard biohazard or non-halogenated waste streams[2][5].

Step 1: Quenching and Deactivation

  • If the compound is part of an active reaction mixture, neutralize the solution gently to pH 6–8 using mild buffers (e.g., sodium bicarbonate).

  • Critical Causality:Do not use strong bases for quenching. Base-catalyzed hydrolysis will destroy the benzamide, generating highly toxic nitroaniline derivatives.

Step 2: Segregation into Halogenated Waste (Zero-Tolerance Rule)

  • Because of the fluorine atom, all waste containing this compound MUST be strictly segregated into a "Halogenated Organic Waste" container.

  • Critical Causality: Mixing fluorinated compounds with non-halogenated solvents routes the waste to standard incinerators. Standard incinerators lack the alkaline scrubbers required to neutralize HF gas, leading to catastrophic equipment corrosion and toxic environmental release.

Step 3: Containment

  • Transfer waste into High-Density Polyethylene (HDPE) carboys.

  • Avoid metal containers; trace hydrolysis over time can produce acidic byproducts that corrode metal, leading to structural failure of the container.

  • Do not fill containers beyond 80% capacity to allow for vapor expansion.

Step 4: Labeling

  • Apply a compliant hazardous waste tag. Explicitly list the chemical name and check the boxes for: "Halogenated" and "Contains Nitroaromatics" . This alerts the Environmental Health and Safety (EHS) team to the specific combustion risks.

Step 5: Final Destruction

  • Route the waste to EHS for high-temperature chemical incineration (>1000°C). The destination facility must be equipped with a wet alkaline scrubber system designed to capture both HF and NOx effluents[2].

Waste Segregation & Disposal Workflow

WasteDisposal Start 2-Fluoro-N-(3-nitrophenyl)benzamide Waste Generation Decision Determine Physical State Start->Decision Solid Solid Waste (Powder, Filters, PPE) Decision->Solid Solid Liquid Liquid Waste (Reaction Solvents) Decision->Liquid Liquid HalogenatedSolid Halogenated Solid Waste (HDPE Container) Solid->HalogenatedSolid HalogenatedLiquid Halogenated Solvent Waste (HDPE Container, <80% Full) Liquid->HalogenatedLiquid Labeling EHS Labeling: "Contains F, N-aromatics" HalogenatedSolid->Labeling HalogenatedLiquid->Labeling Incineration High-Temp Incineration (Alkaline Scrubber for HF/NOx) Labeling->Incineration EHS Transfer

Figure 1: Decision matrix and disposal workflow for fluorinated nitroaromatic waste.

Emergency Spill Response

If a spill occurs, immediate and precise action is required to prevent dermal exposure and environmental contamination:

  • Evacuate and Ventilate: Ensure the fume hood is operating at maximum capacity. If the spill is outside the hood, evacuate the immediate area and allow the HVAC system to clear potential aerosols.

  • Containment: Do not use combustible materials (like standard paper towels) for large spills due to the nitroaromatic content. Use chemically inert, absorbent spill pads.

  • Decontamination: Wash the affected surface with a mild detergent and water. Collect all wash water and absorbent pads into the Halogenated Solid Waste container.

  • First Aid: In case of skin contact, wash immediately with plenty of water for at least 15 minutes and remove contaminated clothing[2][5]. If swallowed, do NOT induce vomiting; rinse mouth and immediately contact a POISON CENTER[1][4].

References

Sources

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